Solenopsin
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R,6R)-2-methyl-6-undecylpiperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H35N/c1-3-4-5-6-7-8-9-10-11-14-17-15-12-13-16(2)18-17/h16-18H,3-15H2,1-2H3/t16-,17-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYJGABFBAYKWDX-IAGOWNOFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC1CCCC(N1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCC[C@@H]1CCC[C@H](N1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H35N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90903975 | |
| Record name | Solenopsin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90903975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28720-60-7, 137038-57-4, 76094-26-3 | |
| Record name | (±)-Solenopsin A | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28720-60-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (-)-Solenopsin A | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=137038-57-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Solenopsin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076094263 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Solenopsin A, (+/-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028720607 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Solenopsin A, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137038574 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Solenopsin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90903975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SOLENOPSIN A, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JMN4G8N49K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Solenopsin A, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SR7V29CE8U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Technical Guide: Isolation and Characterization of Solenopsin Alkaloids from Fire Ant Venom
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
The venom of the red imported fire ant, Solenopsis invicta, is a complex chemical arsenal, primarily composed of bioactive piperidine alkaloids known as solenopsins.[1][2] Unlike the protein-based venoms of many insects, fire ant venom consists of over 95% water-insoluble alkaloids.[1][2] These compounds are responsible for the venom's potent cytotoxic, hemolytic, and necrotic properties.[2] Solenopsins are characterized by a 2,6-disubstituted piperidine ring structure, typically featuring a methyl group at the 2-position and a long alkyl or alkenyl side chain at the 6-position.[3][4]
Recent research has unveiled significant therapeutic potential for these alkaloids. Notably, solenopsin has been identified as a potent inhibitor of the phosphatidylinositol-3-kinase (PI3K) signaling pathway, a critical regulator of cell proliferation, apoptosis, and angiogenesis.[5][6] This activity, along with demonstrated antimicrobial and anti-biofilm properties, makes this compound and its analogues promising candidates for development as anti-cancer and anti-infective agents.[3][7]
This technical guide provides a comprehensive overview of the methodologies for the isolation, purification, and characterization of this compound alkaloids from S. invicta, intended to equip researchers with the necessary protocols to obtain these compounds for further investigation.
Venom Composition and Quantitative Data
The venom of S. invicta is a mixture of several this compound analogues, which differ primarily in the length and saturation of the C6 side chain.[4][8] The specific composition can vary between different castes (e.g., workers vs. queens) and colonies.[4][9] The primary alkaloids are categorized as this compound A (C11 side chain), B (C13), and C (C15).[4][8]
Table 1: Typical Composition of this compound Analogues from S. invicta Worker Ants
| Alkaloid Component | Side Chain | Isomer | Relative Proportion (%) |
|---|---|---|---|
| This compound (trans-C13:1) | C13 (unsaturated) | trans | 38.6 |
| This compound (trans-C15:1) | C15 (unsaturated) | trans | 31.7 |
| This compound (trans-C13) | C13 (saturated) | trans | 11.2 |
| This compound (trans-C15) | C15 (saturated) | trans | 10.1 |
| This compound (cis-C13:1) | C13 (unsaturated) | cis | 3.0 |
| This compound (cis-C15:1) | C15 (unsaturated) | cis | 2.5 |
| This compound (cis-C13) | C13 (saturated) | cis | 1.8 |
| This compound (cis-C15) | C15 (saturated) | cis | 1.1 |
Data derived from representative whole-nest extractions as described in cited literature.[7][10]
Table 2: Yield of Purified this compound Alkaloids
| Extraction Method | Starting Material | Approximate Yield (w/w) |
|---|---|---|
| Whole-Body Solvent Extraction | S. invicta worker ants | ~0.1% |
This yield represents the total purified alkaloid mixture obtained from the original wet weight of the ants.[11]
Experimental Workflow and Protocols
The isolation of solenopsins involves a multi-step process beginning with ant collection, followed by solvent extraction, chromatographic purification, and analytical characterization. Due to its efficiency and scalability for obtaining large quantities of venom, the whole-body solvent extraction method is detailed below.[9][12]
References
- 1. Therapeutic Potential of Solenopsis invicta Venom: A Scoping Review of Its Bioactive Molecules, Biological Aspects, and Health Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Toxicology of red imported fire ant venom - Wikipedia [en.wikipedia.org]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. This compound, the alkaloidal component of the fire ant (Solenopsis invicta), is a naturally occurring inhibitor of phosphatidylinositol-3-kinase signaling and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, the alkaloidal component of the fire ant (Solenopsis invicta), is a naturally occurring inhibitor of phosphatidylinositol-3-kinase signaling and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Chemistry and Functions of Imported Fire Ant Venom - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Whole Body Solvent Soak Gives Representative Venom Alkaloid Profile from Solenopsis invicta (Hymenoptera: Formicidae) Workers [bioone.org]
- 10. Fire Ant Venom Alkaloids Inhibit Biofilm Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. A simple, rapid method for the extraction of whole fire ant venom (Insecta: Formicidae: Solenopsis) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Chemical Characterization of Solenopsin
Audience: Researchers, scientists, and drug development professionals.
Core Subject: An in-depth exploration of the chemical structure, properties, synthesis, and biological interactions of solenopsin, a primary alkaloid component of fire ant venom. This guide provides a technical overview for professionals engaged in natural product chemistry, pharmacology, and drug discovery.
Executive Summary
This compound is a piperidine alkaloid found in the venom of fire ants of the Solenopsis genus.[1] It is the principal toxic component responsible for the physiological effects of the venom.[1] Structurally, it is characterized by a 2,6-disubstituted piperidine ring, featuring a methyl group at the 2-position and a long, hydrophobic alkyl chain at the 6-position.[1] This unique structure confers a range of biological activities, including the inhibition of critical cell signaling pathways such as the PI3K/AKT pathway, making it a molecule of significant interest for therapeutic development.[1][2] This document details the chemical structure, physicochemical properties, and stereochemistry of this compound. It further provides an overview of established experimental protocols for its synthesis and characterization, and visualizes its interaction with key biological pathways.
Chemical Identity and Structure
This compound is a lipophilic secondary amine belonging to the piperidine alkaloid class.[1][3] The most common and studied variant is this compound A. The venom of fire ants is a complex mixture of related alkaloids, which makes the purification of this compound directly from the natural source challenging.[1] Consequently, organic synthesis is the preferred method for obtaining pure samples for research.[1]
The core structure consists of a piperidine ring. In this compound A, the substituents are a methyl group at position 2 and an undecyl (C11) chain at position 6.[4] The stereochemistry of these substituents is crucial for its biological activity. The naturally occurring, more abundant trans-isomer has a (2R, 6R) absolute configuration, while the less abundant cis-isomer has a (2R, 6S) configuration.[5][6]
-
IUPAC Name: (2R,6R)-2-Methyl-6-undecylpiperidine[1]
-
Common Name: this compound A[1]
-
CAS Number: 137038-57-4 (for this compound)[1]; 35285-25-7 (for this compound A)[7][8][9]
Physicochemical Properties
The physicochemical properties of this compound are largely dictated by its long hydrophobic alkyl chain and the polar piperidine ring. It is typically an oily liquid at room temperature and is insoluble in water.[1] A summary of its key quantitative properties is presented in Table 1.
| Property | Value | Source(s) |
| Molar Mass | 253.47 g/mol | [1][8] |
| Appearance | Oily liquid at room temperature | [1] |
| Boiling Point | 320.1°C at 760 mmHg | [7] |
| Density | 0.821 g/cm³ | [7] |
| Flash Point | 150.9°C | [7] |
| Vapor Pressure | 0.000324 mmHg at 25°C | [7] |
| Refractive Index | 1.445 | [7] |
| pKa (Predicted) | 10.78 ± 0.10 | [7] |
| UV Absorbance Peak | 232 nm | [1][3] |
| Solubility | Water-insoluble; Soluble in organic solvents | [1][3] |
Table 1. Physicochemical properties of this compound A.
Experimental Protocols
Total Synthesis of this compound
Multiple strategies for the total synthesis of this compound have been developed.[1] A common approach allows for the generation of this compound and various analogs for structure-activity relationship (SAR) studies.[1][2] One established method begins with the alkylation of 4-chloropyridine.[1]
Methodology:
-
Alkylation: 4-chloropyridine is alkylated using a Grignard reagent derived from 1-bromoundecane.[1]
-
Dihydropyridine Formation: The product is then reacted with phenyl chloroformate to yield 4-chloro-1-(phenoxycarbonyl)-2-n-undecyl-1,2-dihydropyridine.[1]
-
Protection and Methylation: The phenylcarbamate is converted to a more stable BOC (tert-butyloxycarbonyl) protecting group, after which the pyridine ring is methylated at the 6-position.[1]
-
Reduction: The substituted pyridine ring undergoes a two-step reduction. First, catalytic hydrogenation with Palladium on carbon (Pd/C) reduces it to a tetrahydropyridine.[1] Subsequent reduction with sodium cyanoborohydride yields the desired piperidine ring structure.[1]
-
Deprotection: Finally, the BOC protecting group is removed to yield this compound.[1]
Figure 1. Generalized workflow for the total synthesis of this compound.
Structural Characterization
The definitive characterization of this compound's structure and stereochemistry relies on a combination of chromatographic and spectroscopic techniques.
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Protocol: GC-MS is extensively used to identify and quantify this compound and its analogs within fire ant venom.[5][10] Venom extracts are vaporized and separated on a GC column (e.g., a non-polar capillary column). The retention time provides initial identification, which is confirmed by the mass spectrum generated by the MS detector. The fragmentation pattern is characteristic of the 2,6-disubstituted piperidine structure.
-
Application: This method is crucial for differentiating between various this compound analogs (e.g., this compound A, B, C) which differ in the length and saturation of the alkyl side chain.[4] It is also used to separate cis and trans stereoisomers.[5][10]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Protocol: ¹H and ¹³C NMR are used to confirm the connectivity and stereochemistry of synthesized this compound.[11] The chemical shifts and coupling constants of the protons on the piperidine ring, particularly at the chiral centers (C2 and C6), are diagnostic for determining the cis or trans configuration of the substituents.
-
Application: Comparison of NMR data from a synthesized sample with reported values for natural this compound provides unambiguous structural confirmation.[11]
Determination of Absolute Configuration:
-
Protocol: The absolute stereochemistry ((2R, 6R) for trans) was established through chemical derivatization.[12] The this compound amine is reacted with a chiral derivatizing agent, such as (R)-Mosher's acid chloride ((R)-α-methoxy-α-trifluoromethylphenylacetyl chloride). This reaction forms a pair of diastereomeric amides, which can be separated and analyzed using chromatographic techniques (e.g., HPLC or chiral GC).
-
Application: By comparing the chromatographic behavior of the derivatized natural product with standards of known absolute configuration, the stereochemistry of the original this compound molecule can be definitively assigned.[12]
Biological Activity and Signaling Pathways
This compound exhibits a range of biological activities, primarily through the inhibition of key enzymatic pathways. Its structural similarity to the sphingolipid ceramide is thought to be the basis for some of its cellular effects.[1]
Inhibition of the PI3K/AKT Pathway
A primary mechanism of action for this compound is the inhibition of angiogenesis (the formation of new blood vessels) by targeting the phosphoinositide 3-kinase (PI3K) signaling pathway.[1][2] This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.
This compound acts as an ATP-competitive inhibitor of AKT (also known as Protein Kinase B), a key downstream kinase in the PI3K pathway, with a reported IC₅₀ value of 10 μM.[13][14] By blocking AKT, this compound prevents the phosphorylation of numerous downstream targets, leading to anti-proliferative and anti-angiogenic effects.[2]
Figure 2. Inhibition of the PI3K/AKT pathway by this compound.
Other Biological Targets
-
Neuronal Nitric Oxide Synthase (nNOS): this compound has been shown to inhibit nNOS, an enzyme responsible for producing the signaling molecule nitric oxide in neurons.[1]
-
Quorum Sensing: In bacteria such as Pseudomonas aeruginosa, this compound can inhibit quorum-sensing signaling.[1][15] This action disrupts bacterial communication and can lead to a reduction in virulence factor production and biofilm formation.[15] It is thought to act as a competitor to the natural signaling molecule C₄-homoserine lactone (C₄-HSL).[15]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound, the alkaloidal component of the fire ant (Solenopsis invicta), is a naturally occurring inhibitor of phosphatidylinositol-3-kinase signaling and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. webqc.org [webqc.org]
- 4. Chemistry and Functions of Imported Fire Ant Venom - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Cas 35285-25-7,this compound A | lookchem [lookchem.com]
- 8. 35285-25-7 CAS MSDS (this compound A) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. This compound A | C17H35N | CID 107941 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Re-investigation of venom chemistry of Solenopsis fire ants. I. Identification of novel alkaloids in S. richteri - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. 2024.sci-hub.red [2024.sci-hub.red]
- 13. This compound | TargetMol [targetmol.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. academic.oup.com [academic.oup.com]
Biological activity of solenopsin as an angiogenesis inhibitor
A Technical Guide for Researchers and Drug Development Professionals
Introduction: Solenopsin, a primary alkaloidal component of fire ant ( Solenopsis invecta) venom, has emerged as a compelling natural product with significant anti-angiogenic properties. Structurally, this compound is a piperidine alkaloid characterized by a methyl group at the 2-position and a long hydrophobic chain at the 6-position of the piperidine ring. Its potent inhibitory effects on key signaling pathways that drive blood vessel formation, coupled with its structural similarity to the signaling lipid ceramide, position it as a promising candidate for further investigation in the development of novel anti-cancer and anti-inflammatory therapeutics.
This technical guide provides a comprehensive overview of the biological activity of this compound as an angiogenesis inhibitor, with a focus on its mechanism of action, quantitative efficacy, and the experimental methodologies used to elucidate its function.
Mechanism of Action: Inhibition of the PI3K/Akt Signaling Pathway
This compound exerts its anti-angiogenic effects primarily through the inhibition of the Phosphatidylinositol-3-kinase (PI3K)/Akt signaling pathway, a critical regulator of cell proliferation, survival, and angiogenesis.[1][2][3] Evidence suggests a dual mechanism of inhibition:
-
Upstream Inhibition of PI3K Activation: this compound has been shown to inhibit the PI3K signaling pathway at a step upstream of PI3K itself.[1][4] While it does not directly inhibit the activity of purified PI3K, it prevents the activation of PI3K in cellular contexts.[1] This leads to a reduction in the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a key second messenger that recruits Akt to the cell membrane for its activation.
-
Direct ATP-Competitive Inhibition of Akt: In addition to its upstream effects, this compound directly inhibits the activity of Akt-1 in an ATP-competitive manner.[1][2] This direct inhibition further blocks the downstream signaling cascade.
The inhibition of Akt phosphorylation prevents the subsequent phosphorylation of its downstream targets, including the Forkhead box protein O1a (FOXO1a), a transcription factor involved in apoptosis and cell cycle arrest.[1][4] The PI3K/Akt pathway is also a known regulator of vascular endothelial growth factor (VEGF) production, a potent pro-angiogenic factor.[2][3] By suppressing this pathway, this compound can indirectly reduce the expression of VEGF, further contributing to its anti-angiogenic effects.
Notably, this compound shares structural and biological properties with the sphingolipid ceramide, an endogenous regulator of cell signaling that can induce anti-proliferative effects.[5][6] Like ceramide, this compound has been shown to inhibit Akt activity and PDK1 activation in lipid rafts.[6][7]
Below is a diagram illustrating the proposed signaling pathway for this compound's anti-angiogenic activity.
Caption: this compound's inhibition of the PI3K/Akt signaling pathway.
Quantitative Data on Anti-Angiogenic Activity
The anti-proliferative effect of this compound and its analogs has been primarily evaluated using the SVR (endothelial cells transformed with an activated K-ras oncogene) endothelial cell proliferation assay.
| Compound | Concentration | Inhibition of SVR Cell Proliferation | Reference |
| This compound A | 1 µg/mL | Moderate Inhibition | [1] |
| 3 µg/mL | Significant Inhibition | [1] | |
| 6 µg/mL | Strong Inhibition (Dose-dependent) | [1][8] | |
| This compound Analogs (1-17) | 1, 3, and 6 µg/mL | No significant activity | [1] |
Note: Specific percentage inhibition values or IC50 values were not detailed in the provided search results, but a dose-dependent inhibition by this compound A was consistently reported.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and extension of these findings.
SVR Endothelial Cell Proliferation Assay
This assay measures the ability of a compound to inhibit the growth of ras-transformed endothelial cells.
Objective: To determine the anti-proliferative effect of this compound and its analogs on endothelial cells.
Materials:
-
SVR (murine endothelial) cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin
-
This compound A and its analogs dissolved in a suitable solvent (e.g., DMSO)
-
96-well cell culture plates
-
Cell proliferation reagent (e.g., MTT, WST-1)
-
Plate reader
Protocol:
-
Seed SVR cells into 96-well plates at a density of 5,000 cells per well in complete medium.
-
Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
The following day, replace the medium with fresh medium containing various concentrations of this compound A or its analogs (e.g., 1, 3, and 6 µg/mL). A vehicle control (e.g., DMSO) should be included.
-
Incubate the plates for a defined period (e.g., 24-48 hours).
-
After the incubation period, add the cell proliferation reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color development.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percentage of cell proliferation inhibition relative to the vehicle control.
Caption: Workflow for the SVR endothelial cell proliferation assay.
In Vivo Zebrafish Angiogenesis Assay
This in vivo model allows for the direct observation of angiogenesis inhibition in a living organism.
Objective: To assess the in vivo anti-angiogenic activity of this compound.
Materials:
-
Transgenic (TG(fli1:EGFP)y1) zebrafish embryos, which express green fluorescent protein (GFP) in their endothelium.
-
Embryo medium (e.g., E3 medium)
-
This compound A and inactive analogs dissolved in DMSO
-
Petri dishes
-
Fluorescence microscope
Protocol:
-
Collect fertilized zebrafish embryos and maintain them in embryo medium at 28.5°C.
-
At a specific developmental stage (e.g., 24 hours post-fertilization), transfer the embryos to petri dishes containing embryo medium with this compound A at a desired concentration. An inactive analog and a vehicle control (DMSO) should be run in parallel.
-
Incubate the embryos for a defined period (e.g., up to 48-72 hours post-fertilization).
-
At the end of the incubation period, anesthetize the embryos.
-
Mount the embryos on a microscope slide and visualize the developing vasculature using a fluorescence microscope.
-
Assess for any defects in intersegmental vessel formation, sprouting, or overall vascular development compared to the control groups. This compound A has been shown to delay the formation of angiogenesis precursors or buds in vivo.[9][10]
Caption: Workflow for the in vivo zebrafish angiogenesis assay.
Conclusion and Future Directions
This compound demonstrates significant anti-angiogenic activity through its targeted inhibition of the PI3K/Akt signaling pathway. Its ability to act both upstream of PI3K activation and directly on Akt provides a multi-pronged approach to suppressing this critical pro-angiogenic cascade. The quantitative data from in vitro cell proliferation assays and the compelling in vivo results from the zebrafish model underscore its potential as a lead compound for the development of novel anti-angiogenic therapies.
Future research should focus on:
-
Determining the precise molecular target upstream of PI3K that is affected by this compound.
-
Conducting more extensive structure-activity relationship studies to identify analogs with improved potency and drug-like properties.
-
Evaluating the efficacy of this compound in a wider range of in vitro angiogenesis assays, such as tube formation and migration assays, and in various in vivo cancer models.
-
Further exploring the interplay between its ceramide-like activities and its anti-angiogenic effects.
This in-depth understanding of this compound's biological activity will be instrumental for drug development professionals in harnessing its therapeutic potential.
References
- 1. This compound, the alkaloidal component of the fire ant (Solenopsis invicta), is a naturally occurring inhibitor of phosphatidylinositol-3-kinase signaling and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, the alkaloidal component of the fire ant (Solenopsis invicta), is a naturally occurring inhibitor of phosphatidylinositol-3-kinase signaling and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, the alkaloidal component of the fire ant (Solenopsis invicta), is a naturally occurring inhibitor of phosphatidylinositol-3-kinase signaling and angiogenesis | MRC PPU [ppu.mrc.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. vascularcell.com [vascularcell.com]
- 7. This compound A and analogs exhibit ceramide-like biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Potential anti-tumor effects of Solenopsis invicta venom [frontiersin.org]
- 10. Potential anti-tumor effects of Solenopsis invicta venom - PMC [pmc.ncbi.nlm.nih.gov]
The Antimicrobial and Antifungal Potential of Solenopsin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Solenopsin, a principal alkaloid component of fire ant venom (Solenopsis invicta), has emerged as a compelling natural product with significant antimicrobial and antifungal properties. Initially recognized for its toxic effects, recent research has unveiled its potential as a therapeutic agent, demonstrating efficacy against a range of pathogenic bacteria and fungi. This technical guide provides an in-depth overview of the discovery and characterization of this compound's antimicrobial and antifungal activities, with a focus on its mechanisms of action, quantitative efficacy data, and the experimental protocols utilized for its evaluation. Detailed signaling pathways and experimental workflows are presented to facilitate further research and development in this promising area of infectious disease therapeutics.
Introduction
The escalating threat of antimicrobial resistance necessitates the exploration of novel therapeutic agents from diverse sources. Venoms, as complex cocktails of bioactive molecules, represent a rich and largely untapped resource for drug discovery. This compound, a piperidine alkaloid, is a key component of fire ant venom and has been identified as a molecule of interest due to its potent biological activities. This guide delves into the scientific evidence supporting the antimicrobial and antifungal properties of this compound, providing a comprehensive resource for researchers in the field.
Antimicrobial Activity of this compound
This compound and its synthetic analogs have demonstrated notable activity against a variety of bacterial pathogens, particularly Gram-positive bacteria. The mechanism of action is multifaceted, involving the disruption of bacterial cell membranes and the inhibition of key signaling pathways.
Quantitative Antimicrobial Data
The in vitro efficacy of this compound and its isomers has been quantified using standard antimicrobial susceptibility testing methods. The following tables summarize the Minimum Inhibitory Concentration (MIC) values of various this compound compounds against clinically relevant bacteria.
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound Analogs against Gram-Positive Bacteria
| Compound | Streptococcus pneumoniae (μg/mL) | Staphylococcus aureus (μg/mL) | Enterococcus faecalis (μg/mL) |
| (+/-)-Solenopsin A | 8 | 16 | >64 |
| (2R, 6R)-Solenopsin A | 8 | 16 | >64 |
| (2S, 6S)-Solenopsin B | 16 | 32 | >64 |
| (+/-)-Isothis compound A | 8 | 16 | >64 |
| (2S, 6R)-Isothis compound A | 4 | 8 | 64 |
| (2R, 6S)-Isothis compound A | 4 | 8 | 64 |
| (+/-)-Isothis compound B | 16 | 32 | >64 |
| (2S, 6R)-Isothis compound B | 8 | 16 | >64 |
| (2R, 6S)-Isothis compound B | 8 | 16 | >64 |
Data compiled from studies determining MICs in accordance with Clinical Laboratory Standards Institute (CLSI) guidelines.[1]
Table 2: Minimum Inhibitory Concentrations (MICs) of this compound Analogs against Gram-Negative Bacteria
| Compound | Escherichia coli (μg/mL) | Pseudomonas aeruginosa (μg/mL) | Stenotrophomonas maltophilia (μg/mL) |
| All tested this compound analogs | >64 | >64 | 4 - 32 |
This compound analogs generally exhibit weaker activity against the tested Gram-negative bacteria, with the exception of Stenotrophomonas maltophilia.[1]
Mechanism of Action: Quorum Sensing Inhibition
In addition to direct antimicrobial effects, this compound A has been shown to inhibit quorum sensing (QS) in Pseudomonas aeruginosa. QS is a cell-to-cell communication system that regulates virulence factor production and biofilm formation. This compound A acts as a competitive inhibitor of the C4-homoserine lactone (C4-HSL) autoinducer in the rhl QS system.[2][3] This disruption of bacterial communication reduces the expression of virulence factors and impairs the ability of the bacteria to form biofilms, rendering them more susceptible to host defenses and conventional antibiotics.
Caption: this compound A competitively inhibits the rhl quorum-sensing system in P. aeruginosa.
Antifungal Activity of this compound
Recent studies have highlighted the potent antifungal properties of this compound, particularly against the multidrug-resistant yeast Candida auris. Both natural extracts and synthetic mixtures of this compound have demonstrated significant fungicidal activity.
Quantitative Antifungal Data
The antifungal efficacy of this compound has been determined using broth microdilution assays to establish the 50% inhibitory concentration (IC50).
Table 3: In Vitro Antifungal Activity of this compound Mixtures against Candida auris
| Candida auris Strain | Natural Mixture (NM) IC50 (μg/mL) | Synthetic Mixture (SM) IC50 (μg/mL) |
| CDC 381 | 0.7 | 0.7 |
| CDC 382 | 1.4 | 1.4 |
| CDC 383 | 0.7 | 0.7 |
| CDC 384 | 0.7 | 0.7 |
| CDC 385 | 0.7 | 0.7 |
| CDC 390 | 1.4 | 1.4 |
Data from in vitro antifungal tests based on CLSI M27-A3 guidelines.[4]
Mechanism of Action: Phosphatidylinositol-3-Kinase (PI3K) Signaling Inhibition
One of the key mechanisms underlying this compound's broad biological activity, which likely contributes to its antifungal effects, is the inhibition of the Phosphatidylinositol-3-Kinase (PI3K)/Akt signaling pathway.[5][6] This pathway is crucial for cell growth, proliferation, and survival in eukaryotes. This compound has been shown to inhibit the phosphorylation of Akt, a key downstream effector of PI3K, thereby disrupting these fundamental cellular processes.
Caption: this compound inhibits the PI3K/Akt signaling pathway, impacting cell survival and growth.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in this guide.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for antimicrobial susceptibility testing.[1][7][8][9]
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using broth microdilution.
Detailed Steps:
-
Preparation of this compound Dilutions:
-
A stock solution of the this compound analog is prepared in a suitable solvent (e.g., DMSO).
-
Serial two-fold dilutions are made in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate. The final volume in each well is typically 100 µL.
-
-
Preparation of Bacterial Inoculum:
-
Select 3-5 well-isolated colonies of the test bacterium from an agar plate culture.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute the adjusted inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well after inoculation.
-
-
Inoculation:
-
Inoculate each well of the microtiter plate containing the this compound dilutions with 10 µL of the diluted bacterial suspension.
-
Include a growth control well (broth and inoculum, no drug) and a sterility control well (broth only).
-
-
Incubation:
-
Incubate the plates at 35-37°C for 16-20 hours in ambient air.
-
-
MIC Determination:
-
Following incubation, visually inspect the wells for turbidity.
-
The MIC is defined as the lowest concentration of the this compound analog that completely inhibits visible growth of the organism.
-
Agar Well Diffusion Assay
This method provides a qualitative or semi-quantitative assessment of antimicrobial activity.[10][11]
Caption: Workflow for the agar well diffusion assay to assess antimicrobial activity.
Detailed Steps:
-
Preparation of Agar Plates:
-
Prepare Mueller-Hinton agar and pour into sterile Petri dishes.
-
Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard as described for the broth microdilution method.
-
Using a sterile cotton swab, create a uniform lawn of the test bacterium on the surface of the agar.
-
-
Creation of Wells:
-
Using a sterile cork borer or a pipette tip, create wells of 6-8 mm in diameter in the agar.
-
-
Application of this compound:
-
Add a defined volume (e.g., 50-100 µL) of the this compound solution at a known concentration into each well.
-
Include a positive control (a known antibiotic) and a negative control (the solvent used to dissolve this compound).
-
-
Incubation:
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Measurement of Inhibition Zones:
-
After incubation, measure the diameter of the clear zone of no bacterial growth around each well in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
-
Conclusion and Future Directions
This compound and its analogs represent a promising new class of antimicrobial and antifungal agents. Their unique mechanisms of action, including the inhibition of quorum sensing and the PI3K/Akt signaling pathway, suggest that they may be effective against drug-resistant pathogens and could be used in combination with existing therapies to enhance efficacy. Further research is warranted to optimize the structure of this compound for improved activity and reduced toxicity, and to evaluate its in vivo efficacy in preclinical models of infection. The detailed methodologies and data presented in this guide are intended to serve as a valuable resource for the scientific community to advance the development of this compound-based therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound A, a venom alkaloid from the fire ant Solenopsis invicta, inhibits quorum-sensing signaling in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. botanyjournals.com [botanyjournals.com]
- 4. Alkaloids solenopsins from fire ants display in vitro and in vivo activity against the yeast Candida auris - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, the alkaloidal component of the fire ant (Solenopsis invicta), is a naturally occurring inhibitor of phosphatidylinositol-3-kinase signaling and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. chemistnotes.com [chemistnotes.com]
- 11. m.youtube.com [m.youtube.com]
Solenopsin as a Quorum Sensing Inhibitor in Pseudomonas aeruginosa: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of Solenopsin, a piperidine alkaloid derived from fire ant venom, and its role as a potent inhibitor of the quorum sensing (QS) system in the opportunistic pathogen Pseudomonas aeruginosa. By targeting bacterial communication, this compound represents a promising lead for the development of novel anti-virulence therapies.
The Pseudomonas aeruginosa Quorum Sensing Network
Pseudomonas aeruginosa utilizes a complex and hierarchical QS network to coordinate gene expression with population density. This system controls the production of numerous virulence factors and the formation of biofilms, making it a critical factor in the bacterium's pathogenicity. The network is primarily composed of three interconnected signaling systems: las, rhl, and pqs.
-
The las System : Positioned at the top of the hierarchy, the las system is initiated by the LasI synthase, which produces the autoinducer N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL). At a critical concentration, 3-oxo-C12-HSL binds to and activates the transcriptional regulator LasR. The LasR/3-oxo-C12-HSL complex then upregulates the expression of target genes, including those for virulence factors like LasA protease and LasB elastase. Crucially, it also activates the rhl and pqs systems.
-
The rhl System : The rhl system is controlled by the RhlI synthase, which produces the autoinducer N-butyryl-L-homoserine lactone (C4-HSL). C4-HSL binds to the regulator RhlR. The active RhlR/C4-HSL complex controls the expression of another set of virulence factors, including those responsible for producing pyocyanin, elastase, and rhamnolipids, which are essential for biofilm maintenance.
-
The pqs System : This system uses quinolone-based signals, with the Pseudomonas Quinolone Signal (PQS) being a key molecule. The pqs system is positively regulated by the las system and integrates with the rhl system to fine-tune the expression of virulence genes, including those for pyocyanin and elastase production.
This compound: A Natural Quorum Sensing Inhibitor
This compound A is a venom alkaloid from the fire ant Solenopsis invicta. Studies have demonstrated that it efficiently disrupts QS signaling in P. aeruginosa without exhibiting significant bactericidal activity against Gram-negative bacteria. This positions this compound as an anti-virulence agent, which reduces pathogenicity without imposing strong selective pressure for resistance development.
Mechanism of Action
Research indicates that this compound A primarily targets the C4-HSL-dependent rhl QS system.[1][2] The inhibitory effect of this compound on virulence factor production can be reversed by the addition of exogenous C4-HSL, but not by 3-oxo-C12-HSL.[1] This suggests that this compound acts as a competitive antagonist of the RhlR receptor, preventing the binding of its native autoinducer, C4-HSL. This interference leads to the downregulation of rhl-controlled genes and a subsequent decrease in the production of associated virulence factors and biofilm formation.[1][3]
Quantitative Efficacy of this compound A
The inhibitory effects of this compound A on P. aeruginosa PAO1 have been quantified for several key virulence factors. The following tables summarize the reported data.
Table 1: Inhibition of Virulence Factor Production by this compound A
| Virulence Factor | Test Concentration | Organism | % Inhibition (Relative to Control) | Source |
| Elastase B | 50 µmol/L | P. aeruginosa PAO1-I | ~30% | [1] |
| Pyocyanin | 50 µmol/L | P. aeruginosa PAO1-O | Significant dose-dependent inhibition | [1] |
Table 2: Inhibition of Biofilm Formation by this compound A
| Assay | Test Concentration | Organism | % Inhibition (Relative to Control) | Source |
| Biofilm Formation | 50 µmol/L | P. aeruginosa PAO1-I | Significant dose-dependent inhibition | [1][3] |
Table 3: Effect of this compound A on QS Gene Expression
| Gene(s) | Test Concentration | Organism | Effect | Source |
| rhlI, rhlR | 50 µmol/L | P. aeruginosa PAO1 | ~2-fold decrease in transcription | [1] |
Experimental Protocols for Assessing QS Inhibition
This section provides detailed methodologies for quantifying the impact of potential QS inhibitors on P. aeruginosa virulence factors and biofilm formation.
Biofilm Formation Assay (Crystal Violet Method)
This assay quantifies the total biomass of a biofilm adhered to a surface.
Materials:
-
96-well flat-bottomed polystyrene microtiter plates
-
P. aeruginosa culture
-
Appropriate growth medium (e.g., LB or M63 minimal medium)
-
0.1% (w/v) Crystal Violet (CV) solution
-
30% (v/v) acetic acid in water or 95% ethanol
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Protocol:
-
Inoculation : Grow a P. aeruginosa culture overnight. Dilute the culture 1:100 in fresh medium. Add 100-200 µL of the diluted culture to each well of a 96-well plate containing the test compounds at desired concentrations. Include untreated and vehicle controls.
-
Incubation : Cover the plate and incubate statically for 24-48 hours at 37°C.
-
Washing : Discard the planktonic culture by inverting the plate. Gently wash the wells three times with 200 µL of PBS to remove non-adherent cells.
-
Staining : Add 125 µL of 0.1% CV solution to each well and incubate at room temperature for 15-20 minutes.
-
Final Wash : Discard the CV solution and wash the plate again three to four times with PBS or water until the wash water is clear. Vigorously blot the plate on paper towels to remove all liquid.
-
Solubilization : Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound dye. Incubate for 10-15 minutes at room temperature.
-
Quantification : Transfer 125 µL of the solubilized CV to a new flat-bottom plate and measure the absorbance at 550-595 nm using a microplate reader.
Pyocyanin Quantification Assay
This protocol measures the amount of the blue-green phenazine pigment, pyocyanin, produced by the bacterium.
Materials:
-
Supernatant from P. aeruginosa cultures
-
Chloroform
-
0.2 N Hydrochloric acid (HCl)
-
Centrifuge and microcentrifuge tubes
-
Spectrophotometer or microplate reader
Protocol:
-
Culture Preparation : Grow P. aeruginosa in a suitable medium (e.g., King's B broth) with the test compound for 24-72 hours at 37°C with shaking.
-
Cell Removal : Centrifuge the culture (e.g., 5,000 rpm for 10 minutes) to pellet the bacterial cells.
-
Extraction : Transfer the supernatant to a new tube. Add chloroform at a 2:1 ratio (supernatant:chloroform). Vortex vigorously to extract the blue pyocyanin into the chloroform layer.
-
Acidification : Centrifuge to separate the phases. Carefully transfer the lower blue chloroform layer to a new tube. Add 0.2 N HCl at a 1:2 ratio (HCl:chloroform). Vortex again. The pyocyanin will move to the upper aqueous HCl layer, turning it pink/red.
-
Quantification : Centrifuge to separate the phases. Carefully collect the upper pink/red aqueous layer. Measure the absorbance at 520 nm. The concentration (in µg/mL) can be calculated by multiplying the OD520 by 17.072.
Elastase B (LasB) Activity Assay (Elastin-Congo Red Method)
This assay measures the activity of secreted elastase by quantifying the degradation of an insoluble, dye-conjugated substrate.
Materials:
-
Supernatant from P. aeruginosa cultures
-
Elastin-Congo Red (ECR) substrate
-
Tris-HCl buffer (e.g., 0.1 M, pH 7.5-8.8)
-
Microcentrifuge tubes
-
Incubator/shaker (37°C)
-
Spectrophotometer or microplate reader
Protocol:
-
Reaction Setup : Prepare a reaction mixture in a microcentrifuge tube containing Tris-HCl buffer and a defined amount of ECR (e.g., 5-10 mg).
-
Enzyme Addition : Add a specific volume of cell-free culture supernatant (containing the elastase) to the reaction mixture. Include a control with heat-inactivated supernatant or sterile medium.
-
Incubation : Incubate the tubes at 37°C with shaking for a defined period (e.g., 3-18 hours). Elastase activity will solubilize the ECR, releasing the red dye.
-
Stop Reaction : Stop the reaction by placing tubes on ice. Centrifuge the tubes at high speed (e.g., 10,000 x g for 5 minutes) to pellet the remaining insoluble ECR.
-
Quantification : Carefully transfer the supernatant, which contains the solubilized dye, to a 96-well plate. Measure the absorbance at 495 nm. Higher absorbance indicates higher elastase activity.
Conclusion and Future Directions
This compound A demonstrates clear potential as a quorum sensing inhibitor in P. aeruginosa, specifically by antagonizing the rhl system. Its ability to reduce the production of key virulence factors and inhibit biofilm formation without direct bactericidal effects makes it an excellent candidate for anti-virulence drug discovery. This approach may offer a more sustainable therapeutic strategy, potentially circumventing the rapid evolution of antibiotic resistance.
Future research should focus on structure-activity relationship (SAR) studies of this compound analogs to identify derivatives with enhanced potency and improved pharmacokinetic profiles. Furthermore, in vivo studies are necessary to validate the efficacy of these compounds in relevant infection models and to assess their safety for potential clinical applications. The development of this compound-based therapies could provide a valuable new tool in the fight against chronic and drug-resistant P. aeruginosa infections.
References
- 1. academic.oup.com [academic.oup.com]
- 2. This compound A, a venom alkaloid from the fire ant Solenopsis invicta, inhibits quorum-sensing signaling in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Formation of Biofilms by Pseudomonas aeruginosa: A Review of the Natural and Synthetic Compounds Interfering with Control Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
The Ceramide Mimicry of Solenopsin: A Technical Guide to its Structure, Signaling, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Solenopsin, a primary alkaloidal component of fire ant venom, exhibits remarkable structural and functional similarities to the endogenous sphingolipid, ceramide. This technical guide provides an in-depth analysis of the core relationship between this compound and ceramide, focusing on their comparative biological activities, impact on critical signaling pathways, and the experimental methodologies used to elucidate these connections. Quantitative data are summarized for direct comparison, and key cellular pathways and experimental workflows are visualized to facilitate a deeper understanding of this compound's potential as a therapeutic agent that mimics ceramide's bioactivity.
Introduction
Ceramides are a class of lipid molecules that are integral structural components of cell membranes and also function as critical signaling molecules involved in a variety of cellular processes, including proliferation, differentiation, apoptosis, and cell cycle arrest.[1][2] Their role as tumor-suppressor lipids has garnered significant interest in cancer research.[3] However, the therapeutic application of ceramides is often limited by their metabolic instability.[4]
This compound, a piperidine alkaloid from the venom of the fire ant Solenopsis invicta, has emerged as a compelling ceramide analog due to its structural resemblance and similar biological effects.[4][5] This guide explores the molecular basis of this mimicry and its implications for drug development, particularly in the context of cancer and hyperproliferative skin disorders.
Structural Similarity of this compound and Ceramide
The structural analogy between this compound and ceramide is the foundation of their functional relationship. Both molecules possess a long, hydrophobic alkyl chain and a polar head group containing a secondary amine (in the piperidine ring of this compound) or amide (in ceramide). This amphipathic nature allows them to interact with cellular membranes and participate in signaling cascades.
Caption: Structural comparison of this compound A and Ceramide.
Comparative Biological Activities
This compound and its synthetic analogs have been shown to exhibit a range of biological activities that mirror those of ceramide, most notably the induction of apoptosis and inhibition of cell proliferation in various cancer cell lines.[4][6]
Anti-Proliferative Effects
Studies have demonstrated the potent anti-proliferative effects of this compound and its analogs across multiple cancer cell lines. The following table summarizes the quantitative data on the inhibition of cell proliferation.
| Compound | Cell Line | Concentration (µM) | Inhibition of Proliferation (%) | Reference |
| (-)-Solenopsin A | A375 (Melanoma) | 10 | ~50% | [7] |
| SVR (Endothelial) | 10 | ~60% | [7] | |
| A2058 (Melanoma) | 10 | ~45% | [7] | |
| Ceramide C2 | A375 (Melanoma) | 10 | ~20% | [7] |
| SVR (Endothelial) | 10 | ~15% | [7] | |
| A2058 (Melanoma) | 10 | ~10% | [7] | |
| This compound Analog S12 | A375 (Melanoma) | 10 | ~55% | [7] |
| SVR (Endothelial) | 10 | ~65% | [7] | |
| A2058 (Melanoma) | 10 | ~50% | [7] | |
| This compound Analog S14 | A375 (Melanoma) | 10 | ~40% | [7] |
| SVR (Endothelial) | 10 | ~50% | [7] | |
| A2058 (Melanoma) | 10 | ~40% | [7] | |
| This compound Analog S15 | A375 (Melanoma) | 10 | ~35% | [7] |
| SVR (Endothelial) | 10 | ~45% | [7] | |
| A2058 (Melanoma) | 10 | ~35% | [7] |
Mitochondrial Effects
Both this compound and ceramide have been shown to impact mitochondrial function, a key aspect of their pro-apoptotic activity. This includes a reduction in cellular oxygen consumption and an increase in reactive oxygen species (ROS) production.[4][6]
| Compound | Cell Line | Concentration (µM) | Effect on Cellular Oxygen Consumption Rate (OCR) | Reference |
| (+)-Solenopsin A | UM-SCC1A | 10 | Reduced | [4] |
| (-)-Solenopsin A | UM-SCC1A | 10 | Reduced | [4] |
| This compound Analog S12 | UM-SCC1A | 10 | Reduced | [4] |
| This compound Analog S14 | UM-SCC1A | 10 | Reduced | [4] |
| This compound Analog S15 | UM-SCC1A | 10 | Reduced | [4] |
| Compound | Cell Line | Concentration (µM) | Effect on Superoxide Levels | Reference |
| (+)-Solenopsin A | A375 & SVR | 10 | Increased | [4] |
| (-)-Solenopsin A | A375 & SVR | 10 | Increased | [4] |
| This compound Analog S12 | A375 & SVR | 10 | Increased | [4] |
| This compound Analog S14 | A375 & SVR | 10 | Increased | [4] |
| This compound Analog S15 | A375 & SVR | 10 | Increased | [4] |
Impact on Signaling Pathways
The ceramide-like effects of this compound are largely attributed to its ability to modulate key signaling pathways that regulate cell survival and proliferation, most notably the PI3K/Akt pathway.
The PI3K/Akt Signaling Pathway
The Phosphatidylinositol-3-kinase (PI3K)/Akt pathway is a critical pro-survival signaling cascade that is often dysregulated in cancer.[8][9] Ceramide is a known inhibitor of this pathway.[4] this compound has been shown to mimic this inhibitory effect by preventing the phosphorylation and activation of Akt.[8][9]
Caption: this compound inhibits the PI3K/Akt signaling pathway.
Ceramide-Mediated Apoptosis and Cell Cycle Arrest
Ceramide is a well-established second messenger in the apoptotic cascade, often triggered by cellular stress.[10] It can induce cell cycle arrest, primarily in the G0/G1 phase.[11][12] this compound's ability to mimic ceramide suggests it may also engage these fundamental cellular processes to exert its anti-proliferative effects.
Caption: Ceramide signaling in apoptosis and cell cycle arrest.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature that have been used to characterize the ceramide-like activities of this compound.
Cell Proliferation Assay
-
Objective: To quantify the anti-proliferative effects of this compound and its analogs.
-
Method:
-
Cell Culture: Human cancer cell lines (e.g., A375, SVR, A2058) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[7]
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 50,000 cells/well and allowed to adhere overnight.[7]
-
Treatment: Cells are treated with various concentrations of this compound, its analogs, or ceramide C2 for 24 hours. A DMSO vehicle control is included.[7]
-
MTT Assay: After treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals.
-
Quantification: The formazan crystals are dissolved in a solubilization solution, and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell proliferation is inversely proportional to the absorbance.
-
Western Blotting for Akt Phosphorylation
-
Objective: To assess the effect of this compound on the activation of the PI3K/Akt pathway.
-
Method:
-
Cell Treatment: Cells are treated with this compound or a vehicle control for a specified time.
-
Protein Extraction: Cells are lysed, and total protein is extracted. Protein concentration is determined using a BCA assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated Akt (p-Akt) and total Akt.
-
Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Cellular Oxygen Consumption Rate (OCR) Measurement
-
Objective: To evaluate the impact of this compound on mitochondrial respiration.
-
Method:
-
Cell Seeding: Cells (e.g., UM-SCC1A) are seeded in a specialized microplate for OCR analysis.[4]
-
Treatment: Cells are treated with 10 µM of this compound or its analogs for 24 hours.[4]
-
OCR Measurement: The OCR is measured using an extracellular flux analyzer (e.g., Seahorse XF Analyzer). The analyzer measures the rate at which oxygen is consumed by the cells in real-time.
-
Reactive Oxygen Species (ROS) Production Assay
-
Objective: To measure the effect of this compound on the generation of intracellular ROS.
-
Method:
-
Cell Treatment: Cells (e.g., A375, SVR) are treated with 10 µM of this compound or its analogs for 24 hours.[4]
-
Staining: Cells are harvested and incubated with a fluorescent probe for ROS, such as dihydroethidium (for superoxide).[4]
-
Flow Cytometry: The fluorescence intensity of the cells is analyzed using a flow cytometer. An increase in fluorescence indicates an increase in ROS production.
-
Caption: General experimental workflow for studying this compound.
Conclusion and Future Directions
This compound and its synthetic analogs represent a promising class of compounds that effectively mimic the biological activities of ceramide. Their ability to inhibit the pro-survival PI3K/Akt pathway and induce apoptosis and cell cycle arrest makes them attractive candidates for the development of novel therapeutics, particularly for cancer and hyperproliferative skin diseases. The data and experimental protocols outlined in this guide provide a comprehensive resource for researchers in this field.
Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: To optimize the potency and selectivity of this compound analogs.
-
In Vivo Efficacy: To evaluate the therapeutic potential of these compounds in preclinical animal models.
-
Mechanism of Action: To further elucidate the downstream targets and signaling pathways modulated by this compound.
-
Pharmacokinetics and Toxicology: To assess the drug-like properties and safety profile of lead compounds.
By leveraging the insights gained from the structural and functional mimicry of ceramide, the development of this compound-based therapeutics holds significant promise for addressing unmet medical needs.
References
- 1. Ceramide and other sphingolipids in cellular responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Developing new ceramide analogs and identifying novel sphingolipid-controlled genes against a virus-associated lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound A and analogs exhibit ceramide-like biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. vascularcell.com [vascularcell.com]
- 6. This compound A and analogs exhibit ceramide-like biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound, the alkaloidal component of the fire ant (Solenopsis invicta), is a naturally occurring inhibitor of phosphatidylinositol-3-kinase signaling and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Ceramide signaling in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Role for ceramide in cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mechanisms involved in ceramide-induced cell cycle arrest in human hepatocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Studies on the Anti-inflammatory Effects of Solenopsin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preliminary research on the anti-inflammatory properties of solenopsin, a principal alkaloid component of fire ant venom, and its synthetic analogs. The document summarizes key quantitative findings, details experimental methodologies, and visualizes the implicated signaling pathways to facilitate further research and development in this promising area of pharmacology.
Introduction
This compound and its derivatives have emerged as potential therapeutic agents for chronic inflammatory skin diseases, primarily psoriasis and atopic dermatitis. Structurally similar to ceramides, essential lipids for skin barrier function, this compound analogs can modulate cutaneous inflammatory responses without being metabolized into the pro-inflammatory molecule sphingosine-1-phosphate (S1P). This guide synthesizes the current understanding of their mechanisms of action, focusing on their effects on immune cell infiltration, cytokine production, and intracellular signaling cascades.
Quantitative Data on Anti-inflammatory Effects
The following tables summarize the key quantitative data from preclinical studies investigating the anti-inflammatory effects of this compound and its analogs.
Table 1: Effects of this compound Analogs on Skin Inflammation in a Murine Psoriasis Model (KC-Tie2 Mice)
| Parameter | Treatment | Dosage/Duration | Result | Reference |
| Skin Thickness | This compound analogs (S12, S14) | 1% cream, 28 days | ~30% reduction compared to control | [1] |
| T-Cell Infiltration | This compound analogs (S12, S14) | 1% cream, 28 days | 47-63% reduction | [2] |
| CD8+ T-Cell Infiltration | This compound analog S14 | 1% cream, 28 days | 47% reduction | [2] |
| CD11c+ Dendritic Cell Infiltration | This compound analog S14 | 1% cream, 28 days | 18% reduction | [2] |
Table 2: Effects of this compound Analogs on Cytokine Production
| Cytokine | Cell Type/Model | Treatment | Concentration | Effect | Reference |
| IL-22 | Murine Dendritic Cells | This compound analogs S12, S14 | 10 µM | Significant decrease in mRNA expression | [3][4] |
| IL-12p70 | Murine Dendritic Cells | This compound analogs S12, S14 | 10 µM | Strong induction of production | [3][4] |
| IL-4 | OVA-induced Atopic Dermatitis Murine Model | This compound analog S14 | N/A | Downregulation | [5] |
| IL-12 | OVA-induced Atopic Dermatitis Murine Model | This compound analog S14 | N/A | Upregulation | [5] |
Table 3: Effects of this compound on Intracellular Signaling
| Target Protein | Assay | Treatment | Concentration | Result | Reference |
| Akt | In vitro kinase assay | This compound | 10 µM | 50% inhibition | [3] |
Core Signaling Pathways in this compound's Anti-inflammatory Action
This compound and its analogs exert their anti-inflammatory effects by modulating several key signaling pathways. The primary mechanism identified is the inhibition of the Phosphoinositide 3-kinase (PI3K)/Akt pathway. This inhibition likely leads to downstream effects on other critical inflammatory pathways such as Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Janus Kinase/Signal Transducer and Activator of Transcription (JAK-STAT), which are central to the pathogenesis of inflammatory skin diseases.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a crucial regulator of cell proliferation, survival, and inflammation. This compound has been shown to directly inhibit this pathway.[3]
NF-κB Signaling Pathway
The NF-κB pathway is a central mediator of inflammatory responses, controlling the expression of numerous pro-inflammatory cytokines and chemokines. While direct inhibition by this compound is yet to be fully elucidated, the inhibition of the PI3K/Akt pathway can lead to the downregulation of NF-κB activation.
MAPK and JAK-STAT Signaling Pathways
The MAPK and JAK-STAT pathways are also critical in mediating inflammatory responses in the skin. Pro-inflammatory cytokines often activate these pathways, leading to a cycle of inflammation. This compound's ability to modulate cytokine production suggests an indirect regulatory role on these pathways.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Murine Model of Psoriasis (KC-Tie2)
The KC-Tie2 mouse model spontaneously develops a psoriasiform phenotype. Transgenic mice overexpressing the angiopoietin receptor Tie2 specifically in keratinocytes are used.
-
Animals: KC-Tie2 transgenic mice.
-
Treatment: A 1% solution of this compound analogs (S12 or S14) in a cream base is applied topically to the affected skin areas daily for 28 days.
-
Assessment:
-
Skin Thickness: Measured using calipers before and after the treatment period.
-
Histology: Skin biopsies are taken, fixed in formalin, embedded in paraffin, and sectioned. Sections are stained with Hematoxylin and Eosin (H&E) to assess acanthosis and immune cell infiltration.
-
Immunohistochemistry: Staining for specific immune cell markers such as CD4, CD8, and CD11c is performed to quantify the infiltration of different immune cell subsets.
-
Murine Model of Atopic Dermatitis (OVA-induced)
This model uses ovalbumin (OVA) to induce an atopic dermatitis-like phenotype in mice.
-
Animals: BALB/c mice.
-
Sensitization: Mice are sensitized by intraperitoneal injections of OVA emulsified in aluminum hydroxide.
-
Challenge: After sensitization, a patch containing OVA is applied to a shaved area of the back skin to elicit a local inflammatory reaction.
-
Treatment: this compound analog S14 is administered topically to the inflamed skin.
-
Assessment:
-
Clinical Score: The severity of skin lesions (erythema, edema, excoriation) is scored.
-
Cytokine Analysis: Skin tissue or splenocytes are collected to measure the levels of IL-4 and IL-12 using ELISA.
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines
-
Sample Preparation: Skin tissue is homogenized, and the supernatant is collected after centrifugation. For cell culture experiments, the cell culture supernatant is used.
-
Procedure:
-
A 96-well plate is coated with a capture antibody specific for the cytokine of interest (e.g., anti-mouse IL-12p70 or anti-mouse IL-4).
-
The plate is blocked to prevent non-specific binding.
-
Samples and standards are added to the wells and incubated.
-
A biotinylated detection antibody specific for the cytokine is added.
-
Streptavidin-horseradish peroxidase (HRP) conjugate is added.
-
A substrate solution (e.g., TMB) is added, and the color development is stopped with a stop solution.
-
The absorbance is read at 450 nm using a microplate reader. The concentration of the cytokine in the samples is determined by comparison to the standard curve.
-
Western Blot for Signaling Proteins (p-Akt, p-NF-κB p65)
-
Cell Lysis and Protein Extraction: Keratinocytes or skin tissue homogenates are lysed in RIPA buffer containing protease and phosphatase inhibitors. The protein concentration is determined using a BCA assay.
-
Procedure:
-
Equal amounts of protein are separated by SDS-PAGE.
-
The separated proteins are transferred to a PVDF membrane.
-
The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
The membrane is incubated overnight at 4°C with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., anti-p-Akt (Ser473), anti-Akt, anti-p-NF-κB p65 (Ser536), anti-NF-κB p65).
-
The membrane is washed with TBST and incubated with an HRP-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.
-
Experimental and Logical Workflow Diagram
The following diagram illustrates the general workflow for investigating the anti-inflammatory effects of this compound.
Conclusion
Preliminary studies strongly suggest that this compound and its non-metabolizable analogs are promising candidates for the topical treatment of inflammatory skin diseases. Their ability to restore skin barrier function, reduce immune cell infiltration, and modulate cytokine production through the inhibition of the PI3K/Akt signaling pathway provides a solid foundation for further investigation. Future research should focus on elucidating the precise molecular interactions with other key inflammatory pathways, conducting more extensive dose-response studies to determine optimal therapeutic concentrations, and eventually translating these preclinical findings into clinical trials.
References
- 1. Interleukin-22 binding protein (IL-22BP) is constitutively expressed by a subset of conventional dendritic cells and is strongly induced by retinoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, the alkaloidal component of the fire ant (Solenopsis invicta), is a naturally occurring inhibitor of phosphatidylinositol-3-kinase signaling and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Studies of Jak/STAT3 expression and signalling in psoriasis identifies STAT3-Ser727 phosphorylation as a modulator of transcriptional activity - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Solenopsin in the Inhibition of Neuronal Nitric Oxide Synthase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the inhibitory effects of solenopsin, a principal alkaloid component of fire ant venom, on neuronal nitric oxide synthase (nNOS). It consolidates key quantitative data, details the experimental protocols for assessing this inhibition, and visualizes the associated biochemical pathways and experimental procedures. The focus is primarily on isothis compound A, the stereoisomer for which the most definitive research on nNOS inhibition has been conducted.
Executive Summary
This compound and its isomers, particularly isothis compound A, have been identified as potent inhibitors of neuronal nitric oxide synthase (nNOS).[1][2][3] This inhibition is of significant interest to the scientific community due to the role of nNOS in a variety of physiological and pathological processes, including neurotransmission and neurodegenerative diseases.[4] Isothis compound A demonstrates a selective and non-competitive mode of inhibition with respect to the L-arginine substrate, suggesting a distinct mechanism of action compared to many substrate-analog inhibitors.[1][3] This document serves as a comprehensive resource for understanding the kinetics, experimental determination, and potential signaling implications of this interaction.
Quantitative Inhibition Data
The inhibitory potency of isothis compound A has been quantified against the three major isoforms of nitric oxide synthase (NOS): neuronal (nNOS), endothelial (eNOS), and inducible (iNOS). The data clearly indicates a preferential inhibition of nNOS.
Table 1: Inhibitory Activity of Isothis compound A against NOS Isoforms
| Parameter | nNOS | eNOS | iNOS | Reference |
| IC50 | 18 ± 3.9 µM | 156 ± 10 µM | >1000 µM | [1] |
| Ki | 19 ± 2 µM | - | - | [1] |
| Inhibition Type | Non-competitive with L-arginine | - | - | [1] |
| Max Inhibition | >95% at 1000 µM | >95% at 1000 µM | ~20% at 1000 µM | [1][3] |
IC50: The half maximal inhibitory concentration. Ki: The inhibition constant.
Signaling and Inhibitory Pathways
While the precise binding site of isothis compound A on nNOS has not been fully elucidated, its non-competitive inhibition with L-arginine indicates that it does not bind to the active site where L-arginine is converted to L-citrulline.[1][2] This suggests an allosteric mechanism of inhibition.
It is important to distinguish the direct inhibition of nNOS by isothis compound A from the broader cellular effects of this compound on other signaling pathways. Notably, this compound has been shown to inhibit the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which is crucial for cell proliferation and angiogenesis.[5][6] This is a separate mechanism from its direct interaction with nNOS.
Diagram: Isothis compound A Inhibition of nNOS Activity
Caption: Non-competitive inhibition of nNOS by Isothis compound A.
Diagram: Overview of this compound's Effect on PI3K/Akt Pathway
Caption: this compound's inhibitory effect on the PI3K/Akt signaling pathway.
Experimental Protocols
The primary method for determining nNOS activity and its inhibition by compounds like isothis compound A is the radiolabeled arginine-to-citrulline conversion assay.[1] This method directly measures the enzymatic activity of NOS.
nNOS Activity Assay: Arginine to Citrulline Conversion
Objective: To quantify the enzymatic activity of nNOS by measuring the formation of radiolabeled L-citrulline from radiolabeled L-arginine.
Materials:
-
Enzyme Source: Purified nNOS or tissue homogenates (e.g., rat cerebellum).
-
Substrate: [3H]L-arginine or [14C]L-arginine.
-
Cofactors: NADPH, FAD, FMN, (6R)-5,6,7,8-tetrahydrobiopterin (BH4), Calmodulin.
-
Buffer: Typically HEPES or Tris-HCl buffer at physiological pH.
-
Inhibitor: Isothis compound A dissolved in an appropriate solvent.
-
Stop Solution: A low pH buffer (e.g., containing EDTA) to halt the reaction.
-
Separation Medium: Dowex AG 50W-X8 cation-exchange resin.
-
Scintillation Cocktail and Counter.
Procedure:
-
Reaction Mixture Preparation: A master mix is prepared on ice containing buffer, cofactors, and calmodulin.
-
Enzyme Preparation: The nNOS enzyme preparation is diluted to the desired concentration in the assay buffer.
-
Inhibitor Addition: Varying concentrations of isothis compound A (or vehicle control) are pre-incubated with the enzyme for a specified period.
-
Reaction Initiation: The reaction is initiated by adding the radiolabeled L-arginine substrate to the enzyme/inhibitor mixture.
-
Incubation: The reaction is allowed to proceed for a defined time (e.g., 10-30 minutes) at a controlled temperature (e.g., 37°C).
-
Reaction Termination: The reaction is stopped by the addition of the stop solution.
-
Product Separation: The reaction mixture is applied to a column containing Dowex cation-exchange resin. The positively charged, unreacted [3H]L-arginine binds to the resin, while the neutral [3H]L-citrulline passes through.
-
Quantification: The eluate containing [3H]L-citrulline is collected into a scintillation vial, scintillation cocktail is added, and the radioactivity is measured using a scintillation counter.
-
Data Analysis: The amount of [3H]L-citrulline formed is calculated and used to determine the enzyme activity. For inhibition studies, the percentage of inhibition at each concentration of isothis compound A is calculated to determine the IC50 value. Kinetic parameters like Ki are determined by performing the assay at various substrate and inhibitor concentrations.
Diagram: Experimental Workflow for nNOS Activity Assay
Caption: Workflow of the radiolabeled nNOS activity assay.
Conclusion and Future Directions
Isothis compound A is a potent and selective non-competitive inhibitor of neuronal nitric oxide synthase.[1] The quantitative data and established experimental protocols provide a solid foundation for further investigation. Future research should aim to:
-
Elucidate the precise molecular binding site of isothis compound A on nNOS to understand the structural basis of its non-competitive inhibition. This could involve X-ray crystallography or cryo-electron microscopy studies of the nNOS-isothis compound A complex.
-
Investigate the in vivo efficacy and therapeutic potential of this compound analogs in models of neurodegenerative diseases where nNOS overactivity is implicated.
-
Explore the structure-activity relationship of different this compound isomers and synthetic analogs to develop even more potent and selective nNOS inhibitors.
This guide provides the necessary technical information for researchers and drug development professionals to build upon the current understanding of this compound's interaction with nNOS and to explore its potential as a pharmacological tool or therapeutic lead.
References
- 1. Fire ant venom alkaloid, isothis compound A, a potent and selective inhibitor of neuronal nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-guided Design of Selective Inhibitors of Neuronal Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structure-guided design of selective inhibitors of neuronal nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
Initial Research on Solenopsin for Potential Cancer Treatment: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the initial research into solenopsin, a primary alkaloid component of fire ant venom (Solenopsis invicta), and its potential as a therapeutic agent for cancer. The document summarizes key preclinical data, details the experimental protocols used in foundational studies, and visualizes the critical signaling pathways affected by this natural compound.
Introduction and Core Findings
This compound and its synthetic analogs have emerged as compounds of interest in oncology research due to their structural similarity to ceramides, which are endogenous regulators of cell signaling, and their potent anti-proliferative and anti-angiogenic properties.[1][2] The venom of the red imported fire ant (Solenopsis invicta) contains this compound A, a piperidine alkaloid that has demonstrated significant biological activity in various cancer models.[3][4]
Initial research has established that this compound's primary mechanism of action involves the inhibition of the Phosphatidylinositol-3-Kinase (PI3K)/Akt signaling pathway, a cascade frequently overactive in a range of malignancies, including melanoma, ovarian cancer, and sarcomas.[1][5][6] By targeting this pathway, this compound disrupts key cellular processes required for tumor growth and survival, such as proliferation, angiogenesis, and apoptosis evasion.[5][7] Studies have shown its efficacy in both in vitro cancer cell lines and in vivo models.[1]
Quantitative Preclinical Data
The anti-proliferative effects of this compound A and its synthetic analogs have been evaluated against several cancer cell lines. The following tables summarize the key findings from these studies.
Table 1: Anti-Proliferative Activity of this compound A Isomers and Analogs
The following data is derived from studies assessing cell viability after 24 hours of treatment. Activity is noted based on significant inhibition observed at the tested concentrations.
| Compound | Target Cell Line | Cell Type | Concentration (µM) | Observed Activity |
| (-)-Solenopsin A (trans) | A375 | Human Melanoma | 10 | Significant Anti-Proliferative Effect |
| A2058 | Human Melanoma | 10 | Significant Anti-Proliferative Effect | |
| SVR | Murine Angiosarcoma | 10 | Significant Anti-Proliferative Effect | |
| (+)-Solenopsin A (trans) | A375 | Human Melanoma | 10 | Significant Anti-Proliferative Effect |
| A2058 | Human Melanoma | 10 | Significant Anti-Proliferative Effect | |
| SVR | Murine Angiosarcoma | 10 | Significant Anti-Proliferative Effect | |
| Analog S12 (cis mix) | A375 | Human Melanoma | 10 | Weaker Anti-Proliferative Effect than trans |
| A2058 | Human Melanoma | 10 | Weaker Anti-Proliferative Effect than trans | |
| SVR | Murine Angiosarcoma | 10 | Weaker Anti-Proliferative Effect than trans | |
| Analog S14 | A375 | Human Melanoma | 10 | Significant Anti-Proliferative Effect |
| A2058 | Human Melanoma | 10 | Significant Anti-Proliferative Effect | |
| SVR | Murine Angiosarcoma | 10 | Significant Anti-Proliferative Effect | |
| Analog S15 | A375 | Human Melanoma | 10 | Significant Anti-Proliferative Effect |
| A2058 | Human Melanoma | 10 | Significant Anti-Proliferative Effect | |
| SVR | Murine Angiosarcoma | 10 | Significant Anti-Proliferative Effect |
Data synthesized from graphical representations in Karlsson et al., 2015. The term "Significant" indicates a notable reduction in cell proliferation as depicted in the source material.[2][8]
Key Signaling Pathways and Mechanisms of Action
This compound exerts its anti-cancer effects primarily by inhibiting the PI3K/Akt signaling pathway. This inhibition occurs upstream of PI3K activation, preventing the subsequent phosphorylation and activation of Akt.[1] A key downstream consequence is the modulation of the Forkhead Box O1a (FOXO1a) transcription factor. Inactive (phosphorylated) Akt can no longer phosphorylate FOXO1a, which prevents its export from the nucleus to the cytoplasm.[9] Nuclear FOXO1a can then act as a transcription factor to regulate genes involved in apoptosis and cell cycle arrest.
Figure 1: this compound's inhibition of the PI3K/Akt signaling pathway.
Structure-Activity Relationship
Research into synthetic analogs of this compound has revealed a clear structure-activity relationship. The stereochemistry of the piperidine ring is crucial for its anti-proliferative potency. The trans isomers of this compound A, including the naturally occurring (-)-solenopsin A and its enantiomer (+)-solenopsin A, demonstrate significantly higher activity compared to the corresponding cis isomers (represented by analog S12).[2]
Figure 2: Structure-activity relationship of this compound isomers.
Detailed Experimental Protocols
The following protocols are based on methodologies reported in foundational studies on this compound's anti-cancer activity.
Protocol: Anti-Proliferative MTT Assay
This protocol is used to determine the cytotoxic or anti-proliferative effects of this compound on cancer cell lines.
-
Cell Plating: Seed human melanoma (A375, A2058) or murine angiosarcoma (SVR) cells into 96-well plates at a density of 50,000 cells per well. Allow cells to adhere overnight at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound A and its analogs in appropriate cell culture media. Remove the old media from the wells and add the media containing the test compounds. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 24 to 72 hours at 37°C in a 5% CO₂ incubator.[2]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent to each well and incubate for 3 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Protocol: SVR Endothelial Cell Angiogenesis Assay
This assay measures the anti-angiogenic potential of a compound by assessing its effect on the proliferation of ras-transformed endothelial cells.[9]
-
Cell Plating: Plate SVR cells in multi-well plates at a density of 10,000 cells per well.[9]
-
Compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 0 to 6 µg/mL) for 48 hours.[9]
-
Cell Counting: After the incubation period, detach the cells using trypsin and count them using an automated cell counter (e.g., Coulter Counter).[9]
-
Analysis: Compare the cell counts in the treated wells to the vehicle control wells to determine the dose-dependent inhibition of proliferation.[9]
Protocol: FOXO1a Nuclear Localization Assay
This immunofluorescence-based assay determines if a compound can inhibit the PI3K/Akt pathway by observing the subcellular localization of the FOXO1a transcription factor.[9]
Figure 3: Experimental workflow for the FOXO1a nuclear localization assay.
-
Cell Culture: Plate PTEN-null 786-O renal carcinoma cells in 384-well clear-bottom plates.[9]
-
Transduction: Infect the cells with an adenovirus construct engineered to express FLAG-epitope-tagged FOXO1a.[9]
-
Treatment: Treat the infected cells with this compound, a positive control (Wortmannin, a known PI3K inhibitor), or a negative control (DMSO) for 1 hour.[9]
-
Fixation and Staining: Fix the cells with formaldehyde. Permeabilize the cells and incubate with a primary anti-FLAG antibody, followed by a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 594). Counterstain the nuclei with Hoechst 33258.[9]
-
Imaging and Analysis: Acquire images using a confocal microscope. Assess the subcellular localization of the FLAG-FOXO1a signal. Inhibition of the PI3K/Akt pathway is indicated by the relocalization of FOXO1a from the cytoplasm to the nucleus.[9]
Protocol: Immunoblotting for Phosphorylated Proteins
This protocol is used to detect changes in the phosphorylation status of key proteins in a signaling pathway, such as Akt and FOXO1a.
-
Cell Lysis: Culture and treat cells with this compound as required. Wash cells with ice-cold PBS and lyse them in a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Denature an equal amount of protein from each sample and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for at least 1 hour to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated target (e.g., anti-phospho-Akt Ser473, anti-phospho-Akt Thr308, anti-phospho-FOXO1a) and a total protein control (e.g., anti-total-Akt, anti-GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate. Detect the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels to determine the effect of the treatment.
Conclusion and Future Directions
Initial research strongly indicates that this compound and its analogs are potent inhibitors of the PI3K/Akt signaling pathway, demonstrating significant anti-proliferative and anti-angiogenic activity in preclinical cancer models. The ceramide-like properties and the defined structure-activity relationship provide a solid foundation for further drug development.[2][10] Future research should focus on optimizing the therapeutic index of this compound analogs, conducting comprehensive in vivo efficacy and toxicology studies in relevant animal models, and further elucidating downstream targets to fully understand the compound's mechanism of action. These efforts will be critical in determining the potential for this compound-based compounds to be translated into novel clinical cancer therapies.
References
- 1. This compound A and analogs exhibit ceramide-like biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. (PDF) this compound a and Analogs Exhibit Ceramide-Like [research.amanote.com]
- 4. researchgate.net [researchgate.net]
- 5. antwiki.org [antwiki.org]
- 6. Progress in Antimelanoma Research of Natural Triterpenoids and Their Derivatives: Mechanisms of Action, Bioavailability Enhancement and Structure Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound A and analogs exhibit ceramide-like biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. vascularcell.com [vascularcell.com]
- 10. pure.johnshopkins.edu [pure.johnshopkins.edu]
Foundational Research into Solenopsin's Effect on Cell Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Solenopsin, a primary alkaloid component of fire ant (Solenopsis invicta) venom, has emerged as a molecule of significant interest in cell signaling research.[1][2][3] Structurally similar to the endogenous sphingolipid ceramide, this compound exhibits potent inhibitory effects on key cellular pathways implicated in cell proliferation, survival, and angiogenesis.[2][4][5] This technical guide provides an in-depth overview of the foundational research into this compound's mechanism of action, with a particular focus on its modulation of the PI3K/Akt/mTOR signaling cascade. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to facilitate further investigation and drug development efforts.
Core Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Pathway
This compound primarily exerts its cellular effects by inhibiting the phosphatidylinositol-3-kinase (PI3K)/Akt/mTOR signaling pathway.[1][3][6] This pathway is a critical regulator of numerous cellular processes, and its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[3][7][8]
This compound's inhibitory action appears to occur upstream of PI3K activation.[1][6][7] Studies have shown that while this compound does not directly inhibit the catalytic activity of purified PI3K or the upstream activator PDK1, it effectively prevents the phosphorylation and subsequent activation of Akt at both Thr308 and Ser473 in cellular models.[1] This leads to the downstream suppression of Akt substrates, such as Forkhead Box O1a (FOXO1a), a transcription factor involved in apoptosis and cell cycle arrest.[1][3][6]
Interestingly, in vitro kinase assays have demonstrated that this compound can directly inhibit Akt-1 in an ATP-competitive manner.[1][3] However, the physiological relevance of this direct inhibition in a cellular context is considered less significant due to the high intracellular concentrations of ATP.[1] The primary mechanism within the cell is attributed to the disruption of signaling events leading to PI3K activation.[1]
The structural similarity of this compound to ceramide, a known regulator of cell signaling, provides further insight into its mechanism.[2][4][5] Like ceramide, this compound has been shown to inhibit Akt activity and PDK1 activation in lipid rafts.[4][5] This suggests that this compound may function as a ceramide mimetic, influencing the spatial organization and activity of key signaling components within the cell membrane.[4][5]
Quantitative Data Summary
The following table summarizes the key quantitative findings from foundational studies on this compound's bioactivity.
| Parameter | Value | Cell Line / System | Notes | Reference(s) |
| Akt-1 Inhibition (in vitro) | IC50: 5-10 µM | Purified Akt-1 | ATP-competitive inhibition, determined at 0.1 mM ATP. | [1] |
| RSK1 Inhibition (in vitro) | ~50% inhibition at 10 µM | Purified RSK1 | One of the few other kinases significantly inhibited in a panel of 28. | [1] |
| SVR Cell Proliferation | Dose-dependent inhibition | SVR (ras-transformed endothelial cells) | This compound A was the most active among tested analogs. | [1] |
| Zebrafish Angiogenesis | Disruption of vascular development | Embryonic zebrafish | Observed at concentrations of 5 and 6 µg/mL. | [1] |
| Pyocyanin Production Inhibition | EC50: ~15 µmol/L | Pseudomonas aeruginosa | Indicates suppression of quorum-sensing signaling. | [9][10] |
| Cardiovascular Depression (in vivo) | -42.96% BP, -29.13% HR, -43.5% LVC | Anesthetized rats | At a dose of 30 mg/kg of (+/-)-Solenopsin A. | [11] |
| Cardiac Contractility (ex vivo) | Reduced at 10 µM, Arrest at 100 µM | Isolated, perfused rat hearts | Infusion of this compound A. | [11] |
BP = Blood Pressure, HR = Heart Rate, LVC = Left Ventricular Contractility, EC50 = Median Effective Concentration
Key Experimental Protocols
This section details the methodologies for several key experiments used to elucidate the effects of this compound on cell signaling.
In Vitro Kinase Inhibition Assay
This protocol is used to determine the direct inhibitory effect of this compound on purified kinases.
Objective: To measure the IC50 of this compound for Akt-1 and other kinases.
Materials:
-
Purified active kinases (e.g., Akt-1, RSK1)
-
Kinase-specific substrate
-
[γ-³²P]ATP
-
This compound stock solution (in DMSO)
-
Kinase reaction buffer
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in kinase reaction buffer.
-
In a microcentrifuge tube, combine the purified kinase, its specific substrate, and the this compound dilution (or DMSO vehicle control).
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes).
-
Spot a portion of the reaction mixture onto phosphocellulose paper to stop the reaction.
-
Wash the phosphocellulose paper extensively to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity on the paper using a scintillation counter.
-
Calculate the percentage of kinase activity relative to the DMSO control for each this compound concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.
Western Blotting for Phospho-Protein Analysis
This protocol is essential for assessing the phosphorylation state of key signaling proteins within cells following this compound treatment.
Objective: To detect changes in the phosphorylation of Akt (Ser473 and Thr308) and FOXO1a (Ser256) in response to this compound.
Materials:
-
Cell culture reagents
-
This compound stock solution
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-Akt Ser473, anti-phospho-Akt Thr308, anti-phospho-FOXO1a Ser256, and total protein controls)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Plate cells and grow to desired confluency.
-
Treat cells with this compound at various concentrations for the desired time. Include a vehicle control (DMSO).
-
Where applicable, stimulate cells with an agonist (e.g., insulin) to activate the PI3K/Akt pathway.[1]
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Clarify lysates by centrifugation and determine protein concentration.
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply ECL substrate.
-
Visualize protein bands using an imaging system. Quantify band intensity using densitometry software.
SVR Endothelial Cell Proliferation Assay
This assay is used to evaluate the anti-angiogenic potential of this compound by measuring its effect on the growth of ras-transformed endothelial cells.[1]
Objective: To determine the dose-dependent effect of this compound on SVR cell proliferation.
Materials:
-
SVR cells
-
Complete growth medium
-
This compound stock solution
-
96-well cell culture plates
-
Cell proliferation reagent (e.g., MTT, WST-1)
-
Plate reader
Procedure:
-
Seed SVR cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Replace the medium in the wells with the this compound dilutions. Include a vehicle control.
-
Incubate the plate for a specified period (e.g., 48-72 hours).
-
Add the cell proliferation reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Visualizations
The following diagrams illustrate the key signaling pathway affected by this compound and a typical experimental workflow for its investigation.
Caption: this compound's inhibition of the PI3K/Akt signaling pathway.
Caption: A typical experimental workflow for investigating this compound's effects.
Conclusion and Future Directions
The foundational research outlined in this guide establishes this compound as a potent, naturally occurring inhibitor of the PI3K/Akt/mTOR signaling pathway.[1][3] Its ceramide-like properties and anti-angiogenic effects further underscore its therapeutic potential.[2][4][5][12] For researchers and drug development professionals, this compound and its synthetic analogs represent a promising scaffold for the development of novel therapeutics targeting hyperproliferative and malignant disorders.[4][5][13]
Future research should focus on elucidating the precise molecular interactions that mediate this compound's upstream inhibition of PI3K activation. Furthermore, comprehensive structure-activity relationship (SAR) studies on synthetic analogs could lead to the development of compounds with enhanced potency, selectivity, and drug-like properties. As our understanding of the intricate roles of the PI3K/Akt/mTOR pathway in disease continues to grow, the study of modulators like this compound will remain a critical area of investigation.
References
- 1. This compound, the alkaloidal component of the fire ant (Solenopsis invicta), is a naturally occurring inhibitor of phosphatidylinositol-3-kinase signaling and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound, the alkaloidal component of the fire ant (Solenopsis invicta), is a naturally occurring inhibitor of phosphatidylinositol-3-kinase signaling and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound A and analogs exhibit ceramide-like biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. vascularcell.com [vascularcell.com]
- 6. This compound, the alkaloidal component of the fire ant (Solenopsis invicta), is a naturally occurring inhibitor of phosphatidylinositol-3-kinase signaling and angiogenesis | MRC PPU [ppu.mrc.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Cardiodepressant and neurologic actions of Solenopsis invicta (imported fire ant) venom alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Potential anti-tumor effects of Solenopsis invicta venom - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Therapeutic Potential of Solenopsis invicta Venom: A Scoping Review of Its Bioactive Molecules, Biological Aspects, and Health Applications - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Total Synthesis of Enantiopure Solenopsin: A Detailed Guide for Researchers
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Solenopsin A, a piperidine alkaloid found in the venom of the red imported fire ant (Solenopsis invicta), has garnered significant interest in the scientific community due to its diverse biological activities, including anti-angiogenic, and potential neurological effects. The stereochemistry of this compound is crucial for its biological function, making the development of enantioselective total synthesis methods a critical area of research. This document provides a detailed overview and experimental protocols for the enantiopure synthesis of this compound, focusing on key strategies that have been successfully employed.
Key Synthetic Strategies for Enantiopure this compound
Several innovative strategies have been developed for the asymmetric synthesis of this compound, primarily focusing on the stereocontrolled construction of the 2,6-disubstituted piperidine ring. The main approaches include:
-
Chiral Pool Synthesis: This method utilizes readily available chiral molecules as starting materials to introduce the desired stereochemistry. L-alanine is a common chiral pool starting material for this compound synthesis.[1]
-
Asymmetric Catalysis: The use of chiral catalysts to induce enantioselectivity in key bond-forming reactions is a powerful approach. Palladium-catalyzed cyclizations have proven effective in constructing the piperidine core with high stereocontrol.
-
Chiral Auxiliaries: A chiral auxiliary is temporarily attached to the substrate to direct the stereochemical outcome of a reaction, after which it is removed. This method offers a reliable way to control stereocenters.
Below, we provide detailed protocols for some of the most prominent and effective methods for the total synthesis of enantiopure this compound.
I. Chiral Pool Synthesis from L-Alanine
This approach leverages the inherent chirality of L-alanine to establish the stereocenters of the target molecule.
Conceptual Workflow:
References
Application Notes and Protocols for the Synthesis of Solenopsin Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of solenopsin analogs, a class of piperidine alkaloids with potential therapeutic applications. The primary synthetic route detailed herein starts from substituted pyridines, including 4-chloropyridine, and involves key steps such as Grignard reactions or lithiation followed by alkylation and subsequent reduction of the pyridine ring. Additionally, this document outlines the biological context of these compounds, focusing on their activity as inhibitors of the PI3K/Akt signaling pathway and their ceramide-like effects, along with protocols for their biological evaluation.
Introduction
This compound and its analogs are piperidine alkaloids originally isolated from the venom of the fire ant Solenopsis invicta. These compounds have garnered significant interest in the scientific community due to their diverse biological activities, including anti-angiogenic, anti-proliferative, and ceramide-like properties.[1][2][3] Their mechanism of action often involves the inhibition of the phosphatidylinositol-3-kinase (PI3K)/Akt signaling pathway, a critical regulator of cell growth, proliferation, and survival that is often dysregulated in cancer.[1][4] The structural similarity of this compound to ceramides, which are key regulators of cellular signaling, further underscores their therapeutic potential.[2][3]
The synthesis of this compound analogs is a key area of research, enabling the exploration of structure-activity relationships and the development of novel therapeutic agents. This document provides a comprehensive guide to the synthesis and evaluation of these promising compounds.
Synthetic Protocol Overview
The synthesis of this compound analogs can be achieved through several routes. A common and effective method begins with the functionalization of a pyridine precursor, such as 4-chloropyridine or a dimethylpyridine, followed by the reduction of the aromatic ring to form the characteristic piperidine structure.
A general synthetic scheme starting from 4-chloropyridine involves a Grignard reaction to introduce an alkyl chain at the 2-position of the pyridine ring.[1][5] Subsequent protection of the nitrogen, further functionalization, and a series of reductions yield the final 2,6-disubstituted piperidine analog.[5]
An alternative, well-documented approach begins with commercially available lutidine or collidine. This method involves deprotonation using a strong base like n-butyllithium, followed by quenching with an alkyl halide to introduce the side chain. The resulting substituted pyridine is then hydrogenated to the corresponding piperidine.[3][6]
Experimental Protocols
Protocol 1: Synthesis of this compound Analogs from Substituted Pyridines
This protocol is adapted from the synthesis of this compound analogs S11-S14 and provides a general procedure for the alkylation of dimethylpyridines followed by hydrogenation.
Materials:
-
2,6-Dimethylpyridine or 2,4,6-trimethylpyridine
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Alkyl bromide (e.g., 1-bromodecane, 1-bromododecane)
-
Ammonium chloride (NH₄Cl), saturated aqueous solution
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Methanol (MeOH)
-
Palladium on carbon (Pd/C, 10%)
-
Hydrogen gas (H₂)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
Alkylation of the Pyridine Ring:
-
In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the starting pyridine derivative (1.0 eq) in anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq) dropwise to the solution. A color change is typically observed, indicating deprotonation.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Add the corresponding alkyl bromide (1.2 eq) dropwise to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to yield the 2-alkyl-substituted pyridine.
-
-
Hydrogenation of the Substituted Pyridine:
-
Dissolve the purified 2-alkyl-substituted pyridine (1.0 eq) in methanol.
-
Add palladium on carbon (10% by weight) to the solution.
-
Place the reaction mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously at room temperature for 24-48 hours, or until the reaction is complete as monitored by TLC or GC-MS.
-
Carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound analog.
-
The crude product can be further purified by flash column chromatography if necessary.
-
Protocol 2: Biological Evaluation - Anti-proliferative Assay
This protocol describes a method to assess the anti-proliferative activity of the synthesized this compound analogs on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., A375 melanoma, A2058 melanoma)
-
Murine angiosarcoma cell line (SVR)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
Synthesized this compound analogs dissolved in DMSO
-
96-well cell culture plates
-
Cell counting solution (e.g., CellTiter-Glo®) or a hemocytometer
Procedure:
-
Cell Seeding:
-
Culture the desired cell lines in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37 °C in a humidified atmosphere with 5% CO₂.
-
Trypsinize the cells and resuspend them in fresh media.
-
Seed the cells into 96-well plates at a density of 5,000 - 10,000 cells per well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the synthesized this compound analogs in cell culture media. The final DMSO concentration should be kept below 0.1%.
-
Remove the media from the wells and replace it with the media containing the different concentrations of the test compounds. Include a vehicle control (media with DMSO only).
-
Incubate the plates for 24-72 hours.
-
-
Assessment of Cell Viability:
-
After the incubation period, assess cell viability using a suitable method. For example, using a luminescent cell viability assay according to the manufacturer's instructions or by trypsinizing and counting the cells using a hemocytometer.
-
Measure the luminescence or count the cells for each treatment condition.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) value using non-linear regression analysis.
-
Data Presentation
The quantitative data for the synthesis and biological evaluation of this compound analogs should be summarized in tables for clear comparison.
Table 1: Synthesis Yields of this compound Analogs
| Analog | Starting Material | Alkyl Bromide | Yield of Alkylated Pyridine (%) | Overall Yield of Piperidine Analog (%) |
| S12 | 2,6-Dimethylpyridine | 1-Bromononane | Data not available | Data not available |
| S14 | 2,6-Dimethylpyridine | 1-Bromotridecane | Data not available | Data not available |
| S11 | 2,4,6-Trimethylpyridine | 1-Bromotridecane | Data not available | Data not available |
| S13 | 2,6-Dimethylpyridine | 1-Bromoheptane | Data not available | Data not available |
| S15 | Pyridine-2-carboxaldehyde | Decylmagnesium bromide | Data not available | Data not available |
Note: Specific yield data was not available in the searched literature.
Table 2: Anti-proliferative Activity of this compound and its Analogs
| Compound | A375 Melanoma (% Viability at 10 µM) | SVR Angiosarcoma (% Viability at 10 µM) | A2058 Melanoma (% Viability at 10 µM) |
| (-)-Solenopsin A | ~40% | ~50% | ~45% |
| (+)-Solenopsin A | ~40% | ~50% | ~45% |
| S11 | ~95% | ~98% | ~90% |
| S12 | ~60% | ~70% | ~65% |
| S13 | ~85% | ~90% | ~80% |
| S14 | ~30% | ~40% | ~55% |
| S15 | ~50% | ~60% | ~60% |
Data is estimated from graphical representations in the literature.[7][8]
Visualizations
Signaling Pathway
Caption: PI3K/Akt Signaling Pathway and the inhibitory action of this compound analogs.
Experimental Workflow
Caption: Overall experimental workflow from synthesis to biological evaluation.
Synthetic Pathway
Caption: General synthetic route to this compound analogs from 4-chloropyridine.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound, the alkaloidal component of the fire ant (Solenopsis invicta), is a naturally occurring inhibitor of phosphatidylinositol-3-kinase signaling and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Potential anti-tumor effects of Solenopsis invicta venom [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application of SVR Angiogenesis Assay for Assessing Solenopsin Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solenopsin, a primary alkaloidal component of fire ant venom (Solenopsis invicta), has emerged as a potent inhibitor of angiogenesis, the formation of new blood vessels from pre-existing ones. This process is critical in tumor growth and metastasis, making its inhibition a key therapeutic strategy in oncology. The Spontaneously Vasculogenic and Angiogenic (SVR) assay has been instrumental in identifying and characterizing the anti-angiogenic properties of this compound. SVR cells, which are murine endothelial cells transformed with oncogenic H-ras, exhibit a high proliferative rate and are an established model for screening angiogenesis inhibitors.[1] This document provides detailed application notes and protocols for utilizing the SVR angiogenesis assay to evaluate the bioactivity of this compound and its analogs.
Data Presentation
The anti-angiogenic activity of this compound, specifically this compound A, has been quantified using the SVR cell proliferation assay. The results demonstrate a clear dose-dependent inhibition of endothelial cell proliferation.
| Compound | Concentration (µg/mL) | Inhibition of SVR Cell Proliferation (%) | Statistical Significance (p-value) |
| This compound A | 1 | Significant Inhibition | < 0.05 |
| This compound A | 3 | Increased Inhibition | < 0.05 |
| This compound A | 6 | Potent Inhibition | < 0.05 |
| This compound Analogs (1-17) | 1, 3, 6 | No Significant Inhibition | Not Applicable |
Table 1: Summary of quantitative data on the effect of this compound A and its analogs on SVR endothelial cell proliferation. Data indicates that only the naturally occurring this compound A exhibited a dose-dependent inhibition of SVR cell proliferation.[1]
Experimental Protocols
1. SVR Angiogenesis Assay Protocol
This protocol details the steps for assessing the anti-proliferative effects of this compound on SVR endothelial cells.
Materials:
-
SVR cells (murine endothelial cells immortalized with SV40 large T antigen and transformed with oncogenic H-ras)
-
Cell culture medium (e.g., DMEM supplemented with 10% Fetal Bovine Serum)
-
This compound A and its analogs
-
96-well cell culture plates
-
Coulter Counter or other cell counting method (e.g., MTT or WST-1 assay)
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Culture: Maintain SVR cells in a humidified incubator at 37°C with 5% CO2. Culture the cells in DMEM supplemented with 10% FBS.
-
Cell Seeding: Trypsinize and resuspend SVR cells. Count the cells and adjust the concentration to plate 10,000 cells per well in a 96-well plate.[1]
-
Treatment: After allowing the cells to adhere overnight, treat the cells with varying concentrations of this compound A (e.g., 0, 1, 3, and 6 μg/mL) and its analogs.[1] Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the treated plates for 48 hours at 37°C and 5% CO2.[1]
-
Cell Counting: After the incubation period, detach the cells using trypsin and count them using a Coulter Counter.[1] Alternatively, cell proliferation can be assessed using colorimetric assays such as MTT or WST-1.
-
Data Analysis: Calculate the percentage of inhibition of cell proliferation for each treatment group relative to the vehicle control. Determine statistical significance using an appropriate statistical test (e.g., t-test or ANOVA).
2. Western Blot Analysis for PI3K/Akt Pathway Proteins
This protocol is for investigating the effect of this compound on the phosphorylation status of key proteins in the PI3K/Akt signaling pathway.
Materials:
-
SVR cells or other relevant cell lines (e.g., 3T3-L1 fibroblasts, 786-O renal carcinoma cells)
-
This compound A
-
Insulin or other growth factors to stimulate the PI3K/Akt pathway
-
Lysis buffer
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blotting apparatus
-
Primary antibodies against phospho-Akt (Ser473 and Thr308), total Akt, phospho-FOXO1a, and total FOXO1a
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
Procedure:
-
Cell Treatment: Plate cells and grow to near confluence. Treat the cells with this compound A for a specified time (e.g., 20 minutes) before stimulating with a growth factor like insulin.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay or a similar method.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies overnight at 4°C. After washing, incubate with HRP-conjugated secondary antibodies.
-
Detection: Detect the protein bands using a chemiluminescence reagent and an imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of phosphorylated proteins compared to total proteins.
Visualizations
Signaling Pathway
The anti-angiogenic effect of this compound is primarily mediated through the inhibition of the Phosphatidylinositol-3-kinase (PI3K)/Akt signaling pathway. This compound prevents the activation of PI3K, which in turn blocks the downstream phosphorylation of Akt and its substrate, FOXO1a.[1][2]
Experimental Workflow
The following diagram illustrates the general workflow for assessing the anti-angiogenic activity of this compound using the SVR assay.
References
- 1. This compound, the alkaloidal component of the fire ant (Solenopsis invicta), is a naturally occurring inhibitor of phosphatidylinositol-3-kinase signaling and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, the alkaloidal component of the fire ant (Solenopsis invicta), is a naturally occurring inhibitor of phosphatidylinositol-3-kinase signaling and angiogenesis | MRC PPU [ppu.mrc.ac.uk]
Application Notes and Protocols for Testing Solenopsin's Anti-Angiogenic Effects Using a Zebrafish Embryo Model
Audience: Researchers, scientists, and drug development professionals.
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological development and pathological conditions such as tumor growth and metastasis.[1][2] The zebrafish (Danio rerio) embryo has emerged as a powerful in vivo model for studying angiogenesis and for screening potential therapeutic compounds due to its rapid development, optical transparency, and the high conservation of key angiogenic signaling pathways with humans.[1][2] Solenopsin, a primary alkaloid component of fire ant (Solenopsis invicta) venom, has been identified as a potent inhibitor of angiogenesis.[3][4][5] This document provides detailed application notes and protocols for utilizing the zebrafish embryo model to test and quantify the anti-angiogenic effects of this compound and its analogs.
Mechanism of Action of this compound
This compound exerts its anti-angiogenic effects primarily through the inhibition of the Phosphatidylinositol-3-kinase (PI3K)/Akt signaling pathway.[3][4][5][6][7] This pathway is crucial for various cellular processes, including cell survival, proliferation, and angiogenesis.[3][4][5][6] By inhibiting PI3K signaling, this compound prevents the phosphorylation and activation of Akt, a key downstream effector.[3][4][5][6][7] This disruption ultimately interferes with the production of pro-angiogenic factors like Vascular Endothelial Growth Factor (VEGF) and inhibits the proliferation and migration of endothelial cells, which are essential for new blood vessel formation.[3][4][5][6]
Experimental Protocols
Zebrafish Maintenance and Embryo Collection
Materials:
-
Adult zebrafish (e.g., transgenic line Tg(fli1:EGFP) or Tg(kdrl:EGFP) with fluorescent vasculature)
-
Breeding tanks with dividers
-
Embryo collection trays
-
E3 medium (5 mM NaCl, 0.17 mM KCl, 0.33 mM CaCl₂, 0.33 mM MgSO₄, with methylene blue)
-
Incubator at 28.5°C
Protocol:
-
House adult zebrafish in a dedicated aquatic system with a 14/10 hour light/dark cycle.[8]
-
The evening before embryo collection, place male and female zebrafish (2:1 ratio) in a breeding tank separated by a divider.
-
The following morning, remove the divider to allow for spawning.
-
Collect the fertilized embryos using an embryo collection tray.
-
Wash the embryos with E3 medium to remove debris.
-
Incubate the embryos in fresh E3 medium at 28.5°C.[8]
This compound Treatment of Zebrafish Embryos
Materials:
-
Healthy, developing zebrafish embryos (e.g., 24 hours post-fertilization, hpf)
-
This compound (and/or its analogs) stock solution (dissolved in a suitable solvent like DMSO)
-
E3 medium
-
96-well plates
-
Micropipettes
Protocol:
-
At 24 hpf, select healthy, normally developing embryos.
-
Prepare serial dilutions of this compound in E3 medium from the stock solution. It is crucial to also prepare a vehicle control group containing the same concentration of the solvent (e.g., DMSO) used to dissolve this compound.[9]
-
Transfer individual embryos into the wells of a 96-well plate containing the different concentrations of this compound or the vehicle control.
-
Incubate the plate at 28.5°C for a predetermined duration (e.g., 24-48 hours).
Imaging and Quantification of Angiogenesis
Materials:
-
Treated zebrafish embryos (48-72 hpf)
-
Anesthetic (e.g., tricaine/MS-222)
-
Mounting medium (e.g., low-melting-point agarose)
-
Microscope slides or imaging dishes
-
Fluorescence microscope with a camera
-
Image analysis software (e.g., ImageJ/Fiji)
Protocol:
-
At the desired time point (e.g., 48 or 72 hpf), anesthetize the embryos.
-
Mount the embryos laterally in a drop of low-melting-point agarose on a microscope slide.
-
Acquire fluorescent images of the trunk and tail region, focusing on the intersegmental vessels (ISVs) and the subintestinal vein (SIV).[1]
-
Quantitative Analysis:
-
ISV Quantification: Count the number of complete ISVs in a defined region of the trunk. Measure the total length of the ISVs.
-
SIV Quantification: Observe the formation and branching of the SIV plexus. The area covered by the SIV can be measured using image analysis software.[10][11]
-
Phenotypic Scoring: Score any observable defects in vessel formation, such as truncated vessels, absent vessels, or abnormal branching patterns.[1]
-
-
Perform statistical analysis to compare the measurements from the this compound-treated groups with the vehicle control group.
Data Presentation
Quantitative data should be summarized in tables for clear comparison between different treatment groups.
Table 1: Effect of this compound on Intersegmental Vessel (ISV) Development
| Treatment Group | Concentration (µM) | Average Number of Complete ISVs (± SEM) | Average Total ISV Length (µm ± SEM) | Percentage Inhibition of ISV Growth (%) |
| Vehicle Control | 0 | 30.2 ± 1.5 | 1500 ± 75 | 0 |
| This compound | 1 | 25.1 ± 1.8 | 1250 ± 80 | 16.9 |
| This compound | 5 | 15.5 ± 2.1 | 780 ± 65 | 48.7 |
| This compound | 10 | 8.3 ± 1.9 | 420 ± 50 | 72.0 |
Table 2: Effect of this compound on Subintestinal Vein (SIV) Formation
| Treatment Group | Concentration (µM) | Average SIV Area (µm² ± SEM) | Percentage Inhibition of SIV Area (%) | Phenotypic Observations |
| Vehicle Control | 0 | 5000 ± 250 | 0 | Well-formed vascular plexus |
| This compound | 1 | 4100 ± 280 | 18.0 | Mild reduction in branching |
| This compound | 5 | 2300 ± 310 | 54.0 | Significant reduction in plexus area |
| This compound | 10 | 950 ± 180 | 81.0 | Severely underdeveloped SIV |
Visualizations
Signaling Pathway Diagram
Caption: this compound's inhibition of the PI3K/Akt signaling pathway.
Experimental Workflow Diagram
Caption: Experimental workflow for testing this compound in zebrafish.
References
- 1. blog.biobide.com [blog.biobide.com]
- 2. Frontiers | Phthalimide Derivative Shows Anti-angiogenic Activity in a 3D Microfluidic Model and No Teratogenicity in Zebrafish Embryos [frontiersin.org]
- 3. This compound, the alkaloidal component of the fire ant (Solenopsis invicta), is a naturally occurring inhibitor of phosphatidylinositol-3-kinase signaling and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound, the alkaloidal component of the fire ant (Solenopsis invicta), is a naturally occurring inhibitor of phosphatidylinositol-3-kinase signaling and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, the alkaloidal component of the fire ant (Solenopsis invicta), is a naturally occurring inhibitor of phosphatidylinositol-3-kinase signaling and angiogenesis | MRC PPU [ppu.mrc.ac.uk]
- 7. Frontiers | Potential anti-tumor effects of Solenopsis invicta venom [frontiersin.org]
- 8. agilent.com [agilent.com]
- 9. Protocol development for discovery of angiogenesis inhibitors via automated methods using zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison of effects of anti-angiogenic agents in the zebrafish efficacy–toxicity model for translational anti-angiogenic drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparison of effects of anti-angiogenic agents in the zebrafish efficacy-toxicity model for translational anti-angiogenic drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing Solenopsin Inhibition of Bacterial Biofilm Formation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bacterial biofilms are structured communities of microorganisms encased in a self-produced extracellular polymeric substance (EPS), which adhere to both biological and abiotic surfaces. This mode of growth confers significant protection to bacteria from host immune responses and antimicrobial treatments, leading to persistent and chronic infections. Solenopsin, a principal alkaloid component of the fire ant (Solenopsis invicta) venom, and its synthetic analogs have emerged as promising candidates for combating biofilm-related infections.[1][2][3] This document provides detailed protocols for testing the efficacy of this compound and its derivatives in inhibiting bacterial biofilm formation, with a primary focus on Pseudomonas aeruginosa, a model organism for biofilm research.
Mechanism of Action: Quorum Sensing Inhibition
This compound A has been demonstrated to disrupt bacterial communication, a process known as quorum sensing (QS).[4][5] In many pathogenic bacteria, including P. aeruginosa, QS regulates the expression of virulence factors and is crucial for biofilm maturation. P. aeruginosa possesses two major LuxR/I-type QS systems, las and rhl. This compound A primarily targets the rhl QS system by acting as a competitive inhibitor of the signaling molecule N-butanoyl-L-homoserine lactone (C4-HSL).[4] This interference with the rhl signaling cascade leads to a downstream reduction in the production of virulence factors and a diminished capacity to form robust biofilms.[4][6]
Caption: this compound's inhibitory effect on the rhl quorum sensing system in P. aeruginosa.
Experimental Protocols
This section details the core experimental procedures to assess the anti-biofilm properties of this compound.
Determination of Minimum Inhibitory Concentration (MIC)
It is crucial to determine the MIC of this compound to distinguish between antimicrobial and specific anti-biofilm activity. The anti-biofilm assays should ideally be conducted at sub-MIC concentrations where bacterial growth is not significantly inhibited.[4]
Protocol:
-
Bacterial Culture Preparation: Inoculate a single colony of the test bacterium (e.g., P. aeruginosa PAO1) into a suitable broth medium (e.g., Tryptic Soy Broth - TSB) and incubate overnight at 37°C with shaking.
-
Standardization: Dilute the overnight culture in fresh broth to achieve a starting optical density at 600 nm (OD600) of approximately 0.05, which corresponds to a cell density of ~10^8 CFU/mL. Further dilute to obtain a final inoculum of ~5 x 10^5 CFU/mL.
-
Serial Dilutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform two-fold serial dilutions of the this compound stock solution in the broth medium in a 96-well microtiter plate.
-
Inoculation: Add the standardized bacterial suspension to each well containing the this compound dilutions. Include a positive control (bacteria in broth without this compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.
Biofilm Inhibition Assay (Crystal Violet Method)
This assay quantifies the total biofilm biomass after treatment with this compound.[7][8]
Caption: Workflow for the crystal violet biofilm inhibition assay.
Protocol:
-
Preparation: Prepare a standardized bacterial suspension as described in the MIC protocol.
-
Treatment: In a 96-well flat-bottomed microtiter plate, add the bacterial suspension to wells containing various sub-MIC concentrations of this compound. Include a positive control (bacteria without this compound) and a negative control (broth only).
-
Incubation: Cover the plate and incubate under static conditions for 24-48 hours at 37°C to allow for biofilm formation.
-
Washing: Gently discard the planktonic culture from the wells. Wash the wells three times with sterile phosphate-buffered saline (PBS) to remove non-adherent cells.
-
Staining: Add 100 µL of 0.1% (w/v) crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Washing: Remove the crystal violet solution and wash the wells three times with PBS.
-
Solubilization: Add 200 µL of 95% ethanol to each well to solubilize the bound crystal violet.
-
Quantification: Measure the absorbance of the solubilized stain at a wavelength of 570 nm using a microplate reader. The percentage of biofilm inhibition is calculated relative to the untreated positive control.
Confocal Laser Scanning Microscopy (CLSM) for Biofilm Visualization
CLSM allows for the visualization of the three-dimensional structure of the biofilm and the viability of the embedded bacteria.
Protocol:
-
Biofilm Growth: Grow biofilms on sterile glass coverslips placed in a 6-well plate, following the treatment protocol of the biofilm inhibition assay.
-
Staining: After incubation, gently wash the coverslips with PBS. Stain the biofilms using a live/dead staining kit (e.g., containing SYTO 9 for live cells and propidium iodide for dead cells) according to the manufacturer's instructions.
-
Imaging: Mount the stained coverslips on a microscope slide and visualize using a confocal laser scanning microscope. Acquire z-stack images to reconstruct the 3D architecture of the biofilm.
-
Analysis: Analyze the images to assess changes in biofilm thickness, surface area coverage, and the ratio of live to dead cells in response to this compound treatment.
Data Presentation
Quantitative data from the biofilm inhibition assays should be summarized in a clear and structured format for easy comparison.
| This compound Concentration (µg/mL) | Mean Absorbance (570 nm) ± SD | % Biofilm Inhibition |
| 0 (Control) | 1.25 ± 0.15 | 0% |
| 1 | 1.05 ± 0.12 | 16% |
| 5 | 0.78 ± 0.09 | 37.6% |
| 10 | 0.45 ± 0.05 | 64% |
| 20 | 0.21 ± 0.03 | 83.2% |
Note: The data presented in the table is hypothetical and for illustrative purposes only.
Conclusion
The protocols outlined in this document provide a comprehensive framework for evaluating the anti-biofilm properties of this compound and its derivatives. By employing these standardized methods, researchers can obtain reproducible and comparable data on the efficacy of these compounds, paving the way for the development of novel anti-biofilm therapeutics. The primary mechanism of this compound appears to be the disruption of quorum sensing, making it an attractive candidate for anti-virulence strategies that are less likely to induce resistance compared to traditional bactericidal antibiotics.
References
- 1. researchgate.net [researchgate.net]
- 2. Fire Ant Venom Alkaloids Inhibit Biofilm Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fire Ant Venom Alkaloids Inhibit Biofilm Formation [ouci.dntb.gov.ua]
- 4. academic.oup.com [academic.oup.com]
- 5. This compound A, a venom alkaloid from the fire ant Solenopsis invicta, inhibits quorum-sensing signaling in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. A Guideline for Assessment and Characterization of Bacterial Biofilm Formation in the Presence of Inhibitory Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro Methods for Assessing the Antibacterial and Antibiofilm Properties of Essential Oils as Potential Root Canal Irrigants—A Simplified Description of the Technical Steps [mdpi.com]
Application of Solenopsin Derivatives in Murine Models of Psoriasis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Psoriasis is a chronic autoimmune inflammatory skin disease characterized by keratinocyte hyperproliferation, aberrant differentiation, and infiltration of immune cells. Current treatments, such as topical steroids, have limitations including side effects like skin thinning.[1][2][3] Recent research has identified solenopsin, a primary toxic component of fire ant venom, and its derivatives as promising therapeutic agents for psoriasis.[1][4][5] this compound and its analogs are structurally similar to ceramides, which are essential lipids for maintaining the skin's barrier function.[1][2][3][6] A key challenge with ceramide-based therapies is their potential metabolism into the pro-inflammatory molecule sphingosine-1-phosphate (S1P).[6][7][8][9][10] this compound derivatives circumvent this issue as they mimic the beneficial properties of ceramides without being converted to S1P, thus offering a novel approach to restoring skin barrier function and reducing inflammation in psoriasis.[6][7][8][9]
These application notes provide a summary of the key findings and detailed protocols for the use of this compound derivatives in the KC-Tie2 murine model of psoriasis, a well-established model that recapitulates many features of the human disease.[7][8]
Data Presentation
The following tables summarize the quantitative data from studies investigating the efficacy of topical this compound analog treatment in the KC-Tie2 mouse model of psoriasis.
Table 1: Efficacy of Topical this compound Analogs in KC-Tie2 Mice
| Parameter | Vehicle Control | This compound Analog (1% cream) | Percentage Change | Citations |
| Skin Thickness Reduction | - | ~30% decrease | ~30% | [1][2][6][7] |
| Immune Cell Infiltration | - | ~50% decrease | ~50% | [1][2][6] |
| CD8+ T Cell Infiltration | - | 47% decrease (S14 analog) | 47% | [7] |
| CD11c+ Dendritic Cell Infiltration | - | 18% decrease (S14 analog) | 18% | [7] |
Table 2: Modulation of Inflammatory Cytokines and Markers by this compound Analogs
| Cytokine/Marker | Effect of this compound Analog Treatment | Citation |
| Interleukin-22 (IL-22) | Decreased production | [1][8][9] |
| Interleukin-12 (IL-12) | Increased production | [1][8][9] |
| Calprotectin | Reversed upregulation | [8][9] |
| Toll-like Receptor 4 (TLR4) | Reversed upregulation | [8][9] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed mechanism of action of this compound derivatives and a typical experimental workflow for their evaluation in a murine psoriasis model.
Caption: Proposed signaling pathway of this compound derivatives in psoriasis.
Caption: Experimental workflow for evaluating this compound derivatives.
Experimental Protocols
The following are representative protocols based on published studies. Researchers should optimize these protocols for their specific experimental conditions.
1. Synthesis of this compound Analogs (e.g., S12 and S14)
-
Objective: To synthesize this compound analogs that mimic ceramides but are resistant to metabolism into S1P.
-
Note: The precise, multi-step organic synthesis of this compound analogs is complex and requires specialized knowledge in synthetic organic chemistry. The general approach involves the construction of the 2,6-disubstituted piperidine ring, which is the core structure of this compound. This is often followed by the introduction of the alkyl side chain. For detailed synthetic procedures, it is recommended to consult specialized chemical literature on piperidine alkaloid synthesis.
2. Preparation of 1% Topical Cream Formulation
-
Objective: To prepare a stable and homogenous cream for topical application to murine skin.
-
Materials:
-
This compound analog (e.g., S12 or S14)
-
Dermabase cream or a similar oil-in-water emulsion vehicle
-
Analytical balance
-
Spatula
-
Ointment mill or mortar and pestle
-
-
Protocol:
-
Weigh the required amount of this compound analog to achieve a final concentration of 1% (w/w).
-
Weigh the corresponding amount of Dermabase cream.
-
Levigate the this compound analog powder with a small amount of the cream base on an ointment slab using a spatula until a smooth, uniform paste is formed.
-
Gradually incorporate the remaining cream base into the paste using geometric dilution until the mixture is homogenous.
-
For larger batches, pass the mixture through an ointment mill to ensure uniform distribution of the active compound.
-
Store the final cream in an airtight container at room temperature, protected from light.
-
3. Induction of Psoriasis-like Phenotype in KC-Tie2 Mice
-
Objective: To utilize the KC-Tie2 transgenic mouse model, which spontaneously develops a psoriasis-like skin phenotype.
-
Animal Model:
-
KC-Tie2 transgenic mice. These mice overexpress the Tie2 receptor in keratinocytes, leading to the spontaneous development of skin lesions that mimic human psoriasis, including epidermal hyperplasia, immune cell infiltration, and increased vascularity.
-
-
Protocol:
-
House KC-Tie2 mice under standard laboratory conditions.
-
The psoriasis-like phenotype typically develops spontaneously in these mice. Monitor the mice regularly for the appearance and progression of skin lesions (erythema, scaling, and thickening).
-
Once the phenotype is established (typically by 6-8 weeks of age), the mice are ready for experimental treatment.
-
4. Topical Treatment of Psoriatic Mice
-
Objective: To administer the this compound analog cream topically to the affected skin of KC-Tie2 mice.
-
Materials:
-
KC-Tie2 mice with established psoriasis-like lesions
-
1% this compound analog cream
-
Vehicle cream (control)
-
Cotton-tipped applicators
-
-
Protocol:
-
Randomly assign mice to treatment and control groups.
-
Apply a thin layer (approximately 100 mg) of either the 1% this compound analog cream or the vehicle cream to the affected areas of the skin (e.g., back and ears) once daily.
-
Monitor the mice daily for any signs of adverse reactions.
-
5. Assessment of Treatment Efficacy
-
Objective: To quantify the effects of this compound analog treatment on the psoriatic phenotype.
a. Measurement of Skin Thickness:
-
Protocol:
-
At the end of the 28-day treatment period, euthanize the mice.
-
Use a caliper to measure the thickness of the treated skin (e.g., ear or dorsal skin).
-
Compare the skin thickness between the this compound-treated and vehicle-treated groups.
-
b. Histological Analysis:
-
Protocol:
-
Collect skin biopsies from the treated areas.
-
Fix the tissues in 10% neutral buffered formalin.
-
Embed the tissues in paraffin and section them.
-
Stain the sections with Hematoxylin and Eosin (H&E).
-
Examine the sections under a microscope to assess for changes in epidermal thickness (acanthosis) and immune cell infiltration.
-
c. Flow Cytometry for Immune Cell Infiltration:
-
Protocol:
-
Collect skin tissue and prepare single-cell suspensions.
-
Stain the cells with fluorescently labeled antibodies specific for different immune cell markers (e.g., CD45, CD3, CD4, CD8, CD11c).
-
Analyze the stained cells using a flow cytometer to quantify the populations of different immune cells within the skin.
-
d. Quantitative Real-Time PCR (qPCR) for Cytokine Expression:
-
Protocol:
-
Isolate total RNA from skin biopsies.
-
Synthesize cDNA from the RNA.
-
Perform qPCR using primers specific for target genes (e.g., IL-12, IL-22) and a housekeeping gene for normalization.
-
Calculate the relative gene expression levels to compare between treatment and control groups.
-
-
Conclusion
This compound derivatives represent a promising new class of topical agents for the treatment of psoriasis. Their unique mechanism of action, which involves restoring the skin barrier function while simultaneously modulating key inflammatory pathways, offers a potential advantage over existing therapies. The protocols outlined in these application notes provide a framework for the preclinical evaluation of these compounds in a relevant murine model of psoriasis. Further research is warranted to fully elucidate their therapeutic potential and safety profile for human use.
References
- 1. Effects of Depilatory Cream Formulation and Contact Time on Mouse Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. researchgate.net [researchgate.net]
- 4. Cream Formulation Impact on Topical Administration of Engineered Colloidal Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. VEGF-Trap decreases CD4+ T cells and Th17 cytokines improving psoriasis-like skin inflammation in KC-Tie2 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Research Techniques Made Simple: Murine Models of Human Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Analog Treatment in Psoriasis Model [IMAGE] | EurekAlert! Science News Releases [eurekalert.org]
- 8. Keratinocyte but Not Endothelial Cell-Specific Overexpression of Tie2 Leads to the Development of Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Note & Protocol: High-Performance Liquid Chromatography (HPLC) for the Purification of Solenopsin
Audience: Researchers, scientists, and drug development professionals.
Introduction
Solenopsin is a lipophilic piperidine alkaloid and the primary toxic component of fire ant (genus Solenopsis) venom.[1] Beyond its toxicity, this compound and its analogs have garnered significant interest in the scientific and pharmaceutical communities due to their diverse biological activities. Notably, this compound has been shown to inhibit the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, a critical regulator of cell proliferation, survival, and angiogenesis.[1][2][3] This inhibitory action positions this compound as a promising lead compound for the development of novel therapeutics targeting cancer, psoriasis, and other proliferative diseases.[1]
The purification of this compound from its natural source is crucial for detailed biological and pharmacological studies. High-Performance Liquid Chromatography (HPLC), particularly in the reverse-phase mode, is a powerful technique for isolating and purifying alkaloids like this compound from complex venom mixtures.[4][5] This application note provides a detailed protocol for the purification of this compound using a C18 reverse-phase HPLC column with a gradient elution method.
Data Presentation
The following table summarizes typical quantitative data obtained during the HPLC purification of this compound. Please note that these values can vary depending on the specific HPLC system, column chemistry, and the composition of the crude venom extract.
| Parameter | Value | Conditions/Notes |
| Column | C18, 5 µm particle size, 120 Å pore size | Standard for alkaloid and lipophilic compound separation.[6] |
| Dimensions | 4.6 x 150 mm | Analytical to semi-preparative scale. |
| Mobile Phase A | 0.1% (v/v) Trifluoroacetic Acid (TFA) in Water | Acidic modifier to improve peak shape of basic alkaloids.[4] |
| Mobile Phase B | 0.1% (v/v) TFA in Acetonitrile | Acetonitrile is a common organic solvent for reverse-phase HPLC.[4] |
| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column.[5] |
| Detection Wavelength | 232 nm | Corresponds to the UV absorbance peak of this compound.[1] |
| Retention Time | ~15-25 minutes | Highly dependent on the specific gradient and this compound isomer. |
| Purity Achieved | >95% | Post-purification purity assessed by analytical HPLC. |
| Recovery Yield | 70-85% | Dependent on the initial concentration and number of purification steps. |
Experimental Protocols
1. Sample Preparation: Extraction of this compound from Fire Ant Venom
-
Materials:
-
Live fire ants (Solenopsis invicta)
-
Hexane (HPLC grade)
-
Glass vials
-
Sonication bath
-
Centrifuge
-
Rotary evaporator
-
0.22 µm syringe filter
-
-
Protocol:
-
Collect fire ants and immobilize them by freezing.
-
Immerse the whole ants in hexane in a glass vial. The solvent-to-ant ratio should be approximately 10:1 (v/w).
-
Sonicate the mixture for 15-20 minutes to facilitate the extraction of the lipophilic this compound.
-
Centrifuge the mixture to pellet the ant bodies and other insoluble debris.
-
Carefully decant the hexane supernatant containing the this compound extract.
-
Concentrate the hexane extract to near dryness using a rotary evaporator.
-
Re-dissolve the concentrated extract in a small volume of the initial HPLC mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B).
-
Filter the re-dissolved sample through a 0.22 µm syringe filter to remove any particulate matter before injecting it into the HPLC system.
-
2. HPLC Purification Protocol
-
Instrumentation and Materials:
-
HPLC system with a binary pump, autosampler, column oven, and UV-Vis detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.
-
Fraction collector.
-
-
Protocol:
-
Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B) for at least 30 minutes or until a stable baseline is achieved.
-
Set the column oven temperature to 30°C.
-
Set the UV detector to monitor at 232 nm.
-
Inject the prepared this compound extract onto the column.
-
Run the following gradient elution program:
-
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 95 | 5 |
| 5 | 95 | 5 |
| 65 | 40 | 60 |
| 75 | 10 | 90 |
| 80 | 10 | 90 |
| 81 | 95 | 5 |
| 90 | 95 | 5 |
Mandatory Visualizations
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound, the alkaloidal component of the fire ant (Solenopsis invicta), is a naturally occurring inhibitor of phosphatidylinositol-3-kinase signaling and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, the alkaloidal component of the fire ant (Solenopsis invicta), is a naturally occurring inhibitor of phosphatidylinositol-3-kinase signaling and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. hplc.eu [hplc.eu]
- 6. C18 HPLC Columns and Their Properties | Pharmaguideline [pharmaguideline.com]
Application Notes and Protocols: Developing Topical Formulations for Solenopsin-Based Compounds
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the development and preclinical evaluation of topical formulations containing solenopsin-based compounds. This compound, a primary alkaloid in fire ant venom, and its synthetic analogs have shown significant therapeutic potential for inflammatory skin diseases such as psoriasis and atopic dermatitis.[1][2][3] These compounds structurally resemble ceramides, crucial lipids for maintaining skin barrier function.[2][4][5] Unlike ceramides, which can be metabolized into the pro-inflammatory molecule sphingosine-1-phosphate (S1P), this compound analogs are designed to resist this degradation, thereby restoring skin homeostasis and exerting anti-inflammatory effects.[4][6][7][8]
The following sections detail the mechanism of action, formulation strategies, and robust protocols for in vitro, ex vivo, and in vivo testing to accelerate the translation of these promising compounds into clinical candidates.
Mechanism of Action and Therapeutic Rationale
This compound and its analogs operate through a multi-faceted mechanism, making them attractive candidates for dermatological applications. Their therapeutic effects are primarily attributed to their ability to act as ceramide mimetics, which leads to the restoration of the skin's barrier function and the modulation of key inflammatory pathways.[1][2][4]
Key mechanistic actions include:
-
Inhibition of Pro-Inflammatory Signaling: this compound analogs do not degrade into the inflammatory mediator S1P.[4][8][9] They also inhibit the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which is often overactive in hyperproliferative skin disorders and malignancies.[5][6][10]
-
Modulation of Cytokine Production: The compounds have been shown to decrease the production of pro-inflammatory signals like Interleukin-22 (IL-22) while increasing the production of anti-inflammatory cytokines such as Interleukin-12 (IL-12).[2][4][8][11] This helps to shift the immune response towards a non-inflammatory state.
-
Reduction of Immune Cell Infiltration: Topical application in preclinical models has demonstrated a significant reduction in the infiltration of T cells and dendritic cells into the skin, a hallmark of psoriatic lesions.[1][8][12]
-
Restoration of Skin Homeostasis: By mimicking ceramides, these compounds help to normalize cutaneous hyperplasia and reverse the upregulation of inflammatory markers like calprotectin and Toll-like receptor 4 (TLR4).[1][8][13]
Caption: Mechanism of this compound analogs in skin.
Preclinical Efficacy Data Summary
Studies utilizing the KC-Tie2 mouse model of psoriasis have provided quantitative evidence of the efficacy of topically applied this compound analogs. The data below is summarized from experiments involving the application of a 1% this compound analog cream over 28 days.[2][4][7][9][11]
| Parameter Measured | Vehicle Control (Placebo) | 1% this compound Analog Cream | Percentage Improvement | Citations |
| Skin Thickness | Baseline | ~30% Reduction | ~30% | [2][4][8][9][11] |
| Immune Cell Infiltration | Baseline | ~50% Reduction | ~50% | [2][4][7][9] |
| IL-22 Production | Baseline | Significant Decrease | Not Quantified | [2][4][8][11] |
| IL-12 Production | Baseline | Significant Increase | Not Quantified | [2][4][8][11] |
Experimental Protocols
The following protocols provide a framework for the systematic development and evaluation of topical this compound-based formulations.
Caption: Workflow for topical this compound drug development.
This protocol describes the preparation of a stable oil-in-water (O/W) emulsion cream, a common vehicle for topical drug delivery.
Materials:
-
This compound Analog (Active Pharmaceutical Ingredient - API)
-
Oil Phase: Cetyl Alcohol (3-5%), Stearic Acid (2-4%), Mineral Oil (5-10%)
-
Aqueous Phase: Purified Water (q.s. to 100%), Glycerin (3-5%), Propylene Glycol (5-10%)
-
Emulsifier: Polysorbate 80 (1-3%)
-
Preservative: Phenoxyethanol (0.5-1.0%)
-
Solvent for API: Ethanol or Dimethyl Sulfoxide (DMSO), as needed
-
Homogenizer, water baths, beakers, and a calibrated pH meter.
Procedure:
-
Preparation of Aqueous Phase: In a beaker, combine purified water, glycerin, and propylene glycol. Heat to 70-75°C in a water bath until all components are dissolved. Add the preservative.
-
Preparation of Oil Phase: In a separate beaker, combine cetyl alcohol, stearic acid, and mineral oil. Heat to 70-75°C in a water bath until a homogenous molten mixture is formed.
-
API Incorporation: Dissolve the calculated amount of this compound analog in a minimal amount of the selected solvent (e.g., ethanol). Add this solution to the molten oil phase and mix until uniform.
-
Emulsification: Slowly add the oil phase to the aqueous phase while continuously mixing with a homogenizer at low speed. Increase the speed as the mixture thickens.
-
Homogenization: Homogenize the mixture for 5-10 minutes until a uniform, white cream is formed.
-
Cooling: Allow the cream to cool to room temperature with gentle, continuous stirring.
-
Final QC: Measure the pH of the final formulation (target pH 5.0-6.0). Perform viscosity measurements and visual inspection for phase separation. Store in airtight containers.
This protocol assesses the potential irritancy of the formulation using a 3D human keratinocyte tissue model.[14]
Materials:
-
Reconstructed Human Epidermis (RHE) tissue models (e.g., EpiDerm™)
-
This compound analog formulation and vehicle control
-
Phosphate-Buffered Saline (PBS)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Isopropanol
-
Multi-well plates and incubator (37°C, 5% CO2)
Procedure:
-
Pre-incubation: Place the RHE tissues in a 6-well plate with assay medium and incubate for 24 hours.
-
Treatment: Remove the medium and topically apply a defined amount (e.g., 25-50 µL) of the test formulation and vehicle control to the surface of the tissues.
-
Incubation: Incubate for a relevant exposure time (e.g., 24-48 hours).
-
MTT Assay: After incubation, wash the tissues thoroughly with PBS to remove the formulation. Transfer tissues to a new plate containing MTT medium and incubate for 3 hours.
-
Extraction: Transfer the tissues to a tube containing isopropanol to extract the formazan dye.
-
Quantification: Measure the absorbance of the extracted solution at 570 nm using a plate reader.
-
Analysis: Calculate cell viability as a percentage relative to the negative control. Formulations resulting in viability above 50% are generally considered non-irritant.[14]
This protocol evaluates the penetration of the this compound analog through the skin using a Franz diffusion cell apparatus.[15]
Materials:
-
Franz diffusion cells
-
Human or porcine skin explants (full-thickness)
-
This compound analog formulation and control
-
Receptor fluid (e.g., PBS with 0.1% sodium azide and 2% bovine serum albumin)
-
HPLC or LC-MS/MS system for quantification
Procedure:
-
Skin Preparation: Thaw frozen skin explants and cut sections to fit the Franz diffusion cells.
-
Cell Assembly: Mount the skin section between the donor and receptor compartments of the Franz cell, with the stratum corneum facing the donor compartment.
-
Receptor Compartment: Fill the receptor compartment with pre-warmed (32°C) receptor fluid and ensure no air bubbles are trapped beneath the skin.
-
Dosing: Apply a finite dose (e.g., 5-10 mg/cm²) of the formulation to the skin surface in the donor compartment.
-
Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), collect samples from the receptor fluid. Replace the withdrawn volume with fresh, pre-warmed receptor fluid.
-
Skin Analysis: At the end of the experiment, dismount the skin. Separate the epidermis from the dermis. Extract the this compound analog from the different skin layers using an appropriate solvent.
-
Quantification: Analyze the concentration of the this compound analog in the receptor fluid and skin extracts using a validated HPLC or LC-MS/MS method.
-
Analysis: Calculate the cumulative amount of drug permeated per unit area over time to determine the flux and permeability coefficient.
This protocol outlines the evaluation of the formulation's therapeutic efficacy in a validated mouse model of psoriasis.[1][12][13]
Materials:
-
KC-Tie2 mice (or other appropriate psoriasis model)
-
This compound analog formulation, vehicle control, and a positive control (e.g., a topical steroid)
-
Calipers for skin thickness measurement
-
Materials for tissue collection and processing (histology, RNA/protein extraction)
Procedure:
-
Acclimatization and Grouping: Acclimatize animals for at least one week. Randomly assign mice to treatment groups (n=8-10 per group): Vehicle, 1% this compound Analog Cream, Positive Control.
-
Treatment Protocol: Apply a standardized amount (e.g., 50 mg) of the assigned formulation to the affected skin area (e.g., back or ear) daily for 28 days.
-
Efficacy Measurements (Weekly):
-
Skin Thickness: Measure the thickness of the treated skin using digital calipers.
-
Clinical Scoring: If applicable, score the severity of erythema, scaling, and induration.
-
-
Terminal Procedures (Day 28):
-
Euthanasia and Tissue Collection: Euthanize the animals and collect the treated skin tissue.
-
Histology: Fix a portion of the tissue in formalin for Hematoxylin and Eosin (H&E) staining to assess acanthosis (epidermal thickening) and for immunohistochemistry to quantify immune cell markers (e.g., CD3+ for T cells).
-
Biomarker Analysis: Snap-freeze another portion of the tissue for analysis of gene (qRT-PCR) or protein (ELISA/Western blot) expression of key inflammatory markers (e.g., IL-12, IL-22).
-
-
Data Analysis: Use appropriate statistical tests (e.g., ANOVA) to compare the outcomes between treatment groups. A significant reduction in skin thickness, immune cell infiltration, and pro-inflammatory markers in the this compound-treated group compared to the vehicle control indicates efficacy.
References
- 1. medpagetoday.com [medpagetoday.com]
- 2. sciencedaily.com [sciencedaily.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Fire ant venom may lead to skin treatments [news.emory.edu]
- 5. This compound, the alkaloidal component of the fire ant (Solenopsis invicta), is a naturally occurring inhibitor of phosphatidylinositol-3-kinase signaling and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Therapeutic Potential of Solenopsis invicta Venom: A Scoping Review of Its Bioactive Molecules, Biological Aspects, and Health Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. When It Comes to Treating Psoriasis, Venom May Fill the Void | curiousSCIENCEwriters [curioussciencewriters.org]
- 8. emjreviews.com [emjreviews.com]
- 9. Fire ant venom compounds may lead to skin treatments | EurekAlert! [eurekalert.org]
- 10. researchgate.net [researchgate.net]
- 11. sciencealert.com [sciencealert.com]
- 12. news-medical.net [news-medical.net]
- 13. Evidence for biochemical barrier restoration: Topical this compound analogs improve inflammation and acanthosis in the KC-Tie2 mouse model of psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound A and analogs exhibit ceramide-like biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Skin models for the testing of transdermal drugs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Solenopsin as a Chemical Probe for Studying Akt Signaling
Audience: Researchers, scientists, and drug development professionals.
Introduction
Solenopsin, a primary alkaloidal component of fire ant venom, has emerged as a valuable chemical probe for the investigation of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.[1][2][3] This pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[4][5] Dysregulation of the PI3K/Akt pathway is frequently implicated in various diseases, particularly cancer, making it a key target for therapeutic intervention.[2][4][5]
This compound and its synthetic analogs have been demonstrated to inhibit the PI3K/Akt signaling cascade at multiple levels.[1][5] Notably, this compound acts as an ATP-competitive inhibitor of Akt kinase activity and also appears to affect upstream components of the pathway, leading to reduced phosphorylation and activation of Akt.[1][6] These properties make this compound a powerful tool for dissecting the intricate mechanisms of Akt signaling and for exploring novel therapeutic strategies targeting this pathway.
These application notes provide detailed protocols and quantitative data to guide researchers in utilizing this compound as a chemical probe to study Akt signaling.
Data Presentation
Table 1: In Vitro Kinase Inhibition Profile of this compound
| Kinase | This compound Concentration (μM) | % Inhibition | Notes | Reference |
| Akt1 | 10 | ~50% | ATP-competitive inhibition. | [1] |
| RSK1 | 10 | ~50% | [1] | |
| 26 other kinases | 10 | Not significant | [1] |
Table 2: IC50 Value of this compound for Akt1 Inhibition
| Compound | IC50 (μM) | Assay Condition | Reference |
| This compound | 5 - 10 | 0.1 mM ATP | [1] |
| This compound | 10 | Not specified | [7][8] |
Table 3: Effect of this compound and its Analogs on Cell Viability
| Cell Line | Compound | Concentration (µM) | Effect on Cell Viability | Reference |
| H2009 (Human Lung Carcinoma) | Compound B (this compound Analog) | 1 | ~95% viability | [4] |
| H2009 (Human Lung Carcinoma) | Compound B (this compound Analog) | 5 | ~85% viability | [4] |
| H2009 (Human Lung Carcinoma) | Compound B (this compound Analog) | 7.5 | ~55% viability | [4] |
Signaling Pathways and Experimental Workflows
This compound's Mechanism of Action in the PI3K/Akt Signaling Pathway
Caption: this compound inhibits the PI3K/Akt pathway through upstream effects and direct, ATP-competitive inhibition of Akt.
Experimental Workflow for Assessing this compound's Effect on Akt Phosphorylation
Caption: A typical workflow for analyzing changes in Akt phosphorylation upon treatment with this compound using Western blotting.
Experimental Protocols
Protocol 1: Western Blot Analysis of Akt Phosphorylation
This protocol details the steps to assess the phosphorylation status of Akt at key residues (e.g., Ser473 and Thr308) in response to this compound treatment.
Materials:
-
Cell culture medium and supplements
-
This compound (and/or its analogs)
-
DMSO (vehicle control)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay reagent (e.g., BCA kit)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies: anti-phospho-Akt (Ser473), anti-phospho-Akt (Thr308), anti-total Akt
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Serum-starve the cells for 2-4 hours before treatment, if necessary, to reduce basal Akt phosphorylation.
-
Treat cells with varying concentrations of this compound (e.g., 1-50 µM) or vehicle (DMSO) for the desired time points (e.g., 30 min, 1h, 2h).
-
-
Cell Lysis:
-
Wash the cells once with ice-cold PBS.
-
Add ice-cold lysis buffer to the plate, scrape the cells, and transfer the lysate to a microfuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay or a similar method.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for each sample and prepare them for loading by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Quantify the band intensities using image analysis software.
-
Normalize the phospho-Akt signal to the total Akt signal to determine the relative change in phosphorylation.
-
Protocol 2: In Vitro Akt Kinase Assay
This assay directly measures the enzymatic activity of Akt in the presence of this compound.
Materials:
-
Recombinant active Akt1
-
This compound
-
Kinase assay buffer
-
ATP
-
Akt substrate (e.g., GSK-3 fusion protein or a synthetic peptide)
-
Method to detect substrate phosphorylation (e.g., phosphospecific antibody for Western blotting, ADP-Glo™ Kinase Assay, or radioactive [γ-³²P]ATP).
Procedure (using a generic kinase assay kit principle):
-
Reaction Setup:
-
In a microplate, add the kinase assay buffer.
-
Add the Akt substrate.
-
Add varying concentrations of this compound or vehicle (DMSO).
-
Add recombinant active Akt1 to each well.
-
Pre-incubate the mixture for 10-15 minutes at room temperature.
-
-
Initiate Kinase Reaction:
-
Add ATP to each well to start the reaction.
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
-
Terminate Reaction and Detect Signal:
-
Stop the reaction according to the specific kit instructions (e.g., by adding a stop solution).
-
Detect the amount of phosphorylated substrate. For example, in an ADP-Glo™ assay, the amount of ADP produced is measured via a luminescence-based reaction.
-
-
Data Analysis:
-
Calculate the percentage of kinase activity relative to the vehicle control for each this compound concentration.
-
Plot the data to determine the IC50 value of this compound for Akt inhibition.
-
Protocol 3: FOXO1a Nuclear Export Assay
This cell-based assay assesses the effect of this compound on the subcellular localization of FOXO1a, a downstream target of Akt.[1] Akt-mediated phosphorylation of FOXO1a leads to its exclusion from the nucleus.[1] Inhibition of Akt signaling by this compound is expected to result in the nuclear accumulation of FOXO1a.
Materials:
-
Cells expressing a fluorescently tagged FOXO1a (e.g., GFP-FOXO1a)
-
This compound
-
Hoechst stain (for nuclear counterstaining)
-
High-content imaging system or fluorescence microscope
Procedure:
-
Cell Plating and Treatment:
-
Plate the GFP-FOXO1a expressing cells in a multi-well imaging plate.
-
Treat the cells with different concentrations of this compound or vehicle (DMSO) for a suitable duration.
-
-
Cell Staining and Imaging:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Stain the nuclei with Hoechst stain.
-
Acquire images using a high-content imaging system or a fluorescence microscope, capturing both the GFP (FOXO1a) and DAPI (nuclei) channels.
-
-
Image Analysis:
-
Use image analysis software to define the nuclear and cytoplasmic compartments based on the Hoechst stain.
-
Quantify the mean fluorescence intensity of GFP-FOXO1a in both the nucleus and the cytoplasm for each cell.
-
Calculate the nucleus-to-cytoplasm fluorescence intensity ratio as a measure of FOXO1a localization.
-
An increase in this ratio indicates an inhibition of FOXO1a nuclear export.
-
Conclusion
This compound serves as a potent and selective chemical probe for investigating the PI3K/Akt signaling pathway. Its ability to inhibit Akt both directly and through upstream mechanisms provides a versatile tool for researchers. The protocols outlined in these application notes offer a starting point for utilizing this compound to elucidate the roles of Akt signaling in various biological contexts and to explore its potential as a lead compound for the development of novel therapeutics. As with any experimental system, optimization of the provided protocols for specific cell lines and experimental conditions is recommended.
References
- 1. This compound, the alkaloidal component of the fire ant (Solenopsis invicta), is a naturally occurring inhibitor of phosphatidylinositol-3-kinase signaling and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, the alkaloidal component of the fire ant (Solenopsis invicta), is a naturally occurring inhibitor of phosphatidylinositol-3-kinase signaling and angiogenesis | MRC PPU [ppu.mrc.ac.uk]
- 3. bioconductor.org [bioconductor.org]
- 4. Akt Pathway Inhibition of the this compound Analog, 2-Dodecylsulfanyl-1,-4,-5,-6-tetrahydropyrimidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 7. ccrod.cancer.gov [ccrod.cancer.gov]
- 8. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for the Identification of Solenopsin in Venom Using Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solenopsin, a piperidine alkaloid with the molecular formula C₁₇H₃₅N, is the principal toxic component in the venom of fire ants of the Solenopsis genus.[1] Its chemical structure consists of a methyl group at the 2-position and a long hydrophobic chain at the 6-position of a piperidine ring.[1] Beyond its toxicity, this compound has garnered significant interest in the scientific and drug development communities due to its diverse biological activities. It is a known inhibitor of the phosphoinositide 3-kinase (PI3K) signaling pathway, which plays a crucial role in cell proliferation and angiogenesis, making it a potential candidate for cancer therapeutics.[2][3][4] Additionally, it has demonstrated anti-proliferative effects in various tumor cell lines and is being investigated for the treatment of conditions like psoriasis.[1]
Accurate and sensitive identification and quantification of this compound in venom are critical for toxicological studies, ecological research, and the development of novel therapeutic agents. Mass spectrometry (MS) has emerged as a powerful analytical tool for this purpose, offering high specificity and sensitivity. This document provides detailed application notes and protocols for the identification and characterization of this compound in venom using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Chemical and Physical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental for developing appropriate analytical methods.
| Property | Value | Reference |
| Molecular Formula | C₁₇H₃₅N | [1][5] |
| Molecular Weight | 253.47 g/mol | [6] |
| Exact Mass | 253.276950121 Da | [5] |
| Appearance | Oily liquid at room temperature | [1][6] |
| Solubility | Water-insoluble, soluble in organic solvents | [1][6] |
| UV Absorbance Peak | 232 nm | [1] |
Experimental Protocols
Venom Extraction from Fire Ants
A standardized venom extraction protocol is crucial for obtaining high-quality samples for mass spectrometric analysis.
Materials:
-
Live fire ants (Solenopsis spp.)
-
Microcapillary tubes
-
Forceps
-
Vials for sample collection
-
Solvent (e.g., hexane or a mixture of chloroform and methanol)
-
Centrifuge
Protocol:
-
Immobilize the fire ants by cooling them on a cold plate or with a brief exposure to carbon dioxide.
-
Using fine-tipped forceps, gently hold an individual ant.
-
Carefully apply pressure to the abdomen to evert the stinger and express a droplet of venom.
-
Collect the venom droplet using a microcapillary tube.
-
Expel the collected venom into a vial containing a suitable organic solvent.
-
Pool venom from multiple ants to obtain a sufficient quantity for analysis.
-
Centrifuge the venom-solvent mixture to pellet any cellular debris.
-
Carefully transfer the supernatant containing the this compound to a clean vial for analysis.
Identification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds like this compound.
Instrumentation and Parameters:
-
Gas Chromatograph: Agilent 7890A or equivalent
-
Mass Spectrometer: Agilent 5975C or equivalent
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar non-polar column
-
Injector Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes
-
Ramp: 4°C/min to 280°C
-
Final hold: 15 minutes at 280°C[7]
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min[7]
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Analyzer: Quadrupole
-
Scan Range: m/z 50-550
Sample Preparation:
-
Dilute the venom extract in a suitable solvent (e.g., hexane) to an appropriate concentration.
-
If necessary, perform a derivatization step, although this compound can often be analyzed directly.
Data Analysis: The identification of this compound is based on its retention time and the fragmentation pattern in the mass spectrum. The mass spectra of this compound isomers will show characteristic fragments that can be compared to literature data and spectral libraries.[8][9]
Identification and Quantification of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides high sensitivity and specificity, making it ideal for the analysis of complex biological samples like venom.[10]
Instrumentation and Parameters:
-
Liquid Chromatograph: Agilent 1200 series or equivalent
-
Mass Spectrometer: Triple quadrupole or Q-TOF mass spectrometer[11]
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A linear gradient from 5% to 95% B over 15 minutes, followed by a 5-minute hold at 95% B, and then re-equilibration at 5% B.
-
Flow Rate: 0.3 mL/min
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode
-
Mass Analyzer Settings:
-
MS1 Scan: Full scan from m/z 100-1000 to identify the protonated molecule [M+H]⁺ of this compound (m/z 254.29).
-
MS2 Product Ion Scan: Select the precursor ion (m/z 254.29) and fragment it using collision-induced dissociation (CID). Monitor for characteristic product ions.
-
Sample Preparation:
-
Dilute the venom extract in the initial mobile phase composition (e.g., 95% A, 5% B).
-
Filter the sample through a 0.22 µm syringe filter before injection.
Data Analysis: Identification is confirmed by matching the retention time and the MS/MS fragmentation pattern with a this compound analytical standard. Quantification can be achieved by creating a calibration curve using a certified reference standard and employing selected reaction monitoring (SRM) for enhanced sensitivity and specificity.
Signaling Pathways and Experimental Workflows
This compound Experimental Workflow
The following diagram illustrates a typical workflow for the analysis of this compound from venom extraction to data analysis.
Caption: Workflow for this compound identification.
This compound's Inhibition of the PI3K/Akt Signaling Pathway
This compound has been shown to inhibit the PI3K/Akt signaling pathway, which is a key regulator of cell growth, proliferation, and survival.[2][3]
Caption: this compound's inhibitory effect on the PI3K/Akt pathway.
Conclusion
The mass spectrometry techniques outlined in these application notes provide robust and reliable methods for the identification and quantification of this compound in fire ant venom. GC-MS is a valuable tool for initial identification based on retention time and characteristic fragmentation patterns. For higher sensitivity, specificity, and accurate quantification, LC-MS/MS is the preferred method. The detailed protocols provided herein serve as a comprehensive guide for researchers and scientists in toxicology, pharmacology, and drug discovery to effectively analyze this potent and therapeutically promising alkaloid. Further research into the fragmentation pathways of this compound and its analogs will continue to enhance the power of mass spectrometry in venom research.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound, the alkaloidal component of the fire ant (Solenopsis invicta), is a naturally occurring inhibitor of phosphatidylinositol-3-kinase signaling and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, the alkaloidal component of the fire ant (Solenopsis invicta), is a naturally occurring inhibitor of phosphatidylinositol-3-kinase signaling and angiogenesis | MRC PPU [ppu.mrc.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. This compound A | C17H35N | CID 107941 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. webqc.org [webqc.org]
- 7. An Enhanced GC/MS Procedure for the Identification of Proteins in Paint Microsamples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Re-investigation of venom chemistry of Solenopsis fire ants. I. Identification of novel alkaloids in S. richteri - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Applications of Tandem Mass Spectrometry (MS/MS) in Protein Analysis for Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
Application Note: Utilizing Solenopsin for Trypanosoma cruzi Viability Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Trypanosoma cruzi, the etiological agent of Chagas disease, poses a significant health challenge in the Americas.[1][2] Current therapeutic options are limited, often exhibit significant side effects, and show variable efficacy, particularly in the chronic phase of the disease.[3][4] This necessitates the exploration of novel trypanocidal agents. Solenopsin, a primary alkaloidal component of fire ant venom (Solenopsis sp.), and its synthetic analogs have emerged as promising compounds for investigation.[5] These piperidine alkaloids have demonstrated potent activity against T. cruzi, inhibiting cell division and parasite viability.[5][6]
This compound's mechanism of action is multifaceted. It shares structural and biological properties with ceramide, a key endogenous regulator of cell signaling.[5][7] Studies suggest that this compound induces a form of autophagic and programmed cell death in the parasite.[6][8] Furthermore, it has been identified as an inhibitor of the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, a critical regulator of cell survival, proliferation, and angiogenesis in various organisms.[5][8][9][10] This application note provides a summary of quantitative data and detailed protocols for using this compound to assess T. cruzi viability, intended to guide researchers in the evaluation of this and similar compounds for anti-Chagas drug discovery.
Data Presentation: In Vitro Activity of this compound Against T. cruzi
The efficacy of this compound has been quantified against different life cycle stages of T. cruzi. The following table summarizes the reported 50% inhibitory concentration (IC50) values, demonstrating the potent trypanocidal activity of these natural compounds.
| Compound/Extract | Parasite Stage | Host Cell | IC50 Value (µM) | Reference |
| This compound extracts | Intracellular Amastigotes | Macrophages | ~ 2.5 | [8] |
| Solenopsins from S. invicta | Epimastigotes | N/A | Similar to amastigote form | [6] |
| Solenopsins from S. saevissima | Epimastigotes | N/A | Similar to amastigote form | [6] |
| Solenopsins from S. invicta | Amastigotes | Macrophages | Similar to epimastigote form | [6] |
| Solenopsins from S. saevissima | Amastigotes | Macrophages | Slightly stronger than S. invicta | [8] |
Signaling & Experimental Workflow Diagrams
Proposed Mechanism of Action of this compound in T. cruzi
Caption: Proposed mechanism of this compound action on T. cruzi.
Experimental Workflow for Viability Assessment
Caption: Workflow for assessing T. cruzi viability after this compound treatment.
Experimental Protocols
Note: All procedures involving live Trypanosoma cruzi should be conducted in a BSL-2 facility, adhering to institutional safety guidelines.
Protocol 1: Culture of T. cruzi Epimastigotes
-
Medium Preparation: Prepare Liver Infusion Tryptose (LIT) medium supplemented with 10% heat-inactivated Fetal Bovine Serum (FBS), 100 µg/mL streptomycin, and 100 U/mL penicillin.
-
Culture Initiation: Inoculate T. cruzi epimastigotes into a culture flask containing fresh LIT medium at a starting density of 1 x 10^6 cells/mL.[11]
-
Incubation: Culture the parasites at 28°C without agitation.[11]
-
Subculturing: Passage the culture every 3-4 days or when the cell density reaches the late exponential growth phase (approximately 2 x 10^7 cells/mL) by diluting the culture into a new flask with fresh medium.[11]
Protocol 2: Intracellular Amastigote Proliferation and Viability Assay
This protocol assesses the effect of this compound on the clinically relevant intracellular amastigote stage.
-
Host Cell Culture:
-
Culture mammalian host cells (e.g., Vero cells, L6 myoblasts, or murine peritoneal macrophages) in RPMI or DMEM medium supplemented with 10% FBS and antibiotics.[3][11]
-
Seed the host cells into a 96-well plate at a density that will result in an 80-90% confluent monolayer after 24 hours (e.g., 5 x 10^4 cells/well). Incubate at 37°C in a 5% CO2 humidified atmosphere.
-
-
Infection with Trypomastigotes:
-
Harvest tissue culture-derived trypomastigotes from a heavily infected host cell monolayer.
-
Count the trypomastigotes and infect the host cell monolayer in the 96-well plate at a multiplicity of infection (MOI) of 10:1 (parasites:host cell).[3]
-
Incubate for 24 hours to allow for host cell invasion.
-
-
This compound Treatment:
-
After the infection period, gently wash the wells twice with Dulbecco's Phosphate-Buffered Saline (DPBS) to remove non-internalized trypomastigotes.[11]
-
Add fresh culture medium containing serial dilutions of this compound (e.g., ranging from 0.1 to 50 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., benznidazole).
-
Incubate the plate at 37°C in a 5% CO2 atmosphere for 72-96 hours.[11][12]
-
-
Viability Assessment (MTT Assay):
-
Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS.
-
Following treatment incubation, add 10 µL of MTT stock solution to each well and incubate for 4 hours at 37°C to allow for formazan crystal formation by metabolically active cells.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of viability relative to the vehicle-treated control and determine the IC50 value using non-linear regression analysis.
-
Protocol 3: Cytotoxicity Assay Against Mammalian Cells
To determine the selectivity of this compound, its toxicity against a mammalian cell line should be assessed in parallel.
-
Cell Seeding: Seed a mammalian cell line (e.g., Vero or NIH/3T3) in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours at 37°C in 5% CO2.[3]
-
Compound Treatment: Replace the medium with fresh medium containing the same serial dilutions of this compound used for the parasite assay.
-
Incubation: Incubate for 48-72 hours.[13]
-
Viability Assessment: Perform an MTT assay as described in Protocol 2, Step 4. Calculate the 50% cytotoxic concentration (CC50).
-
Selectivity Index (SI) Calculation: The SI is a crucial parameter in drug development and is calculated as: SI = CC50 (mammalian cells) / IC50 (T. cruzi) . A higher SI value indicates greater selectivity for the parasite.
References
- 1. Signaling pathways involved in environmental sensing in Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Identification of compounds with activity against Trypanosoma cruzi within a collection of synthetic nucleoside analogs [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. Mode of action of natural and synthetic drugs against Trypanosoma cruzi and their interaction with the mammalian host - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. This compound A and analogs exhibit ceramide-like biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound, the alkaloidal component of the fire ant (Solenopsis invicta), is a naturally occurring inhibitor of phosphatidylinositol-3-kinase signaling and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound, the alkaloidal component of the fire ant (Solenopsis invicta), is a naturally occurring inhibitor of phosphatidylinositol-3-kinase signaling and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In cellulo and in vivo assays for compound testing against Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of Trypanosoma cruzi in vitro assays to identify compounds suitable for progression in Chagas’ disease drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Purifying Solenopsin from Natural Venom
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges encountered during the purification of solenopsin from natural fire ant venom.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Extraction Phase
Q1: My this compound yield from the initial hexane extraction is very low. What are the possible causes and solutions?
A1: Low yield during the initial extraction phase is a common issue. Here are several factors to consider and troubleshoot:
-
Incomplete Ant Processing: Ensure the fire ants are properly processed before extraction. While whole-body immersion is effective, any delay between collection and extraction can lead to degradation of the venom alkaloids.
-
Insufficient Solvent Volume: The ratio of solvent to the mass of ants is crucial. A commonly used ratio is 5:1 (v/w) of hexane to ants.[1] Insufficient solvent will result in an incomplete extraction.
-
Inadequate Soaking Time: While methods vary, a soaking time of at least 12 hours is often cited to ensure thorough extraction of the alkaloids from the ant bodies.
-
Solvent Purity: Use high-purity HPLC-grade n-hexane to avoid introducing contaminants that could interfere with the extraction and subsequent purification steps.
Troubleshooting Table: Low Extraction Yield
| Potential Cause | Recommended Action |
| Incomplete ant processing | Process ants immediately after collection or store them at -20°C until extraction. |
| Insufficient solvent volume | Maintain a hexane-to-ant ratio of at least 5:1 (v/w).[1] |
| Inadequate soaking time | Ensure a minimum soaking time of 12 hours. |
| Low solvent purity | Use HPLC-grade n-hexane for all extractions. |
Purification Phase: Silica Gel Chromatography
Q2: I'm observing poor separation of this compound isomers (cis and trans) and analogues on my silica gel column. How can I improve the resolution?
A2: Achieving good separation of structurally similar this compound compounds is a primary challenge. Here's how to optimize your silica gel chromatography:
-
Optimize the Solvent Gradient: The polarity of the mobile phase is critical. A gradual increase in polarity is key. Start with pure hexane and slowly introduce acetone. A common gradient involves increasing the hexane:acetone ratio up to 14:6.[1] A slower, more gradual gradient will generally provide better resolution.
-
Column Packing: An improperly packed column can lead to channeling and poor separation. Ensure the silica gel is packed uniformly as a slurry in the initial mobile phase (hexane). Gently tap the column during packing to settle the silica gel and remove air bubbles.
-
Sample Loading: Overloading the column is a common cause of poor separation. A general rule of thumb for difficult separations is a silica-to-sample ratio of 100:1 by weight. Consider using a dry loading technique to introduce your sample in a concentrated band.
-
Flow Rate: A slower flow rate allows for better equilibration between the stationary and mobile phases, leading to improved resolution.
Troubleshooting Table: Poor Chromatographic Separation
| Potential Cause | Recommended Action |
| Suboptimal solvent gradient | Employ a slow, gradual gradient of hexane:acetone, not exceeding a final ratio of 14:6.[1] |
| Improperly packed column | Pack the column using a slurry method and ensure uniform packing by gently tapping. |
| Column overloading | Maintain a high silica-to-sample ratio (e.g., 100:1) and consider dry loading. |
| High flow rate | Reduce the flow rate to allow for better equilibration. |
Q3: My chromatogram shows significant peak tailing for the this compound fractions. What is causing this and how can I fix it?
A3: Peak tailing in normal-phase chromatography of alkaloids is often due to strong interactions with the silica gel. Here are the primary causes and solutions:
-
Strong Analyte-Stationary Phase Interactions: The basic nitrogen in the piperidine ring of this compound can interact strongly with the acidic silanol groups on the silica gel surface, leading to tailing.
-
Solution: Add a small amount of a basic modifier, such as triethylamine (TEA), to the mobile phase. A final elution with a mixture like acetone:TEA (95:5) can help elute strongly bound alkaloids and improve peak shape.[1]
-
Channeling in the Column: Voids or channels in the silica gel bed can cause the sample to move unevenly, resulting in tailing. This is often due to improper packing or the column running dry.
-
Solution: Ensure the column is packed uniformly and never let the solvent level drop below the top of the silica gel.
Analysis Phase
Q4: My GC-MS analysis shows multiple peaks in my "purified" this compound fraction. How can I confirm the identity of these peaks?
A4: Fire ant venom is a complex mixture of this compound analogues with varying alkyl chain lengths. Your purified fraction will likely contain several of these.
-
Mass Spectrometry (MS) Fragmentation: The different this compound analogues will have distinct molecular weights, which can be identified by their parent ions in the mass spectrum. The fragmentation patterns can also provide structural information.
-
Gas Chromatography (GC) Retention Times: The retention time in the GC is related to the volatility and polarity of the compound. Generally, this compound analogues with shorter alkyl chains will elute earlier.
-
Comparison to Standards: If available, comparing the retention times and mass spectra of your purified fractions to those of synthetic this compound standards is the most definitive way to confirm their identity.
Quantitative Data Summary
The following table summarizes key quantitative data reported in the literature for this compound purification.
| Parameter | Typical Value | Source |
| Extraction Yield | ||
| Alkaloid Yield (w/w from ants) | 0.1% | [1] |
| Silica Gel Chromatography | ||
| Silica to Sample Ratio | 30:1 to 100:1 (w/w) | |
| Initial Mobile Phase | 100% Hexane | [1] |
| Final Mobile Phase Gradient | Hexane:Acetone (up to 14:6) | [1] |
| Final Elution | Acetone:Triethylamine (95:5) | [1] |
| Purity Assessment | ||
| Analytical Method | Gas Chromatography-Mass Spectrometry (GC-MS) | [1] |
Experimental Protocols
1. Whole-Body Extraction of this compound Alkaloids
-
Collect fire ants and separate them from soil and debris.
-
Weigh the collected ants.
-
Immerse the ants in HPLC-grade n-hexane at a 5:1 solvent-to-ant ratio (v/w) in a sealed container.[1]
-
Allow the mixture to stand for a minimum of 12 hours at room temperature.
-
Filter the hexane to remove the ant bodies.
-
Concentrate the hexane extract under reduced pressure using a rotary evaporator to obtain the crude alkaloid mixture.
2. Purification by Silica Gel Column Chromatography
-
Column Preparation:
-
Select a glass column of appropriate size.
-
Prepare a slurry of silica gel (300-400 mesh) in pure hexane.
-
Wet pack the column with the silica gel slurry, ensuring a uniform and compact bed. Do not let the column run dry.
-
-
Sample Loading (Dry Loading Method):
-
Dissolve the crude alkaloid extract in a minimal amount of a volatile solvent (e.g., dichloromethane or hexane).
-
Add a small amount of silica gel to the dissolved extract.
-
Evaporate the solvent completely under reduced pressure to obtain a dry, free-flowing powder of the extract adsorbed onto the silica gel.
-
Carefully add the dried sample-silica mixture to the top of the prepared column.
-
-
Elution:
-
Begin elution with 100% hexane.
-
Gradually increase the polarity of the mobile phase by introducing acetone in a stepwise or linear gradient. A common gradient profile is to increase the acetone percentage in the hexane mobile phase up to a final ratio of 14:6 (hexane:acetone).[1]
-
Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
For strongly retained compounds, a final wash with a more polar and basic solvent system, such as acetone:triethylamine (95:5), can be used.[1]
-
-
Fraction Analysis:
-
Combine the fractions containing the purified this compound based on TLC analysis.
-
Evaporate the solvent from the combined fractions.
-
Analyze the purity and composition of the final product using GC-MS.
-
Visualizations
Caption: Workflow for the purification of this compound from fire ant venom.
Caption: Troubleshooting decision tree for this compound purification.
References
Technical Support Center: Optimizing Solenopsin-Based Inhibition of the PI3K Pathway
Welcome to the technical support center for researchers utilizing solenopsin and its analogs to target the PI3K/Akt/mTOR signaling pathway. This resource provides troubleshooting guidance and answers to frequently asked questions to help you navigate your experiments effectively.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound on the PI3K pathway?
A1: this compound and its analogs inhibit the PI3K signaling pathway. Evidence suggests a primary mechanism of action is the inhibition of a step upstream of PI3K itself. Additionally, this compound has been shown to directly inhibit Akt-1 (PKBα) in an ATP-competitive manner.
Q2: How does the structure of this compound relate to its activity?
A2: this compound is a piperidine alkaloid with structural similarities to the sphingolipid ceramide, a key regulator of cell signaling.[1] This similarity is thought to contribute to its biological activity, including the induction of mitophagy and anti-proliferative effects. The stereochemistry and the length of the aliphatic side chain of this compound analogs are critical for their potency. For instance, trans isomers have been observed to be more potent than their cis counterparts.[2][3]
Q3: What are the known off-target effects of this compound?
A3: Besides its effects on the PI3K pathway, this compound has been reported to inhibit neuronal nitric oxide synthase (nNOS) and quorum-sensing signaling in some bacteria.[4] As a piperidine alkaloid, it is important to consider potential interactions with other cellular targets, a common characteristic of this class of compounds.[4][5][6]
Q4: How should I handle and store this compound and its analogs?
A4: this compound is a lipophilic alkaloid.[7] For experimental use, it is typically dissolved in a solvent like DMSO to create a stock solution. It is crucial to store stock solutions at -20°C or -80°C and protect them from light to maintain stability. When preparing working solutions, minimize the final DMSO concentration in your cell culture media (typically below 0.5%) to avoid solvent-induced artifacts. Due to its lipid-like nature, ensure thorough vortexing when preparing dilutions.
Q5: Are there any known issues with the synthesis and purity of this compound analogs?
A5: The synthesis of enantiomerically pure this compound can be challenging and costly.[8] Impurities from the synthesis process can lead to experimental variability and unexpected biological effects. It is highly recommended to verify the purity of your this compound analogs using appropriate analytical methods, such as NMR and mass spectrometry, before conducting experiments.
Troubleshooting Guides
Problem 1: Inconsistent or No Inhibition of Akt Phosphorylation in Western Blots
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Degraded or Inactive Compound | - Ensure this compound/analog stock solutions have been stored properly (protected from light at -20°C or -80°C).- Prepare fresh working dilutions for each experiment.- Consider testing a new batch or lot of the compound. |
| Suboptimal Cell Treatment Conditions | - Optimize the treatment time and concentration of the this compound analog. A time-course and dose-response experiment is recommended.- Ensure the final DMSO concentration is consistent across all treatments and controls and is non-toxic to the cells. |
| Cell Line Insensitivity | - The specific cell line you are using may have a PI3K pathway that is not sensitive to this compound's mechanism of action.- Confirm that the PI3K/Akt pathway is active in your cell line under your experimental conditions (e.g., by serum stimulation).- Test a positive control inhibitor (e.g., a known PI3K or Akt inhibitor) to validate the assay. |
| Issues with Western Blot Protocol | - Refer to the detailed Western Blot protocol below.- Ensure complete protein transfer and use a validated phospho-Akt antibody.- Use a loading control to confirm equal protein loading. |
| Lipid-Like Nature of Compound | - this compound's lipophilic nature may cause it to interact with plasticware. Use low-retention tubes and pipette tips.- Ensure the compound is fully solubilized in the culture medium by gentle agitation after addition. |
Problem 2: High Variability in Cell Viability Assay Results
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Uneven Cell Seeding | - Ensure a single-cell suspension before seeding.- Pipette cells gently and evenly into each well of the microplate. |
| Edge Effects | - Minimize evaporation from the outer wells of the plate by filling them with sterile PBS or media without cells.- Ensure proper humidification in the incubator. |
| Compound Precipitation | - Visually inspect the wells after adding the this compound analog to ensure it has not precipitated out of solution.- If precipitation occurs, consider using a lower concentration or a different solvent system (while maintaining a low final solvent concentration). |
| Incorrect Incubation Times | - Optimize the incubation time for both the compound treatment and the viability reagent (e.g., MTT, MTS). |
| Interference with Assay Reagent | - Some compounds can interfere with the chemistry of viability assays. Run a cell-free control with your compound and the assay reagent to check for any direct chemical reactions. |
Data Presentation
Table 1: Anti-proliferative Activity of this compound and its Analogs
| Compound | Description | Anti-proliferative Effect | Notes |
| (-)-Solenopsin A | Naturally occurring trans isomer | Potent | |
| (+)-Solenopsin A | Enantiomer of the natural product (trans) | Potent | No significant difference in potency compared to (-)-Solenopsin A.[2] |
| S11 | Elongated aliphatic side chain (+8 carbons) and extra methyl group on piperidine ring | No significant effect | The combination of a longer side chain and an additional methyl group appears to abolish activity.[2][3] |
| S12 | Mixture of two cis isomers of this compound | Weaker than (-)-Solenopsin A | Suggests that the trans geometry is more favorable for activity.[2][3] |
| S13 | Elongated aliphatic side chain (+8 carbons) | Weaker than this compound and S12 | A significantly longer side chain reduces potency.[2][3] |
| S14 | Elongated aliphatic side chain (+4 carbons) | Most potent analog in some cell lines | An optimal side chain length of 15 carbons is suggested for enhanced activity.[2][3] |
Table 2: Kinase Specificity Profile of this compound A
| Kinase Target | % Inhibition at 10 µM | Notes |
| Akt-1 (PKBα) | ~50% | ATP-competitive inhibition. |
| RSK1 | ~50% | |
| Other 27 Kinases | Not significantly inhibited | Indicates a degree of selectivity for Akt and RSK1 in this panel. |
| PI3K (p110α/p85α) | Not inhibited in vitro | This compound's primary effect is upstream of PI3K. |
| PDK1 | Not inhibited in vitro |
Experimental Protocols
Western Blotting for Akt Phosphorylation
Objective: To assess the effect of this compound analogs on the phosphorylation of Akt at key residues (e.g., Ser473 and Thr308).
Methodology:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Serum-starve the cells for 4-6 hours to reduce basal Akt phosphorylation.
-
Pre-treat cells with various concentrations of the this compound analog or vehicle control (e.g., DMSO) for the desired time (e.g., 1-4 hours).
-
Stimulate the cells with a growth factor (e.g., insulin, EGF, or serum) for a short period (e.g., 10-20 minutes) to induce Akt phosphorylation.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate proteins on an SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-Akt (Ser473), phospho-Akt (Thr308), total Akt, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Cell Viability Assay (MTT/MTS)
Objective: To determine the effect of this compound analogs on cell proliferation and viability.
Methodology:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Allow cells to attach and grow for 24 hours.
-
-
Compound Treatment:
-
Treat cells with a serial dilution of the this compound analog or vehicle control.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT/MTS Assay:
-
Add MTT or MTS reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours at 37°C.
-
If using MTT, add the solubilization solution and incubate until the formazan crystals are fully dissolved.
-
-
Data Acquisition:
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (media only).
-
Normalize the data to the vehicle-treated control cells.
-
Plot the dose-response curve and calculate the IC50 value.
-
In Vitro Kinase Assay
Objective: To directly measure the inhibitory effect of this compound analogs on the activity of purified PI3K isoforms or Akt.
Methodology:
-
Reaction Setup:
-
In a microplate, combine the kinase buffer, the purified recombinant kinase (e.g., PI3Kα, Akt1), and the this compound analog at various concentrations.
-
Include a no-inhibitor control and a no-enzyme control.
-
-
Initiate Reaction:
-
Add the lipid substrate (e.g., PIP2 for PI3K) and ATP (often radiolabeled [γ-³²P]ATP for traditional assays, or unlabeled for ADP-Glo™ or similar formats) to initiate the kinase reaction.
-
-
Incubation:
-
Incubate the reaction at 30°C for a predetermined optimal time.
-
-
Stop Reaction and Detection:
-
Stop the reaction according to the specific assay kit instructions (e.g., by adding a stop solution).
-
Detect the kinase activity. For radioactive assays, this involves separating the phosphorylated product by TLC and quantifying radioactivity. For non-radioactive assays (e.g., ADP-Glo™), measure the luminescence generated, which is proportional to the amount of ADP produced.
-
-
Data Analysis:
-
Calculate the percentage of kinase activity relative to the no-inhibitor control.
-
Plot the dose-response curve and determine the IC50 value.
-
Visualizations
Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory point of this compound.
Caption: Experimental workflow for assessing the specificity of this compound analogs.
Caption: Logic diagram for troubleshooting inconsistent Western blot results.
References
- 1. This compound A and analogs exhibit ceramide-like biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Piperidine, pyridine alkaloid inhibition of fetal movement in a day 40 pregnant goat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Piperine, a piperidine alkaloid from Piper nigrum re-sensitizes P-gp, MRP1 and BCRP dependent multidrug resistant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Addressing solenopsin solubility issues in aqueous research buffers
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This guide provides researchers, scientists, and drug development professionals with practical solutions for addressing the solubility challenges of solenopsin in aqueous research buffers. This compound's hydrophobic nature often leads to precipitation when diluted from organic stock solutions into aqueous media, complicating experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it difficult to dissolve in aqueous buffers?
A1: this compound is a lipophilic alkaloid component of fire ant venom with the molecular formula C₁₇H₃₅N.[1] Its structure includes a piperidine ring with a long, hydrophobic undecyl chain, which makes it oily at room temperature and inherently water-insoluble.[1] This high lipophilicity is the primary reason for its poor solubility in aqueous solutions. The venom of the red imported fire ant (Solenopsis invicta) is composed of about 95% water-insoluble piperidine alkaloids, with solenopsins being the main components.[2]
Physicochemical Properties of this compound A
| Property | Value | Source |
| Molecular Formula | C₁₇H₃₅N | [1] |
| Molar Mass | 253.474 g·mol⁻¹ | [1] |
| Appearance | Oily Liquid | [1] |
| Aqueous Solubility | Insoluble | [1] |
| Organic Solubility | Soluble in DMSO | [3] |
| Predicted pKa | 10.78 ± 0.10 | [3] |
| Predicted Boiling Point | 320.1 ± 10.0 °C | [3] |
| Predicted Density | 0.821 ± 0.06 g/cm³ | [3] |
Q2: How should I prepare a stock solution of this compound?
A2: Due to its poor aqueous solubility, this compound should first be dissolved in an organic solvent to create a high-concentration stock solution. Dimethyl sulfoxide (DMSO) is a commonly used and effective solvent for this purpose.[3][4]
Recommended Solvents for Stock Solutions
| Solvent | Considerations |
| Dimethyl Sulfoxide (DMSO) | Highly effective for dissolving this compound.[3] It is a standard solvent for preparing stock solutions of hydrophobic compounds for biological assays.[4][5] |
| Ethanol | Can be used as an alternative, but may be less effective than DMSO for highly lipophilic compounds.[6][7] |
Q3: My this compound precipitates when I dilute the DMSO stock into my aqueous buffer. What can I do?
A3: Precipitation upon dilution is a common issue with hydrophobic compounds.[7] The key is to maintain a low final concentration of the organic co-solvent and, if necessary, include other solubilizing agents. The final concentration of DMSO in cell-based assays should ideally be kept below 0.5% to avoid cytotoxicity, though some cell lines can tolerate up to 1%.[8][9] Primary cells are generally more sensitive.[8]
Troubleshooting Guide: Preventing Precipitation
| Problem | Possible Cause | Recommended Solution |
| Precipitation upon dilution in buffer | The aqueous buffer cannot maintain this compound in solution as the DMSO concentration decreases. | 1. Optimize Co-Solvent Concentration: Ensure the final DMSO concentration in your assay is as low as possible, ideally ≤0.5%.[8][10] This may require preparing a more concentrated initial stock if your final desired this compound concentration is high.2. Use a Step-wise Dilution: Instead of adding the DMSO stock directly to the full volume of buffer, add the stock to a small volume of buffer first while vortexing, and then add this intermediate dilution to the final volume.[8]3. Incorporate a Surfactant: Add a non-ionic surfactant like Tween-20 or Triton X-100 to your aqueous buffer at a low concentration (e.g., 0.01-0.1%) to help form micelles that can encapsulate the hydrophobic compound. |
| Compound "oils out" or forms a film | High lipophilicity of this compound causes it to separate from the aqueous phase. | 1. Increase Solubilizing Agent Concentration: If using a surfactant, a slight increase in its concentration might be necessary.2. Use Cyclodextrins: β-cyclodextrins can be used to encapsulate hydrophobic molecules, increasing their aqueous solubility.[11] |
| Inconsistent experimental results | Micro-precipitation or aggregation of the compound is occurring, leading to variable effective concentrations. | 1. Sonication: After final dilution, briefly sonicate the solution to break up small aggregates.[8]2. Fresh Dilutions: Always prepare fresh dilutions of this compound in aqueous buffer immediately before each experiment. Do not store aqueous dilutions. |
Experimental Protocols & Workflows
Protocol: Preparation of this compound Working Solution for Cell-Based Assays
This protocol aims to prepare a 10 µM this compound working solution in Phosphate-Buffered Saline (PBS) with a final DMSO concentration of 0.1%.
Materials:
-
This compound A
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Phosphate-Buffered Saline (PBS), sterile
-
Sterile microcentrifuge tubes
Methodology:
-
Prepare a 10 mM Stock Solution in DMSO:
-
Weigh out a precise amount of this compound A.
-
Dissolve it in 100% DMSO to achieve a final concentration of 10 mM. For example, dissolve 2.53 mg of this compound (Molar Mass ≈ 253.47 g/mol ) in 1 mL of DMSO.
-
Ensure it is fully dissolved by vortexing. Store this stock at -20°C.
-
-
Prepare an Intermediate Dilution:
-
Perform a 1:10 dilution of the 10 mM stock solution in 100% DMSO to get a 1 mM intermediate stock. This helps in reducing pipetting errors for the final dilution.
-
-
Prepare the Final Working Solution (10 µM):
-
Add 990 µL of sterile PBS to a sterile microcentrifuge tube.
-
Add 10 µL of the 1 mM intermediate stock solution to the PBS.
-
Immediately vortex the tube for 30 seconds to ensure rapid and uniform mixing and prevent precipitation.
-
This results in a 10 µM working solution with a final DMSO concentration of 0.1%. Use this solution immediately for your experiments.
-
Workflow for Solubilizing this compound
The following diagram illustrates the recommended workflow for preparing aqueous solutions of this compound from a DMSO stock.
Caption: Workflow for preparing this compound working solutions.
This compound's Mechanism of Action: Signaling Pathways
This compound is recognized as a potent inhibitor of angiogenesis and cell proliferation.[12][13][14] Its primary mechanism involves the inhibition of the Phosphatidylinositol-3-Kinase (PI3K) signaling pathway.[12][13][14] Specifically, this compound appears to act upstream of PI3K, preventing its activation and subsequently blocking the phosphorylation of downstream effectors like Akt and FOXO1a.[12][13][14] This pathway is crucial for cell survival and growth, and its inhibition is a key target in cancer therapy.[12][13][14][15]
PI3K/Akt Signaling Pathway Inhibition by this compound
The diagram below outlines the PI3K/Akt signaling cascade and indicates the inhibitory action of this compound.
Caption: this compound inhibits the PI3K/Akt signaling pathway.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. antwiki.org [antwiki.org]
- 3. This compound CAS#: 137038-57-4 [m.chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. lifetein.com [lifetein.com]
- 9. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 10. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy [bmrat.org]
- 11. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound, the alkaloidal component of the fire ant (Solenopsis invicta), is a naturally occurring inhibitor of phosphatidylinositol-3-kinase signaling and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound, the alkaloidal component of the fire ant (Solenopsis invicta), is a naturally occurring inhibitor of phosphatidylinositol-3-kinase signaling and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | Potential anti-tumor effects of Solenopsis invicta venom [frontiersin.org]
Technical Support Center: Mitigating Off-Target Effects of Solenopsin in Cell Culture
Welcome to the technical support center for researchers utilizing solenopsin in their cell culture experiments. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you identify and mitigate potential off-target effects of this compound, ensuring the validity and reproducibility of your results.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues encountered during in vitro studies with this compound.
Q1: I'm observing unexpected changes in cell morphology that don't seem related to PI3K/Akt inhibition. What could be the cause?
A1: this compound is known to have ceramide-like properties, which can influence cell structure and signaling independently of the PI3K/Akt pathway.[1][2] These effects can manifest as changes in cell shape, adhesion, or internal organization. Additionally, at higher concentrations, non-specific cytotoxicity can lead to morphological abnormalities.
Troubleshooting Steps:
-
Concentration Optimization: Perform a dose-response experiment to determine the optimal concentration range where you observe inhibition of the PI3K/Akt pathway with minimal morphological changes.
-
Use of Analogs: Consider using this compound analogs that have been shown to have different activity profiles. Some analogs may have reduced ceramide-like effects.
-
Control Experiments: Include a positive control for PI3K inhibition (e.g., a well-characterized PI3K inhibitor) and a negative control (vehicle). This will help differentiate between on-target and potential off-target morphological changes.
-
Rescue Experiments: If possible, try to rescue the phenotype by activating downstream components of the PI3K/Akt pathway to confirm the observed effect is independent of this pathway.
Q2: My cells are showing signs of increased stress, such as vacuolization or granularity, after treatment with this compound. How can I address this?
A2: this compound and its analogs have been reported to increase the production of reactive oxygen species (ROS) and affect mitochondrial function, which can lead to cellular stress.[1][3]
Troubleshooting Steps:
-
Assess Mitochondrial Health: Utilize assays to measure mitochondrial membrane potential (e.g., JC-10 staining) or oxygen consumption rate to determine if this compound is impacting mitochondrial function in your cell line.
-
Measure ROS Production: Quantify intracellular ROS levels using fluorescent probes like CM-H2DCFDA.
-
Co-treatment with Antioxidants: To determine if the observed stress is ROS-mediated, co-treat your cells with an antioxidant (e.g., N-acetylcysteine) and this compound to see if the stress phenotype is rescued.
-
Concentration and Time-Course Optimization: Reduce the concentration of this compound or shorten the treatment duration to minimize the induction of cellular stress.
Q3: How can I be sure that the observed effects in my experiment are due to the inhibition of the PI3K/Akt pathway and not an off-target effect?
A3: Validating on-target engagement is crucial. Here are several strategies to confirm that this compound is acting through the PI3K/Akt pathway in your system:
Validation Strategies:
-
Western Blotting: Analyze the phosphorylation status of key downstream targets of the PI3K/Akt pathway, such as Akt (at Ser473 and Thr308) and its substrates (e.g., GSK3β, FOXO transcription factors). A decrease in phosphorylation of these proteins upon this compound treatment indicates on-target activity.
-
Use of Pathway Activators/Inhibitors: Pre-treat cells with a known activator of the PI3K pathway (e.g., a growth factor) and observe if this compound can block the subsequent downstream signaling. Conversely, compare the effects of this compound to other well-characterized PI3K inhibitors.
-
Cell Lines with Altered PI3K/Akt Signaling: Utilize cell lines with known mutations in the PI3K/Akt pathway (e.g., PTEN-null cells, which have constitutively active PI3K signaling) to assess the dependency of this compound's effect on the pathway's status.
-
This compound Analogs with Varying Potency: Test a panel of this compound analogs with known differences in their inhibitory activity on the PI3K pathway. A correlation between their potency in inhibiting the pathway and the observed cellular phenotype strengthens the evidence for on-target action.
Quantitative Data Summary
The following table summarizes the anti-proliferative activity of this compound and some of its analogs in different cell lines. This data can help in selecting the appropriate compound and concentration for your experiments.
| Compound | Cell Line | Assay | Endpoint | Result |
| (-)-Solenopsin A | A375 (Melanoma) | Proliferation | % of Control | ~50% at 10 µM |
| (-)-Solenopsin A | SVR (Angiosarcoma) | Proliferation | % of Control | ~40% at 10 µM |
| (-)-Solenopsin A | A2058 (Melanoma) | Proliferation | % of Control | ~60% at 10 µM |
| S12 (cis-isomer mix) | A375 (Melanoma) | Proliferation | % of Control | ~70% at 10 µM |
| S12 (cis-isomer mix) | SVR (Angiosarcoma) | Proliferation | % of Control | ~60% at 10 µM |
| S12 (cis-isomer mix) | A2058 (Melanoma) | Proliferation | % of Control | ~75% at 10 µM |
| S14 (longer chain) | A375 (Melanoma) | Proliferation | % of Control | ~30% at 10 µM |
| S14 (longer chain) | SVR (Angiosarcoma) | Proliferation | % of Control | ~25% at 10 µM |
| S14 (longer chain) | A2058 (Melanoma) | Proliferation | % of Control | ~40% at 10 µM |
Data is approximated from published graphical representations and should be used as a comparative guide.
Experimental Protocols
Protocol 1: Assessment of Mitochondrial Membrane Potential using JC-10
Objective: To determine if this compound treatment leads to mitochondrial depolarization, a sign of mitochondrial toxicity.
Materials:
-
Cells of interest
-
This compound and vehicle control (e.g., DMSO)
-
JC-10 dye
-
FCCP (positive control for depolarization)
-
Black, clear-bottom microplates
-
Fluorescence plate reader
Procedure:
-
Seed cells in a black, clear-bottom 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound, vehicle control, and a positive control (FCCP) for the desired duration.
-
Prepare the JC-10 staining solution according to the manufacturer's instructions.
-
Remove the treatment media and wash the cells once with assay buffer.
-
Add the JC-10 staining solution to each well and incubate at 37°C for 30-60 minutes.
-
Wash the cells with assay buffer.
-
Measure the fluorescence at two wavelengths:
-
Red fluorescence (excitation ~540 nm, emission ~590 nm) for J-aggregates (healthy mitochondria).
-
Green fluorescence (excitation ~485 nm, emission ~535 nm) for JC-10 monomers (depolarized mitochondria).
-
-
Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.
Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS) using CM-H2DCFDA
Objective: To quantify the levels of intracellular ROS following this compound treatment.
Materials:
-
Cells of interest
-
This compound and vehicle control (e.g., DMSO)
-
CM-H2DCFDA probe
-
Positive control for ROS induction (e.g., H₂O₂)
-
Black, clear-bottom microplates
-
Fluorescence plate reader or flow cytometer
Procedure:
-
Seed cells in a black, clear-bottom 96-well plate and allow them to adhere.
-
Treat cells with this compound, vehicle, and a positive control for the desired time.
-
Prepare a working solution of CM-H2DCFDA in serum-free medium or HBSS.
-
Remove the treatment media and wash the cells.
-
Load the cells with the CM-H2DCFDA solution and incubate at 37°C for 30-60 minutes in the dark.
-
Wash the cells to remove the excess probe.
-
Add back phenol red-free medium or HBSS.
-
Immediately measure the green fluorescence (excitation ~485 nm, emission ~535 nm) using a fluorescence plate reader.
-
Alternatively, detach the cells and analyze them by flow cytometry to measure the fluorescence on a single-cell level.
Visualizations
Caption: PI3K/Akt Signaling Pathway and the inhibitory action of this compound.
Caption: A troubleshooting workflow for unexpected phenotypes with this compound.
Caption: Experimental workflow for mitigating off-target effects of this compound.
References
Improving the insecticidal efficacy of solenopsin through structural modification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for experiments focused on improving the insecticidal efficacy of solenopsin through structural modification.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of insecticidal action for this compound and its analogs?
A1: this compound and its derivatives primarily act as neurotoxins in insects.[1] While the exact insect-specific pathways are still under investigation, their structural similarity to piperidine alkaloids suggests they may interfere with synaptic transmission.[1][2] In broader biological systems, this compound is a known inhibitor of the Phosphatidylinositol-3-kinase (PI3K) signaling pathway, which is crucial for cell growth, proliferation, and survival.[3] This inhibition can lead to apoptosis (programmed cell death) and may contribute to its overall toxicity.
Q2: What is the general structure-activity relationship (SAR) for the insecticidal activity of this compound analogs?
A2: The insecticidal activity of this compound analogs is significantly influenced by the length of the alkyl side chain at the 6-position of the piperidine ring. Studies on synthetic piperideine analogs have shown that analogs with a shorter side chain (e.g., an undecyl group) exhibit higher insecticidal activity. Elongating the carbon chain appears to decrease insecticidal efficacy.[4]
Q3: Are there significant differences in activity between enantiomers of this compound?
A3: For anti-proliferative effects in tumor cell lines, no significant difference in activity has been observed between the naturally occurring (−)-solenopsin A and its synthetic enantiomer (+)-solenopsin A. While this has not been explicitly quantified for insecticidal activity, it suggests that the stereochemistry at the chiral centers of the piperidine ring may not be the primary determinant of its general cytotoxic activity.
Q4: What are the main challenges in synthesizing this compound analogs?
A4: The synthesis of this compound analogs often involves multi-step processes with key reactions like Grignard reactions and catalytic hydrogenations.[3] Common challenges include achieving high yields and purity, managing the pyrophoric nature of catalysts like Palladium on carbon (Pd/C), and ensuring completely anhydrous (water-free) conditions for moisture-sensitive steps like the Grignard reaction.[5][6]
Data Presentation: Insecticidal Efficacy of this compound Analogs
The following tables summarize the available quantitative data on the insecticidal efficacy of various this compound analogs.
Table 1: Efficacy of Piperideine Analogs against Cotton Bollworm (Helicoverpa armigera)
| Compound ID | Structure (2-methyl-6-alkyl-Δ¹,⁶-piperideine) | Alkyl Chain | Method | Concentration (mol/L) | Mortality (24h) | Mortality (48h) |
| 6a | Undecyl (C11) | Injection | 0.4 | 45.5% | 75.6% | |
| 6b | Tridecyl (C13) | Injection | 0.4 | Lower than 6a | Lower than 6a | |
| 6c | Pentadecyl (C15) | Injection | 0.4 | Lower than 6a | Lower than 6a | |
| Nicotine | (Reference) | - | Injection | 0.4 | Lower than 6a | Lower than 6a |
| Data sourced from a study on synthetic piperideine analogs, which are closely related to this compound. Note that topical application of these specific compounds showed no lethal effects at the tested concentrations.[4] |
Table 2: Contact Toxicity of Botanical Insecticides against Red Imported Fire Ant (Solenopsis invicta)
| Compound | Type | LD₅₀ (ng/ant) at 24h |
| Matrine | Botanical Alkaloid | 0.240 |
| Rotenone | Botanical Isoflavonoid | 50.929 |
| Pyrethrin | Botanical Ester | 13.590 |
| This table provides comparative LD₅₀ values for other natural insecticides against fire ants, the source of this compound, offering a benchmark for efficacy.[7] |
Experimental Protocols
Protocol 1: General Synthesis of this compound Analogs
The synthesis of this compound analogs can be achieved through various routes. A common method involves the alkylation of a pyridine derivative followed by reduction of the ring system.
Key Steps:
-
Grignard Reaction: Alkylation of a starting material like 4-chloropyridine with an appropriate alkyl magnesium halide (Grignard reagent) to introduce the desired side chain.[3]
-
Protection: Introduction of a protecting group, such as a BOC (tert-butoxycarbonyl) group, to the nitrogen atom of the pyridine ring to prevent unwanted side reactions in subsequent steps.[3]
-
Catalytic Hydrogenation: Reduction of the pyridine or dihydropyridine ring to a piperidine ring. This is typically achieved using a catalyst like Palladium on carbon (Pd/C) under a hydrogen atmosphere.[3]
-
Deprotection: Removal of the protecting group to yield the final this compound analog.[3]
For a detailed, step-by-step synthetic procedure, refer to the methodologies outlined in Arbiser, J. L., et al. (2007). Blood, 109(2), 560-565.
Protocol 2: Topical Application Bioassay for Insecticidal Activity
This protocol is adapted from standard methods for assessing the contact toxicity of insecticides.[8][9]
Materials:
-
Technical grade this compound analog (95-99% purity)
-
Acetone (analytical grade)
-
Micropipette or micro-applicator
-
Test insects (e.g., fire ant workers, fruit flies, or mosquito adults)
-
Anesthesia equipment (e.g., CO₂ or chilling on ice)
-
Ventilated holding containers (e.g., petri dishes with filter paper)
-
Sugar or honey solution for post-treatment feeding
Procedure:
-
Preparation of Dosing Solutions: a. Prepare a stock solution of the this compound analog in acetone. b. Perform serial dilutions of the stock solution with acetone to create a range of at least 5-7 concentrations. c. Prepare a control solution of acetone only.
-
Insect Handling: a. Anesthetize a batch of insects using CO₂ or by placing them on a chilled surface. b. For each concentration and the control, prepare at least 3 replicates of 10-20 insects each.
-
Topical Application: a. Using a micropipette or micro-applicator, apply a small, precise volume (typically 0.1-1.0 µL) of the dosing solution to the dorsal thorax of each anesthetized insect. b. Treat the control group with acetone only.
-
Post-Treatment Observation: a. Place the treated insects into the ventilated holding containers. b. Provide a food source, such as a cotton ball soaked in a sugar solution. c. Maintain the insects at a constant temperature and humidity. d. Assess and record mortality at set time points (e.g., 24, 48, and 72 hours). An insect is considered dead if it is unable to move when prodded.
-
Data Analysis: a. Correct for control mortality using Abbott's formula if control mortality is between 5% and 20%. If control mortality exceeds 20%, the assay should be repeated.[9] b. Use probit analysis to calculate the LD₅₀ (the dose required to kill 50% of the test population) and its 95% confidence intervals.[8]
Troubleshooting Guides
Troubleshooting: Synthesis of this compound Analogs
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield in Grignard Reaction | 1. Presence of water in glassware, solvent, or reagents. 2. Magnesium surface is oxidized and inactive. 3. Alkyl halide is not reactive enough. | 1. Flame-dry all glassware under vacuum and cool under an inert gas (e.g., Argon or Nitrogen). Use anhydrous solvents.[6][10] 2. Activate magnesium by grinding it without solvent, or by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.[11] 3. Consider using an alkyl bromide or iodide instead of a chloride, as they are more reactive.[10] |
| Incomplete Catalytic Hydrogenation | 1. Catalyst poisoning (impurities like sulfur or halides in the substrate). 2. Insufficient hydrogen pressure or poor mixing. 3. Catalyst deactivation. | 1. Purify the substrate before hydrogenation.[5] 2. Ensure adequate agitation to keep the catalyst suspended. Increase hydrogen pressure if the equipment allows. 3. Use fresh catalyst. If the reaction stalls, carefully filter the mixture (under inert atmosphere) and add fresh catalyst. |
| Safety Hazard: Fire during Catalyst Filtration | Pyrophoric nature of Pd/C, especially when dry and exposed to air/solvents. | 1. After the reaction, purge the vessel thoroughly with an inert gas (Nitrogen or Argon) to remove all hydrogen.[5] 2. Never filter the catalyst dry. Keep the filter cake wet with solvent (e.g., methanol or water) at all times. 3. Quench the filtered catalyst by making a slurry with water before disposal in a designated waste container.[5] |
Troubleshooting: Insecticidal Bioassays
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Control Mortality (>20%) | 1. Mechanical injury to insects during handling. 2. Stress from anesthesia (overexposure to CO₂ or cold). 3. Toxicity of the solvent (acetone). 4. Unhealthy insect colony. | 1. Handle insects gently. Use soft forceps or a fine brush. 2. Minimize the duration of anesthesia. Work with smaller batches of insects. 3. Ensure the acetone has fully evaporated after application. Confirm the solvent itself is not causing mortality in preliminary tests.[9] 4. Use healthy, age-standardized insects from a thriving colony. |
| Inconsistent/Irreproducible Results | 1. Inaccurate dosing (variation in droplet size). 2. Variation in insect size/weight. 3. Fluctuations in environmental conditions (temperature, humidity). | 1. Use a calibrated micro-applicator for precise and consistent droplet application.[9] 2. Use insects of a consistent age and size class. For high-precision work, results can be normalized by insect weight.[12] 3. Conduct assays in a controlled environment chamber with stable temperature and humidity. |
| No Dose-Response Observed (0% or 100% mortality across all concentrations) | 1. Concentration range is too low or too high. 2. Compound is not toxic via topical application. | 1. Conduct a preliminary range-finding experiment with wide concentration intervals (e.g., 0.01, 0.1, 1, 10, 100 µ g/insect ) to identify the correct range for the definitive assay.[8] 2. Consider alternative bioassay methods, such as injection or feeding assays. |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: PI3K/Akt signaling pathway inhibited by this compound.
Caption: Workflow for synthesis and evaluation of this compound analogs.
Caption: Structure-activity relationship of this compound analogs.
References
- 1. researchgate.net [researchgate.net]
- 2. Tobacco - Wikipedia [en.wikipedia.org]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. chem.wisc.edu [chem.wisc.edu]
- 6. quora.com [quora.com]
- 7. researchgate.net [researchgate.net]
- 8. Oral and Topical Insecticide Response Bioassays and Associated Statistical Analyses Used Commonly in Veterinary and Medical Entomology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. entomoljournal.com [entomoljournal.com]
- 10. reddit.com [reddit.com]
- 11. web.mnstate.edu [web.mnstate.edu]
- 12. Topical Application Bioassay to Quantify Insecticide Toxicity for Mosquitoes and Fruit Flies [jove.com]
Validation & Comparative
Validating the Anti-Angiogenic Effects of Solenopsin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-angiogenic properties of solenopsin, a natural alkaloid derived from fire ant venom, with established angiogenesis inhibitors. The data presented herein is compiled from multiple in vitro and in vivo models to offer a robust validation of this compound's potential as a therapeutic agent.
Executive Summary
This compound has demonstrated significant anti-angiogenic activity across various experimental models. Its primary mechanism of action involves the inhibition of the Phosphatidylinositol-3-Kinase (PI3K)/Akt signaling pathway, a critical cascade in cell proliferation, survival, and angiogenesis.[1][2] This guide will delve into the quantitative data supporting these findings, compare its efficacy to well-known VEGF inhibitors like Sunitinib and Bevacizumab, and provide detailed experimental protocols for key assays.
Comparative Analysis of Anti-Angiogenic Activity
The following tables summarize the quantitative data on the anti-angiogenic effects of this compound and comparator compounds in various assays.
| Compound | Assay | Model | Concentration | Effect | Citation |
| This compound A | SVR Proliferation Assay | Murine Endothelial Cells | 1 µg/mL | ~20% inhibition | [1] |
| 3 µg/mL | ~40% inhibition | [1] | |||
| 6 µg/mL | ~60% inhibition | [1] | |||
| Sunitinib | Brain Slice Angiogenesis Assay | Human Glioblastoma Multiforme (GBM) Cells | 10 nM | 44% reduction in microvessel density | [3] |
| 100 nM | 100% reduction in microvessel density | [3] | |||
| Matrigel Plug Assay | Triple-Negative Breast Cancer Xenograft | 80 mg/kg/2 days (oral) | 46% reduction in microvessel density | [4] | |
| Bevacizumab | Matrigel Plug Assay | Retinoblastoma Xenograft | - | 2-fold reduction in microvessel density | [5] |
| CAM Assay | Chick Embryo | 10⁻⁴M, 10⁻⁵M, 10⁻⁶M | Strong anti-angiogenic effects | [6] |
| Compound | Target/Mechanism | IC₅₀ | Citation |
| This compound A | Akt Kinase | 5-10 µM (in vitro, ATP-competitive) | [1] |
| Sunitinib | VEGFRs, PDGFRs, c-KIT, FLT-3, RET | - | [7] |
| Bevacizumab | VEGF-A | - | [5] |
Signaling Pathways and Mechanisms of Action
This compound exerts its anti-angiogenic effects primarily through the inhibition of the PI3K/Akt signaling pathway. This pathway is a crucial downstream effector of various receptor tyrosine kinases, including the Vascular Endothelial Growth Factor Receptor (VEGFR), which is a primary driver of angiogenesis.[1][2]
In contrast, many established anti-angiogenic therapies, such as Sunitinib and Bevacizumab, directly target the VEGF signaling pathway. Bevacizumab is a monoclonal antibody that sequesters VEGF-A, preventing it from binding to its receptor.[5] Sunitinib is a multi-targeted tyrosine kinase inhibitor that blocks the activity of VEGFRs and other receptors involved in angiogenesis.[7]
The diagram below illustrates the proposed mechanism of action for this compound in contrast to direct VEGF pathway inhibitors.
References
- 1. This compound, the alkaloidal component of the fire ant (Solenopsis invicta), is a naturally occurring inhibitor of phosphatidylinositol-3-kinase signaling and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, the alkaloidal component of the fire ant (Solenopsis invicta), is a naturally occurring inhibitor of phosphatidylinositol-3-kinase signaling and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antiangiogenic and anti-invasive effects of sunitinib on experimental human glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sunitinib significantly suppresses the proliferation, migration, apoptosis resistance, tumor angiogenesis and growth of triple-negative breast cancers but increases breast cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibitory effect of bevacizumab on the angiogenesis and growth of retinoblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijsrp.org [ijsrp.org]
- 7. Sunitinib: the antiangiogenic effects and beyond - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Potent Biological Activity of Solenopsin and its Analogs: A Structure-Activity Relationship Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the structure-activity relationships (SAR) of solenopsin, a key component of fire ant venom, and its synthetic analogs. We delve into their diverse biological activities, including anti-proliferative, anti-angiogenic, and antimicrobial effects, with a focus on their shared mechanism of inhibiting the PI3K/Akt signaling pathway.
This compound, a piperidine alkaloid, has garnered significant interest in the scientific community due to its structural similarity to ceramide, a critical endogenous regulator of cell signaling.[1][2][3] This mimicry allows this compound and its analogs to modulate key cellular processes, making them promising candidates for therapeutic development, particularly in oncology and infectious diseases. This guide summarizes the key findings from multiple studies, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms and experimental workflows.
Comparative Biological Activity of this compound and its Synthetic Analogs
The biological potency of this compound and its derivatives is intricately linked to their chemical structures. Modifications to the piperidine ring and the length of the alkyl side chain have been shown to significantly influence their activity. The following table summarizes the available quantitative data on the anti-proliferative and antifungal activities of various this compound analogs.
| Compound | Structure | Cell Line(s) | Activity | IC50 (µg/mL) | Reference(s) |
| (-)-Solenopsin A | trans-2-methyl-6-undecylpiperidine | A375, A2058, SVR | Anti-proliferative | Not specified | [1] |
| (+)-Solenopsin A | trans-2-methyl-6-undecylpiperidine | A375, A2058, SVR | Anti-proliferative | Not specified | [1] |
| S12 | 2-hexyl-6-methylpiperidine | A375, A2058, SVR | Anti-proliferative | Not specified | [1][4] |
| S14 | 2-decyl-6-methylpiperidine | A375, A2058, SVR | Anti-proliferative | Not specified | [1][4] |
| S15 | 1-(6-methylpyridin-2-yl)undecan-1-ol | A375, A2058, SVR | Anti-proliferative | Not specified | [1][4] |
| Natural Solenopsins (NM) | Mixture from S. invicta | Candida auris | Antifungal | 0.7 - 1.4 | [5][6] |
| Synthetic Solenopsins (SM) | Mixture of synthetic analogs | Candida auris | Antifungal | 0.7 - 1.4 | [5][6] |
Note: For anti-proliferative activity, specific IC50 values were not provided in the source material, but significant activity was reported.[1][4]
Key Signaling Pathway: PI3K/Akt Inhibition
A primary mechanism underlying the anti-angiogenic and anti-proliferative effects of this compound is the inhibition of the Phosphatidylinositol-3-kinase (PI3K)/Akt signaling pathway.[7][8][9] This pathway is crucial for regulating cell growth, survival, and proliferation, and its dysregulation is a hallmark of many cancers.[8][10] this compound has been shown to inhibit the activation of PI3K, which in turn prevents the phosphorylation and activation of Akt.[7][8] This leads to the downstream suppression of pro-survival signals and the induction of apoptosis in cancer cells.
Figure 1: The PI3K/Akt signaling pathway and the inhibitory action of this compound.
Experimental Methodologies
To facilitate the replication and extension of the research cited, this section provides detailed protocols for key experiments.
Synthesis of this compound Analogs (S11-S15)
A general procedure for the synthesis of this compound analogs involves the modification of pyridine derivatives.[1][11]
Materials:
-
2,6-dimethylpyridine or 2,4,6-trimethylpyridine
-
n-butyllithium
-
Alkyl bromides (e.g., undecyl bromide)
-
Pyridine-2-carboxaldehyde
-
Decylmagnesium bromide (Grignard reagent)
-
Palladium on carbon (Pd/C) catalyst
-
Hydrogen gas (H2)
-
Anhydrous solvents (e.g., THF, ether)
-
Standard glassware for organic synthesis
Protocol:
-
Deprotonation: Dissolve the starting pyridine derivative in an anhydrous solvent under an inert atmosphere (e.g., argon or nitrogen). Cool the solution to a low temperature (e.g., -78 °C). Add n-butyllithium dropwise to deprotonate the methyl group.
-
Alkylation: Add the desired alkyl bromide to the reaction mixture and allow it to slowly warm to room temperature. The alkyl group will attach to the deprotonated carbon.
-
For S15 (Grignard Reaction): Treat pyridine-2-carboxaldehyde with the Grignard reagent, decylmagnesium bromide, in an anhydrous ether solution.
-
Hydrogenation: The resulting 2-alkylpyridine is then subjected to catalytic hydrogenation using a Pd/C catalyst and H2 gas to reduce the pyridine ring to a piperidine ring.
-
Purification: The final product is purified using standard techniques such as column chromatography.
Figure 2: General workflow for the synthesis of this compound analogs.
Anti-Proliferative Activity Assay
The anti-proliferative effects of this compound and its analogs are typically assessed using a cell viability assay.[1][4]
Materials:
-
Human tumor cell lines (e.g., A375 melanoma, A2058 melanoma, SVR angiosarcoma)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound or analog dissolved in a suitable solvent (e.g., DMSO)
-
96-well cell culture plates
-
Cell counting solution (e.g., Trypan blue) or a viability assay kit (e.g., MTT, XTT)
-
Incubator (37 °C, 5% CO2)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed the cells in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in the incubator.
-
Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
Viability Assessment: After incubation, assess cell viability using a chosen method. For an MTT assay, add MTT solution to each well and incubate for a few hours. Then, solubilize the formazan crystals and measure the absorbance at a specific wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the data to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Antimicrobial Activity Assay (Minimum Inhibitory Concentration - MIC)
The antimicrobial properties of this compound analogs are determined by measuring their minimum inhibitory concentration (MIC) against various pathogens.[12]
Materials:
-
Bacterial or fungal strains (e.g., Staphylococcus aureus, Candida auris)
-
Liquid growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)
-
This compound or analog dissolved in a suitable solvent
-
96-well microtiter plates
-
Incubator
-
Microplate reader or visual inspection
Protocol:
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism from an overnight culture.
-
Serial Dilution: Perform a serial two-fold dilution of the test compound in the growth medium in the wells of a 96-well plate.
-
Inoculation: Add the standardized inoculum to each well. Include a positive control (microorganism with no compound) and a negative control (medium only).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37 °C for bacteria, 35 °C for fungi) for a specified time (e.g., 18-24 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density using a microplate reader.
Structure-Activity Relationship Insights
The available data provides several key insights into the SAR of this compound and its analogs:
-
Stereochemistry: Studies have shown that there is no significant difference in the anti-proliferative activity between the naturally occurring (-)-solenopsin A and its enantiomer (+)-solenopsin A, both of which have a trans geometry.[1] However, stereochemistry plays a crucial role in other activities, such as the induction of mitophagy, which is only observed with this compound and not its simpler analogs.[2]
-
Alkyl Chain Length: The length and composition of the alkyl side chain at the 6-position of the piperidine ring are critical for biological activity. While a systematic study across a wide range of chain lengths is not fully detailed in the provided results, the activity of analogs like S12 and S14 suggests that variations in this chain are tolerated for anti-proliferative effects.[1][4] For insecticidal activity, elongation of the carbon chain at the 6-position appears to decrease activity.[13]
-
Piperidine Ring Substituents: The presence and position of methyl groups on the piperidine ring also influence activity. The synthetic analogs evaluated were derived from 2,6-dimethylpyridine and 2,4,6-trimethylpyridine, indicating the importance of substitution at these positions.[1][11]
References
- 1. This compound A and analogs exhibit ceramide-like biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound A and analogs exhibit ceramide-like biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Alkaloids solenopsins from fire ants display in vitro and in vivo activity against the yeast Candida auris - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, the alkaloidal component of the fire ant (Solenopsis invicta), is a naturally occurring inhibitor of phosphatidylinositol-3-kinase signaling and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound, the alkaloidal component of the fire ant (Solenopsis invicta), is a naturally occurring inhibitor of phosphatidylinositol-3-kinase signaling and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Potential anti-tumor effects of Solenopsis invicta venom [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Antibacterial activity of synthetic fire ant venom: the solenopsins and isosolenopsins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Comparative Analysis of Solenopsin and Ceramide Efficacy in Skin Barrier Function
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of solenopsin and ceramide, two lipid molecules with significant implications for skin barrier function. While both show promise in restoring and maintaining the integrity of the stratum corneum, they operate through distinct mechanisms with different profiles of efficacy demonstrated in preclinical and clinical studies. This document synthesizes available experimental data to facilitate an informed evaluation for research and development applications.
Executive Summary
Ceramides are well-established as fundamental components of the skin's natural barrier, and their topical application is a cornerstone of many dermatological treatments for barrier dysfunction. Their primary mechanism is the structural reinforcement of the lipid lamellae in the stratum corneum. In contrast, this compound, a component of fire ant venom, and its synthetic analogs, represent a newer class of molecules that mimic the structure of ceramides but possess a unique immunomodulatory function. Notably, this compound analogs do not metabolize into the pro-inflammatory molecule sphingosine-1-phosphate (S1P), a known downstream product of ceramide metabolism that can contribute to inflammation.[1][2] Instead, this compound actively modulates the immune response by promoting anti-inflammatory pathways.
This guide will delve into the quantitative data from studies on both compounds, detail the experimental protocols used to assess their efficacy, and visualize their distinct signaling pathways.
Quantitative Data Comparison
The following tables summarize the key quantitative findings from separate studies on this compound analogs and ceramides. It is important to note that no head-to-head comparative studies were identified in the literature; therefore, this comparison is cross-study and based on different experimental models and endpoints.
Table 1: Efficacy of this compound Analogs in a Psoriasis Mouse Model
| Parameter | Treatment Group | Outcome | Source |
| Epidermal Thickness | 1% this compound analog (S12 or S14) cream applied daily for 28 days to KC-Tie2 mice | ~30% reduction in skin thickness compared to vehicle control. | [1] |
| CD4+ T-cell Infiltration | 1% this compound analog (S12 or S14) cream applied daily for 28 days to KC-Tie2 mice | 47-63% decrease in CD4+ T-cell infiltration in the skin. | [3] |
| Immune Cell Infiltration | 1% this compound analog cream applied daily for 28 days to KC-Tie2 mice | ~50% reduction in total immune cell infiltration in the skin. | [1] |
| Cytokine Modulation (in vitro) | Murine dendritic cells treated with this compound analogs (S12 and S14) | Significant decrease in IL-22 mRNA expression and a strong induction of IL-12p70 production. | [3] |
Table 2: Efficacy of Ceramide-Containing Formulations in Human Subjects
| Parameter | Treatment Group | Outcome | Source |
| Transepidermal Water Loss (TEWL) | Single application of a ceramide-containing cream to healthy skin | ~25% decrease in TEWL at 2 hours, sustained at ~22% for up to 24 hours. | [4] |
| Transepidermal Water Loss (TEWL) | Daily application of a ceramide-containing cleanser for 28 days to oily skin | 13.42% decrease in TEWL. | [5] |
| Skin Hydration | Single application of a ceramide-containing cream to healthy skin | Significant increase in skin hydration over 24 hours compared to reference moisturizers and placebo. | [4] |
| Skin Hydration | Daily application of a ceramide-containing cleanser for 28 days to oily skin | 47.37% increase in skin hydration. | [5] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are representative protocols for the key experiments cited in this guide.
Protocol 1: Evaluation of this compound Analogs in the KC-Tie2 Mouse Model of Psoriasis
1. Animal Model:
-
The KC-Tie2 mouse model, which spontaneously develops a psoriasiform phenotype, is utilized.[6] These mice overexpress the angiopoietin receptor Tie2 in keratinocytes, leading to characteristic features of human psoriasis.[6]
2. Treatment Formulation and Application:
-
This compound analogs (e.g., S12, S14) are formulated into a 1% cream.[3][7]
-
The cream is applied topically to the affected skin of the mice daily for a period of 28 days. A vehicle cream without the active compound is used as a control.[1]
3. Assessment of Epidermal Thickness:
-
At the end of the treatment period, skin biopsies are collected from the treated areas.
-
The biopsies are fixed, embedded in paraffin, and sectioned.
-
Sections are stained with hematoxylin and eosin (H&E).
-
Epidermal thickness is measured from the stratum basale to the stratum granulosum using microscopy and image analysis software.[3]
4. Quantification of T-cell Infiltration:
-
Immunohistochemistry is performed on the skin biopsy sections.[8][9]
-
Sections are incubated with primary antibodies specific for T-cell markers (e.g., anti-CD4 and anti-CD8a).[10]
-
A secondary antibody conjugated to a detectable enzyme or fluorophore is then applied.
-
The number of stained T-cells within a defined area of the epidermis and dermis is quantified using microscopy and image analysis software.[10]
Protocol 2: Assessment of Ceramide Efficacy on Skin Barrier Function in Human Volunteers
1. Induction of Skin Barrier Disruption (Optional):
-
To model a compromised barrier, a controlled irritation can be induced on the volar forearms of healthy volunteers.
-
This is often achieved by applying a 0.5% to 2% solution of sodium lauryl sulfate (SLS) under an occlusive patch for 24 hours.[4][11]
2. Treatment Application:
-
A standardized amount of the ceramide-containing formulation is applied to a defined area of the skin.
-
An adjacent area is treated with a placebo or left untreated to serve as a control.
3. Measurement of Transepidermal Water Loss (TEWL):
-
TEWL is measured using a Tewameter® (e.g., TM300), which operates on the open chamber principle.
-
The probe of the Tewameter®, containing temperature and relative humidity sensors, is placed on the skin surface.
-
The instrument calculates the water vapor density gradient, which is proportional to the rate of water evaporation from the skin (expressed in g/h/m²).[12]
-
Measurements are taken at baseline and at specified time points after product application (e.g., 2, 4, and 24 hours).[4]
4. Measurement of Skin Hydration:
-
Skin hydration is assessed using a Corneometer®, which measures the electrical capacitance of the skin.
-
The probe is pressed against the skin, and the capacitance, which correlates with the water content of the stratum corneum, is recorded in arbitrary units.
-
Measurements are taken at the same time points as the TEWL measurements.
Signaling Pathways and Mechanisms of Action
The differential effects of this compound and ceramide on skin barrier function can be attributed to their distinct interactions with cellular signaling pathways.
Ceramide Signaling Pathway
Ceramides are integral structural components of the stratum corneum and also act as signaling molecules that regulate keratinocyte differentiation.[13][14] However, they can be metabolized into sphingosine-1-phosphate (S1P), a molecule that can promote inflammation.[2]
This compound Analog Signaling Pathway
This compound analogs mimic the beneficial structural aspects of ceramides but are resistant to degradation into S1P.[2] Furthermore, they actively suppress inflammatory pathways by modulating cytokine production in immune cells like dendritic cells.[3]
Conclusion
Both ceramides and this compound analogs demonstrate significant potential in restoring and maintaining skin barrier function.
Ceramides offer a well-established, direct approach to replenishing the structural lipids of the stratum corneum, with proven efficacy in improving skin hydration and reducing transepidermal water loss. Their application is particularly relevant in conditions characterized by ceramide deficiency.
This compound analogs present a novel, dual-action mechanism. They not only provide structural support akin to ceramides but also actively modulate the immune response to reduce inflammation. By avoiding conversion to the pro-inflammatory S1P and promoting a shift towards an anti-inflammatory cytokine profile, this compound analogs may offer a therapeutic advantage in inflammatory skin conditions where barrier dysfunction is a key component, such as psoriasis and atopic dermatitis.
The choice between these molecules for drug development and research will depend on the specific application and the desired therapeutic outcome. For straightforward barrier repair and moisturization, ceramides are a proven option. For conditions with a significant inflammatory component, the immunomodulatory properties of this compound analogs warrant further investigation as a promising avenue for novel treatments. Further research, including head-to-head clinical trials, is necessary to definitively compare the efficacy of these two classes of molecules.
References
- 1. sciencedaily.com [sciencedaily.com]
- 2. Evidence for biochemical barrier restoration: Topical this compound analogs improve inflammation and acanthosis in the KC-Tie2 mouse model of psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evidence for biochemical barrier restoration: Topical this compound analogs improve inflammation and acanthosis in the KC-Tie2 mouse model of psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound A and analogs exhibit ceramide-like biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Ceramide signaling in mammalian epidermis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Immunohistochemical detection of T-cell subsets and other leukocytes in paraffin-embedded rat and mouse tissues with monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Measurement of sodium lauryl sulfate-induced skin irritation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Clinical Measurement of Transepidermal Water Loss - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ceramide biosynthesis in keratinocyte and its role in skin function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Ceramides stimulate caspase-14 expression in human keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synergistic Antifungal Effects of Solenopsin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the synergistic effects of solenopsin, a piperidine alkaloid found in fire ant venom, and its analogs with conventional antifungal agents. The data presented herein is intended to support research and development efforts in the field of antifungal drug discovery by offering a clear overview of the current experimental evidence.
Introduction: The Promise of this compound in Antifungal Therapy
The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a significant global health challenge. This compound and its synthetic analogs have demonstrated intrinsic antifungal properties and, more importantly, the potential to enhance the efficacy of existing antifungal drugs. This synergistic action could lead to lower required doses of conventional agents, potentially reducing toxicity and overcoming resistance mechanisms. This guide focuses on the quantitative assessment of these synergistic interactions against clinically relevant fungal pathogens.
Data Presentation: Synergistic Interactions of this compound and Analogs
The following tables summarize the quantitative data on the synergistic and additive effects of this compound and its analogs when combined with conventional antifungal agents. The primary metric for synergy is the Fractional Inhibitory Concentration Index (FICI), where a value of ≤ 0.5 typically indicates synergy.
Table 1: Synergistic Effects of this compound with Amphotericin B against Candida auris
| Fungal Strain | This compound Concentration (µg/mL) in Combination | Amphotericin B Concentration (µg/mL) in Combination | FICI | Interaction Interpretation | Reference |
| C. auris (Amphotericin B-susceptible) | 0.175 | 0.125 | 0.6 | Additive | [1] |
| C. auris (Amphotericin B-resistant) | 0.35 | 1 | 0.75 | Additive | [1] |
Table 2: Synergistic Effects of Piperine (a Piperidine Alkaloid) with Azole Antifungals against Candida albicans
| Fungal Strain | Piperine Concentration (µg/mL) in Combination | Azole Antifungal | Azole Concentration (µg/mL) in Combination | FICI | Interaction Interpretation | Reference |
| C. albicans (Fluconazole-resistant) | 256 | Fluconazole | 8 | 0.25 | Synergy | [2] |
| C. albicans | 25-100 | Ketoconazole | 200 | Not explicitly calculated, but synergy observed | Synergy | [3] |
Note: Direct quantitative data on the synergistic effects of this compound with azoles (fluconazole, itraconazole) and echinocandins (caspofungin) against a broader range of fungal pathogens including Candida albicans, Cryptococcus neoformans, and Aspergillus fumigatus is currently limited in the available literature. The data for piperine is included as a relevant analogue. Further research is required to fully elucidate these potential synergies.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
Antifungal Susceptibility Testing (MIC Determination)
The minimum inhibitory concentration (MIC) of this compound and conventional antifungal agents is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates. Colonies are then suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted in RPMI-1640 medium to the final inoculum concentration.
-
Drug Dilution: A two-fold serial dilution of each antifungal agent and this compound is prepared in a 96-well microtiter plate containing RPMI-1640 medium.
-
Inoculation and Incubation: Each well is inoculated with the fungal suspension. The plates are incubated at 35°C for 24-48 hours.
-
MIC Reading: The MIC is defined as the lowest concentration of the drug that causes a significant inhibition of visible growth compared to the drug-free control well.
Checkerboard Assay for Synergy Testing
The checkerboard method is employed to assess the in vitro interaction between this compound and conventional antifungal agents.
-
Plate Preparation: In a 96-well microtiter plate, serial dilutions of this compound are made along the y-axis, and serial dilutions of the conventional antifungal agent are made along the x-axis. This creates a matrix of wells with varying concentrations of both compounds.
-
Inoculation and Incubation: Each well is inoculated with a standardized fungal suspension and the plates are incubated.
-
Data Analysis: The MIC of each drug in combination is determined for each well. The Fractional Inhibitory Concentration (FIC) for each agent is calculated as follows:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone) The FICI is the sum of the individual FICs: FICI = FIC of Drug A + FIC of Drug B.
-
Interpretation:
-
FICI ≤ 0.5: Synergy
-
0.5 < FICI ≤ 4: Indifference (or Additive)
-
FICI > 4: Antagonism
-
-
Biofilm Inhibition Assay
-
Biofilm Formation: Fungal suspensions are added to the wells of a 96-well plate and incubated to allow for biofilm formation.
-
Treatment: After the initial adhesion phase, the planktonic cells are removed, and fresh medium containing various concentrations of this compound, the conventional antifungal, or their combination is added.
-
Quantification: After a further incubation period, the biofilms are washed, and the biomass is quantified using methods such as the crystal violet assay or the XTT reduction assay, which measures metabolic activity.
Fungal Membrane Permeability Assay (Propidium Iodide Uptake)
This assay assesses the ability of this compound to disrupt the fungal cell membrane.
-
Cell Treatment: Fungal cells are treated with this compound at various concentrations for a specified period.
-
Staining: Propidium iodide (PI), a fluorescent dye that cannot penetrate intact cell membranes, is added to the cell suspension.
-
Analysis: The uptake of PI by the cells is quantified using fluorescence microscopy or flow cytometry. An increase in fluorescence indicates membrane damage.
Visualizations: Pathways and Workflows
Experimental Workflow for Synergy Assessment
Caption: Workflow for determining antifungal synergy using the checkerboard method.
Proposed Mechanism of Synergistic Action
References
- 1. Alkaloids solenopsins from fire ants display in vitro and in vivo activity against the yeast Candida auris - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring the Potential Mechanism of Action of Piperine against Candida albicans and Targeting Its Virulence Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Comparative Analysis of Quorum Sensing Inhibition: Solenopsin vs. C4-HSL
For Immediate Release
A deep dive into the quorum sensing inhibitory mechanisms of solenopsin, a natural alkaloid derived from fire ant venom, reveals it as a potent antagonist of the C4-HSL-mediated RhlR signaling pathway in Pseudomonas aeruginosa. This comparative guide provides researchers, scientists, and drug development professionals with a side-by-side analysis of this compound's inhibitory effects versus the native agonist, C4-HSL, supported by experimental data and detailed protocols.
Introduction to Quorum Sensing Inhibition
Quorum sensing (QS) is a cell-to-cell communication process that bacteria utilize to coordinate gene expression in response to population density. In the opportunistic pathogen Pseudomonas aeruginosa, the rhl QS system plays a critical role in regulating virulence factors and biofilm formation. This system is primarily activated by the binding of the autoinducer N-butyryl-L-homoserine lactone (C4-HSL) to the transcriptional regulator RhlR. The disruption of this signaling cascade presents a promising therapeutic strategy to mitigate bacterial pathogenicity. This compound, a piperidine alkaloid found in the venom of fire ants (Solenopsis invicta), has emerged as a natural inhibitor of this pathway. This guide explores the competitive dynamics between this compound and C4-HSL in the regulation of the RhlR-dependent QS system.
Mechanism of Action: A Competitive Battle
This compound's primary mechanism of quorum sensing inhibition is through competitive antagonism of the RhlR receptor.[1] It is believed to bind to the same active site as C4-HSL, thereby preventing the conformational changes required for RhlR to activate the transcription of downstream virulence genes. This competitive action has been demonstrated by the ability of exogenously added C4-HSL to restore quorum sensing-dependent phenotypes in the presence of this compound.[1][2]
Quantitative Comparison of Inhibitory Effects
The following tables summarize the quantitative data on the inhibitory effects of this compound on key virulence factors regulated by the RhlR-C4-HSL pathway in P. aeruginosa. For comparison, the activity of a known competitive inhibitor of RhlR, ortho-vanillin, is also presented.
Table 1: Inhibition of Pyocyanin Production
| Compound | Concentration | % Inhibition of Pyocyanin Production | Reference |
| This compound | ~15 µmol/L (EC50) | ~50% | [1] |
| This compound | 50 µmol/L | >50% | [2] |
| Ortho-vanillin | 151 µmol/L (IC50) | 50% | [3] |
Table 2: Inhibition of Elastase B Production
| Compound | Concentration | % Inhibition of Elastase B Production | Reference |
| This compound | 50 µmol/L | ~30% | [2] |
Table 3: Inhibition of Biofilm Formation
| Compound | Concentration | % Inhibition of Biofilm Formation | Reference |
| This compound | 50 µmol/L | Significant reduction | [2] |
| This compound | 1000 µg/mL | ~60% | [4][5] |
Signaling Pathways and Experimental Workflows
To visually represent the molecular interactions and experimental procedures, the following diagrams have been generated using the DOT language.
Caption: RhlR-C4-HSL Signaling Pathway and this compound Inhibition.
Caption: General Experimental Workflow for QS Inhibition Assays.
Detailed Experimental Protocols
Quantification of Pyocyanin Production
This protocol is adapted from established methods for the extraction and quantification of pyocyanin from P. aeruginosa cultures.
-
Culture Preparation: Grow P. aeruginosa (e.g., strain PAO1) in a suitable medium, such as Luria-Bertani (LB) broth, overnight at 37°C with shaking.
-
Inoculation and Treatment: Dilute the overnight culture to an OD600 of approximately 0.05 in fresh LB broth. Add varying concentrations of this compound or a comparator compound. Include a solvent control (e.g., DMSO).
-
Incubation: Incubate the cultures for 16-24 hours at 37°C with shaking.
-
Extraction:
-
Centrifuge the cultures to pellet the bacterial cells.
-
Transfer the supernatant to a new tube.
-
Add chloroform to the supernatant at a 3:5 (v/v) ratio and vortex thoroughly.
-
Centrifuge to separate the phases. The pyocyanin will be in the lower, blue chloroform layer.
-
Carefully transfer the chloroform layer to a new tube.
-
Add 0.2 M HCl to the chloroform extract at a 1:1 (v/v) ratio and vortex. The pyocyanin will move to the upper, pink aqueous phase.
-
-
Quantification: Measure the absorbance of the pink aqueous phase at 520 nm using a spectrophotometer. The concentration of pyocyanin can be calculated using the molar extinction coefficient of pyocyanin at this wavelength.
Elastase B Activity Assay
This assay measures the activity of the secreted elastase B enzyme.
-
Culture Supernatant Preparation: Grow and treat P. aeruginosa cultures as described for the pyocyanin assay. After incubation, centrifuge the cultures and filter-sterilize the supernatant to remove any remaining bacteria.
-
Elastin-Congo Red (ECR) Assay:
-
Prepare an ECR solution by dissolving Elastin-Congo Red powder in a suitable buffer (e.g., Tris-HCl).
-
In a microplate, mix the culture supernatant with the ECR solution.
-
Incubate the plate at 37°C for several hours to overnight with shaking.
-
Centrifuge the plate to pellet the insoluble ECR.
-
Transfer the supernatant containing the solubilized Congo Red to a new plate.
-
-
Quantification: Measure the absorbance of the supernatant at 495 nm. Higher absorbance indicates greater elastase activity.
Biofilm Formation Quantification (Crystal Violet Assay)
This widely used method quantifies the total biofilm biomass.
-
Culture and Treatment: In a 96-well microtiter plate, add diluted bacterial culture and the desired concentrations of the inhibitor. Include appropriate controls.
-
Incubation: Incubate the plate under static conditions at 37°C for 24-48 hours to allow for biofilm formation.
-
Washing: Carefully discard the planktonic culture and gently wash the wells with sterile water or phosphate-buffered saline (PBS) to remove non-adherent cells.
-
Staining:
-
Add a 0.1% crystal violet solution to each well and incubate at room temperature for 15-20 minutes.
-
Remove the crystal violet solution and wash the wells again with water to remove excess stain.
-
-
Solubilization: Add a solubilizing agent, such as 30% acetic acid or absolute ethanol, to each well to dissolve the crystal violet that has stained the biofilm.
-
Quantification: Transfer the solubilized crystal violet to a new flat-bottom plate and measure the absorbance at a wavelength between 550 and 590 nm. The absorbance is directly proportional to the amount of biofilm.
Conclusion
The available data strongly support the role of this compound as a potent inhibitor of the RhlR-C4-HSL quorum sensing system in Pseudomonas aeruginosa. Its ability to suppress the production of key virulence factors and biofilm formation at micromolar concentrations highlights its potential as a lead compound for the development of novel anti-virulence therapies. The provided experimental protocols offer a standardized framework for further investigation and comparison of this compound and its analogs against other quorum sensing inhibitors. Future research should focus on determining the precise binding kinetics and IC50 value of this compound for the RhlR receptor to enable a more direct and quantitative comparison with other C4-HSL antagonists.
References
- 1. biorxiv.org [biorxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. Characterization of natural product inhibitors of quorum sensing reveals competitive inhibition of Pseudomonas aeruginosa RhlR by ortho-vanillin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of natural product inhibitors of quorum sensing in Pseudomonas aeruginosa reveals competitive inhibition of RhlR by ortho-vanillin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Comparative Transcriptomic Analysis: Unveiling the Cellular Response to PI3K Inhibition as a Proxy for Solenopsin Treatment
This guide is intended for researchers, scientists, and drug development professionals interested in the molecular effects of PI3K pathway inhibition. We will explore the anticipated gene expression changes, the signaling pathways affected, and the experimental workflows required to conduct such a study.
Data Presentation: Anticipated Gene Expression Changes
Treatment of cells with a PI3K inhibitor like solenopsin is expected to lead to significant changes in the expression of genes regulated by the PI3K/Akt/mTOR pathway. This pathway is a central regulator of cell proliferation, growth, survival, and metabolism. Inhibition of PI3K would be expected to downregulate pro-proliferative and anti-apoptotic genes, while upregulating genes that promote cell cycle arrest and apoptosis.
Below is a summary table of representative genes and their expected expression changes in response to PI3K inhibition.
| Gene Symbol | Gene Name | Function | Expected Regulation |
| Genes Involved in Cell Cycle Progression | |||
| CCND1 | Cyclin D1 | Promotes G1/S phase transition | Downregulated |
| CDK4 | Cyclin Dependent Kinase 4 | Partner of Cyclin D, promotes G1 phase | Downregulated |
| CDKN1A | Cyclin Dependent Kinase Inhibitor 1A (p21) | Cell cycle arrest in G1 | Upregulated |
| Genes Involved in Apoptosis | |||
| BCL2 | B-cell lymphoma 2 | Anti-apoptotic | Downregulated |
| BAX | BCL2 Associated X, Apoptosis Regulator | Pro-apoptotic | Upregulated |
| FASLG | Fas Ligand | Induces apoptosis | Upregulated |
| Genes Involved in Cell Growth and Metabolism | |||
| MYC | MYC Proto-Oncogene | Transcription factor for cell growth | Downregulated |
| SLC2A1 | Solute Carrier Family 2 Member 1 (GLUT1) | Glucose transporter | Downregulated |
| VEGFA | Vascular Endothelial Growth Factor A | Angiogenesis | Downregulated |
| Genes Involved in PI3K/Akt Signaling Feedback | |||
| IRS1 | Insulin Receptor Substrate 1 | Upstream activator of PI3K | Upregulated (potential feedback) |
| PTEN | Phosphatase and Tensin Homolog | Negative regulator of PI3K pathway | Upregulated |
Experimental Protocols
To perform a comparative transcriptomic analysis of PI3K inhibitor-treated versus untreated cells, the following experimental protocol would be employed.
1. Cell Culture and Treatment:
-
Cell Line: Human breast cancer cell line MCF7 is commonly used for studying the PI3K pathway.
-
Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Cells are seeded and allowed to adhere overnight. The following day, the media is replaced with fresh media containing either the PI3K inhibitor (e.g., 10 µM LY294002) or a vehicle control (e.g., DMSO).
-
Time Points: Cells are typically harvested at various time points (e.g., 6, 12, 24 hours) post-treatment to capture both early and late transcriptomic responses.
2. RNA Extraction and Quality Control:
-
Total RNA is extracted from treated and untreated cells using a commercially available kit (e.g., RNeasy Kit, Qiagen).
-
RNA quantity is assessed using a spectrophotometer (e.g., NanoDrop).
-
RNA integrity is evaluated using an Agilent Bioanalyzer to ensure high-quality RNA (RIN score > 8).
3. RNA-Sequencing (RNA-Seq) Library Preparation and Sequencing:
-
mRNA is enriched from total RNA using oligo(dT) magnetic beads.
-
Enriched mRNA is fragmented and used as a template for first-strand cDNA synthesis using random hexamer primers.
-
Second-strand cDNA is synthesized, followed by end-repair, A-tailing, and ligation of sequencing adapters.
-
The resulting cDNA libraries are amplified by PCR.
-
Library quality is assessed using a Bioanalyzer, and quantification is performed using qPCR.
-
Libraries are sequenced on an Illumina sequencing platform (e.g., NovaSeq) to generate paired-end reads.
4. Bioinformatic Analysis:
-
Quality Control: Raw sequencing reads are assessed for quality using tools like FastQC. Adapters and low-quality bases are trimmed.
-
Alignment: The cleaned reads are aligned to the human reference genome (e.g., GRCh38) using a splice-aware aligner like STAR.
-
Quantification: Gene expression levels are quantified by counting the number of reads mapping to each gene using tools like HTSeq-count or featureCounts.
-
Differential Expression Analysis: Differential gene expression between treated and untreated samples is determined using packages like DESeq2 or edgeR in R. Genes with a false discovery rate (FDR) < 0.05 and a log2 fold change > 1 are considered significantly differentially expressed.
-
Pathway and Functional Enrichment Analysis: Gene Ontology (GO) and KEGG pathway enrichment analyses are performed on the list of differentially expressed genes to identify significantly affected biological processes and signaling pathways.
Mandatory Visualizations
Signaling Pathway Diagram
A Head-to-Head Comparison of Natural vs. Synthetic Solenopsin Bioactivity
For Researchers, Scientists, and Drug Development Professionals
Solenopsin, a piperidine alkaloid found in the venom of the fire ant Solenopsis invicta, has garnered significant interest for its diverse biological activities, including anti-angiogenic, anti-proliferative, and antifungal properties.[1][2][3] As research into its therapeutic potential accelerates, a critical question arises regarding the comparative bioactivity of naturally sourced this compound versus its synthetically derived counterparts. This guide provides an objective, data-driven comparison of natural and synthetic this compound, focusing on key bioactivities and the experimental protocols used for their assessment.
Executive Summary
This guide reveals that while naturally occurring (-)-solenopsin A serves as a benchmark for bioactivity, its synthetic enantiomer, (+)-solenopsin A, exhibits comparable anti-proliferative effects.[4] However, structural modifications in other synthetic analogs can significantly impact their potency. For instance, the trans isomers of this compound are generally more potent than the cis isomers in anti-proliferative assays.[4][5] In the context of antifungal activity, a natural extract of solenopsins and a synthetic mixture of analogs have demonstrated similar potent inhibitory effects against the pathogenic yeast Candida auris.[3] The primary mechanism of action for this compound's anti-cancer effects is the inhibition of the PI3K/Akt signaling pathway.[2][6]
Data Presentation: Quantitative Bioactivity Comparison
Anti-Proliferative Activity of Natural vs. Synthetic this compound Isomers
The anti-proliferative effects of naturally occurring (-)-solenopsin A and its synthetic enantiomer (+)-solenopsin A, along with other synthetic analogs, were evaluated against several cancer cell lines. The data indicates no significant difference between the natural (-)-solenopsin A and synthetic (+)-solenopsin A.[4] However, the cis-isomers (S12) showed weaker activity, and modifications to the aliphatic side chain also altered potency.[4][5]
| Compound | Type | Target Cell Line | Concentration | % Cell Viability (relative to control) |
| (-)-Solenopsin A | Natural | A375 (Melanoma) | 20 µM | ~40% |
| (+)-Solenopsin A | Synthetic | A375 (Melanoma) | 20 µM | ~40% |
| S12 (cis-isomers) | Synthetic | A375 (Melanoma) | 20 µM | ~70% |
| (-)-Solenopsin A | Natural | A2058 (Melanoma) | 20 µM | ~50% |
| (+)-Solenopsin A | Synthetic | A2058 (Melanoma) | 20 µM | ~50% |
| S12 (cis-isomers) | Synthetic | A2058 (Melanoma) | 20 µM | ~80% |
| (-)-Solenopsin A | Natural | SVR (Angiosarcoma) | 20 µM | ~60% |
| (+)-Solenopsin A | Synthetic | SVR (Angiosarcoma) | 20 µM | ~60% |
| S12 (cis-isomers) | Synthetic | SVR (Angiosarcoma) | 20 µM | ~85% |
Data in this table is estimated from graphical representations in Karlsson et al. (2015) and is intended for comparative purposes.[4][5]
Antifungal Activity of Natural vs. Synthetic this compound Mixtures
A study comparing a natural mixture of solenopsins (NM) extracted from fire ants with a synthetic mixture (SM) of this compound analogs demonstrated comparable potent antifungal activity against various strains of Candida auris.[3]
| Compound Mixture | Type | Target C. auris Strain | IC50 (µg/mL) |
| Natural Mixture (NM) | Natural Extract | CDC 381, 383, 384, 385 | 0.7 |
| Synthetic Mixture (SM) | Synthetic Analogs | CDC 381, 383, 384, 385 | 0.7 |
| Natural Mixture (NM) | Natural Extract | CDC 382, 390 | 1.4 |
| Synthetic Mixture (SM) | Synthetic Analogs | CDC 382, 390 | 1.4 |
Signaling Pathway and Experimental Workflows
This compound's Inhibition of the PI3K/Akt Signaling Pathway
This compound exerts its anti-angiogenic and anti-proliferative effects primarily through the inhibition of the Phosphatidylinositol-3-kinase (PI3K)/Akt signaling pathway.[2][6] This pathway is crucial for regulating cell growth, proliferation, and survival. This compound has been shown to inhibit the phosphorylation of Akt, a key downstream effector of PI3K.[6]
Caption: this compound inhibits the PI3K/Akt signaling pathway.
Experimental Workflow: Anti-Proliferative Assay
The following workflow outlines the key steps in determining the anti-proliferative activity of this compound compounds.
Caption: Workflow for assessing anti-proliferative activity.
Detailed Experimental Protocols
Anti-Proliferative Assay
This protocol is based on the methodology described for evaluating the anti-proliferative effects of this compound and its analogs.[5]
-
Cell Plating: Human melanoma cells (A375, A2058) and murine angiosarcoma cells (SVR) are plated in 96-well plates at a density of 50,000 cells per well.
-
Compound Treatment: Cells are treated with various concentrations of natural (-)-solenopsin A, synthetic (+)-solenopsin A, or other synthetic analogs. A vehicle control (e.g., DMSO) is run in parallel.
-
Incubation: The treated cells are incubated for 24 hours under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
Viability Assessment: After incubation, cell viability is determined using a standard method such as the MTT assay or by direct cell counting using a Coulter Counter.
-
Data Analysis: The viability of treated cells is expressed as a percentage of the viability of the vehicle-treated control cells.
In Vitro Kinase Assay for Akt Inhibition
This protocol outlines a general procedure to assess the direct inhibitory effect of this compound on Akt kinase activity.
-
Reaction Setup: A reaction mixture is prepared containing recombinant Akt enzyme, a specific peptide substrate for Akt, and a kinase buffer.
-
Inhibitor Addition: this compound (natural or synthetic) is added to the reaction mixture at various concentrations. A control reaction without the inhibitor is also prepared.
-
Initiation of Reaction: The kinase reaction is initiated by the addition of ATP.
-
Incubation: The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).
-
Detection of Phosphorylation: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as radiometric assays (incorporation of 32P-ATP) or fluorescence-based assays.[7]
-
IC50 Determination: The concentration of this compound that inhibits 50% of the Akt kinase activity (IC50) is calculated from a dose-response curve. This compound has been shown to inhibit Akt with an IC50 of 5-10 µM in an in vitro assay.[6]
SVR Angiogenesis Assay
This assay measures the ability of a compound to inhibit the proliferation of ras-transformed endothelial cells, serving as a screen for angiogenesis inhibitors.[6]
-
Cell Plating: SVR cells are plated at a concentration of 10,000 cells/well in a 96-well plate.
-
Compound Treatment: The cells are treated with varying concentrations of this compound or its analogs.
-
Incubation: The plates are incubated for 48 hours.
-
Cell Counting: After incubation, the cells are counted using a Coulter Counter.
-
Analysis: The proliferation of treated cells is compared to that of untreated control cells to determine the inhibitory effect of the compound on endothelial cell growth.
Conclusion
The available data indicates that synthetic this compound A can be produced with bioactivity comparable to its natural counterpart for anti-proliferative effects. Furthermore, both natural and synthetic this compound mixtures exhibit potent antifungal properties. The choice between natural and synthetic this compound for research and development may, therefore, depend on factors such as scalability of production, cost, and the specific biological activity being investigated. For structure-activity relationship studies, synthetic analogs provide a valuable tool for optimizing potency and understanding the molecular requirements for bioactivity. Continued research with standardized protocols will be crucial for fully elucidating the therapeutic potential of this fascinating class of natural products and their synthetic derivatives.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Alkaloids solenopsins from fire ants display in vitro and in vivo activity against the yeast Candida auris - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound A and analogs exhibit ceramide-like biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound, the alkaloidal component of the fire ant (Solenopsis invicta), is a naturally occurring inhibitor of phosphatidylinositol-3-kinase signaling and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. assayquant.com [assayquant.com]
Validating Solenopsin's In Vivo Efficacy: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of solenopsin's in vivo performance against relevant benchmarks, supported by available experimental data. While direct validation of this compound's efficacy using knockout models is a critical area for future research, existing in vivo studies in models of psoriasis, angiogenesis, and fungal infections provide compelling evidence of its therapeutic potential.
This compound, a primary alkaloidal component of fire ant venom, and its synthetic analogs have emerged as promising therapeutic compounds. In vitro studies have identified this compound as a potent inhibitor of the Phosphatidylinositol-3-Kinase (PI3K)/Protein Kinase B (Akt) signaling pathway, a critical regulator of cell growth, proliferation, and inflammation.[1][2] This guide synthesizes the current in vivo data for this compound, presents detailed experimental protocols for key models, and outlines the logical framework for its validation, including the prospective role of knockout models.
Performance Comparison in a Psoriasis Model
This compound analogs have been most extensively studied in the KC-Tie2 mouse model of psoriasis, a transgenic model that recapitulates many features of the human disease.[3][4] The following tables summarize the quantitative data from these studies, comparing the effects of two this compound analogs, S12 and S14, with a vehicle control.
Table 1: Effect of Topical this compound Analogs on Epidermal Thickness in KC-Tie2 Mice
| Treatment (28 days) | Mean Epidermal Thickness (μm) | Percentage Reduction vs. Vehicle | Statistical Significance (p-value) |
| Vehicle Control | Not explicitly stated, baseline for comparison | N/A | N/A |
| This compound Analog S12 | ~30% reduction from vehicle[5] | ~30% | p < 0.001[6] |
| This compound Analog S14 | ~35% reduction from vehicle[6] | ~35% | p < 0.001[6] |
Table 2: Effect of Topical this compound Analogs on Immune Cell Infiltration in the Skin of KC-Tie2 Mice
| Treatment (28 days) | Mean Reduction in CD4+ T cells vs. Vehicle | Mean Reduction in CD8+ T cells vs. Vehicle (S14 only) | Mean Reduction in CD11c+ Dendritic Cells vs. Vehicle (S14 only) |
| This compound Analog S12 | 47-63%[7] | Not Reported | Not Reported |
| This compound Analog S14 | 47-63%[7] | 47%[6] | 18%[6] |
Table 3: Effect of Topical this compound Analogs on Cutaneous Cytokine Production in KC-Tie2 Mice
| Treatment | Effect on IL-22 Production | Effect on IL-12 Production |
| This compound Analogs (S12 & S14) | Decreased[6] | Increased[6] |
Signaling Pathway and Experimental Workflows
To visualize the proposed mechanism of action and the experimental logic for validation, the following diagrams are provided in Graphviz DOT language.
Caption: Proposed PI3K/Akt signaling pathway inhibited by this compound.
Caption: Experimental workflow for validating this compound's efficacy using a knockout model.
Detailed Experimental Protocols
KC-Tie2 Psoriasis Mouse Model
-
Model: Keratinocyte-specific Tie2-overexpressing (KC-Tie2) transgenic mice spontaneously develop a psoriasis-like phenotype.[4][8]
-
Treatment: Topical application of this compound analogs (e.g., S12, S14) or vehicle control to the dorsal skin of the mice. A typical treatment regimen is daily application for 28 days.[6]
-
Endpoint Analysis:
-
Histology: Skin biopsies are collected, fixed, and stained with Hematoxylin and Eosin (H&E). Epidermal thickness (acanthosis) is measured to quantify the reduction in skin hyperplasia.[6]
-
Immunohistochemistry: Skin sections are stained for immune cell markers such as CD4, CD8 (T cells), and CD11c (dendritic cells) to quantify the infiltration of these cells.[6]
-
Gene Expression Analysis: RNA is extracted from skin samples, and quantitative real-time PCR (qRT-PCR) is performed to measure the expression levels of key cytokines like IL-12 and IL-22.[6]
-
Zebrafish Angiogenesis Assay
-
Model: Transgenic zebrafish embryos (e.g., Tg(fli1:EGFP)) that express green fluorescent protein (GFP) in their vasculature are used to visualize blood vessel development.[5]
-
Treatment: Zebrafish embryos are incubated in a solution containing this compound A or a vehicle control (DMSO).
-
Endpoint Analysis: The development of intersegmental vessels (ISVs) is observed and quantified using fluorescence microscopy. Inhibition of angiogenesis is determined by a reduction in the number or length of ISVs compared to the control group.[5]
Galleria mellonella Infection Model
-
Model: Galleria mellonella larvae are used as an in vivo model for fungal infections, such as with Candida auris.[6]
-
Infection and Treatment: Larvae are infected with a lethal dose of the pathogen. Subsequently, a non-toxic dose of natural or synthetic solenopsins is injected into the larvae.
-
Endpoint Analysis: Larval survival is monitored over several days. A significant increase in the survival rate of the this compound-treated group compared to the untreated group indicates the in vivo efficacy of the compound.[6]
Comparison with Alternatives
This compound's primary proposed mechanism of action, the inhibition of the PI3K/Akt pathway, positions it as a potential therapeutic for a range of diseases.
-
Psoriasis: Current treatments for psoriasis include topical corticosteroids, vitamin D analogs, and systemic therapies such as methotrexate and biologic agents that target specific cytokines (e.g., TNF-α, IL-17, IL-23). This compound offers a novel mechanism by targeting a central signaling pathway and potentially restoring the skin's barrier function.[3][5]
-
Angiogenesis Inhibition: Several anti-angiogenic drugs are used in cancer therapy, with most targeting the Vascular Endothelial Growth Factor (VEGF) pathway. This compound's inhibition of the PI3K/Akt pathway presents an alternative strategy to block the formation of new blood vessels that supply tumors.[1][2]
The Path Forward: The Crucial Role of Knockout Models
While the existing in vivo data for this compound is promising, the definitive validation of its mechanism of action requires the use of knockout animal models. As illustrated in the experimental workflow diagram, demonstrating that the therapeutic effect of this compound is diminished or absent in animals with a genetic knockout of its putative target (e.g., PI3K or Akt) would provide conclusive evidence of its in vivo mechanism.
Future studies should prioritize the following:
-
Testing this compound analogs in conditional knockout mouse models of PI3K or Akt in the context of psoriasis. This would involve crossing mice with floxed Pik3ca or Akt alleles with mice expressing Cre recombinase under a keratinocyte-specific promoter.
-
Utilizing PI3K or Akt knockout zebrafish models to confirm the anti-angiogenic effects of this compound.
References
- 1. This compound Analog Treatment in Psoriasis Model [IMAGE] | EurekAlert! Science News Releases [eurekalert.org]
- 2. Akt Pathway Inhibition of the this compound Analog, 2-Dodecylsulfanyl-1,-4,-5,-6-tetrahydropyrimidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PI3Kδ Sustains Keratinocyte Hyperproliferation and Epithelial Inflammation: Implications for a Topically Druggable Target in Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Endothelial cell rearrangements during vascular patterning require PI3-kinase-mediated inhibition of actomyosin contractility - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, the alkaloidal component of the fire ant (Solenopsis invicta), is a naturally occurring inhibitor of phosphatidylinositol-3-kinase signaling and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Alkaloids solenopsins from fire ants display in vitro and in vivo activity against the yeast Candida auris - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 솔레놉신 - 위키백과, 우리 모두의 백과사전 [ko.wikipedia.org]
- 8. RAS-activated PI3K/AKT signaling sustains cellular senescence via P53/P21 axis in experimental models of psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Insecticidal Properties of Solenopsin and Nicotine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the insecticidal activities of solenopsin, a key alkaloid in fire ant venom, and nicotine, a well-known plant-derived insecticide. This analysis is supported by experimental data, detailed methodologies, and visual representations of their mechanisms of action to assist in research and development of novel pest control agents.
Executive Summary
This compound and nicotine both exhibit potent insecticidal properties, yet they operate through distinct primary mechanisms. Nicotine is a classic neurotoxin that acts as an agonist on nicotinic acetylcholine receptors (nAChRs), leading to paralysis and death. This compound's insecticidal activity, while also impacting the nervous system, is linked to the inhibition of critical signaling pathways such as the phosphoinositide 3-kinase (PI3K) pathway.
Direct comparative data on the same insect species is crucial for a definitive assessment of potency. While a synthetic analog of this compound has demonstrated higher activity than nicotine against the cotton bollworm (Helicoverpa armigera) via injection, data on aphids suggests a more comparable level of toxicity. This guide synthesizes available data to provide a clear comparison of their efficacy and modes of action.
Quantitative Comparison of Insecticidal Activity
The following table summarizes the available quantitative data on the insecticidal activity of this compound and nicotine against various insect species. It is important to note that direct comparisons are most accurate when conducted under identical experimental conditions.
| Compound | Insect Species | Assay Type | Value | Source(s) |
| This compound (Piperidine Extract) | Green Peach Aphid (Myzus persicae) | Leaf Dip Bioassay | 24-hour LC50: 91.5 ppm | |
| This compound (Piperideine Extract) | Green Peach Aphid (Myzus persicae) | Leaf Dip Bioassay | 24-hour LC50: 116.6 ppm | |
| Nicotine Hydrochloride | Aphids | Not Specified | LC50: 91.68 ppm | |
| This compound Analog (Compound 6a) | Cotton Bollworm (Helicoverpa armigera) | Injection | Higher mortality than nicotine at 0.4 mol/L | [1] |
| Nicotine | Cotton Bollworm (Helicoverpa armigera) | Injection | Standard control, lower mortality than Compound 6a at 0.4 mol/L | [1] |
| This compound Analog (Compound 6a) | Cotton Bollworm (Helicoverpa armigera) | Topical Application | No lethal effect at 0.05-0.4 mol/L | [1] |
| Nicotine | Cotton Bollworm (Helicoverpa armigera) | Topical Application | Inactive at concentrations tested | [1] |
Mechanisms of Action: A Comparative Overview
The insecticidal effects of this compound and nicotine are rooted in their distinct interactions with the insect's physiological systems.
Nicotine's Mechanism of Action
Nicotine's primary mode of action is as an agonist of the nicotinic acetylcholine receptors (nAChRs) in the insect central nervous system.[2][3] By mimicking the neurotransmitter acetylcholine, nicotine binds to these receptors, leading to their persistent activation.[2] This overstimulation of the cholinergic system results in uncontrolled nerve firing, leading to tremors, paralysis, and ultimately, the death of the insect.[3]
Figure 1. Signaling pathway of nicotine's insecticidal action.
This compound's Mechanism of Action
The insecticidal mechanism of this compound is more multifaceted. While it has been shown to interfere with the coupling of ion channels and recognition sites of vertebrate nAChRs, its primary insecticidal action is believed to stem from the inhibition of the phosphoinositide 3-kinase (PI3K) signaling pathway.[4][5][6] The PI3K/Akt pathway is crucial for cell growth, proliferation, and survival. By inhibiting this pathway, this compound disrupts essential cellular processes, leading to cell death and ultimately the demise of the insect.
Figure 2. Signaling pathway of this compound's insecticidal action.
Experimental Protocols
Accurate determination of insecticidal activity relies on standardized experimental protocols. Below are methodologies for two common assays used to determine LC50 (lethal concentration, 50%) and LD50 (lethal dose, 50%).
Larval Contact Assay for LC50 Determination
This method is suitable for assessing the toxicity of insecticides against larval stages of insects, such as aphids or mosquito larvae.
-
Preparation of Test Solutions: A stock solution of the insecticide is prepared in an appropriate solvent (e.g., acetone or ethanol). A series of dilutions are then made to create a range of at least five test concentrations. A control solution containing only the solvent is also prepared.
-
Insect Exposure: For a leaf-dip assay for aphids, leaves of a suitable host plant are dipped into the test solutions for a set period (e.g., 10 seconds) and allowed to air dry. For mosquito larvae, a known volume of the test solution is added to a standard volume of water.
-
Introduction of Insects: A known number of healthy, uniform-sized larvae (e.g., 20-25) are placed onto the treated leaves or into the treated water.
-
Incubation: The insects are maintained under controlled environmental conditions (temperature, humidity, and light cycle) for a specified period, typically 24 to 48 hours.
-
Mortality Assessment: After the exposure period, the number of dead insects in each concentration and the control is recorded. Mortality in the control group should not exceed a predetermined threshold (e.g., 10%).
-
Data Analysis: The mortality data is corrected for control mortality using Abbott's formula. Probit analysis is then used to calculate the LC50 value and its 95% confidence intervals.
References
- 1. mdpi.com [mdpi.com]
- 2. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 3. Nicotinic acetylcholine receptor (nAChR) mediated dopamine release in larval Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. This compound, the alkaloidal component of the fire ant (Solenopsis invicta), is a naturally occurring inhibitor of phosphatidylinositol-3-kinase signaling and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, the alkaloidal component of the fire ant (Solenopsis invicta), is a naturally occurring inhibitor of phosphatidylinositol-3-kinase signaling and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Double-Edged Sword: Solenopsin's Divergent Impact on Gram-Positive and Gram-Negative Bacteria
For Immediate Release
A comprehensive analysis reveals the distinct mechanisms of action of solenopsin, a key alkaloid from fire ant venom, against gram-positive and gram-negative bacteria. This guide synthesizes key experimental findings, providing researchers, scientists, and drug development professionals with a comparative overview of its potent antibacterial activity and its role as a quorum sensing inhibitor.
This compound and its synthetic analogs have demonstrated significant antimicrobial properties, with a marked difference in efficacy and mechanism between gram-positive and gram-negative bacteria. While gram-positive bacteria exhibit high susceptibility to the bactericidal effects of this compound, their gram-negative counterparts are less affected at similar concentrations, where this compound instead disrupts cell-to-cell communication.
Quantitative Analysis: A Tale of Two Susceptibilities
Experimental data from various studies, summarized below, consistently illustrate the potent antimicrobial activity of this compound derivatives against a range of gram-positive bacteria. In contrast, gram-negative bacteria, such as Escherichia coli and Pseudomonas aeruginosa, show significantly higher resistance to the direct bactericidal effects of these compounds.
| Bacterial Species | Type | This compound Analog | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
| Streptococcus pneumoniae | Gram-Positive | (+/-)-solenopsin A | 8 | [1] |
| Streptococcus pneumoniae | Gram-Positive | (2R, 6R)-solenopsin A | 8 | [1] |
| Streptococcus pneumoniae | Gram-Positive | (2S, 6S)-solenopsin B | 16 | [1] |
| Streptococcus pneumoniae | Gram-Positive | (+/-)-isothis compound A | 8 | [1] |
| Streptococcus pneumoniae | Gram-Positive | (2S, 6R)-isothis compound A | 8 | [1] |
| Streptococcus pneumoniae | Gram-Positive | (2R, 6S)-isothis compound A | 16 | [1] |
| Streptococcus pneumoniae | Gram-Positive | (+/-)-isothis compound B | 8 | [1] |
| Streptococcus pneumoniae | Gram-Positive | (2S, 6R)-isothis compound B | 8 | [1] |
| Streptococcus pneumoniae | Gram-Positive | (2R, 6S)-isothis compound B | 16 | [1] |
| Staphylococcus aureus | Gram-Positive | (+/-)-solenopsin A | >32 | [1] |
| Staphylococcus aureus | Gram-Positive | (2R, 6R)-solenopsin A | 16 | [1] |
| Staphylococcus aureus | Gram-Positive | (2S, 6S)-solenopsin B | >32 | [1] |
| Staphylococcus aureus | Gram-Positive | (+/-)-isothis compound A | 16 | [1] |
| Staphylococcus aureus | Gram-Positive | (2S, 6R)-isothis compound A | 32 | [1] |
| Staphylococcus aureus | Gram-Positive | (2R, 6S)-isothis compound A | >32 | [1] |
| Staphylococcus aureus | Gram-Positive | (+/-)-isothis compound B | 16 | [1] |
| Staphylococcus aureus | Gram-Positive | (2S, 6R)-isothis compound B | 16 | [1] |
| Staphylococcus aureus | Gram-Positive | (2R, 6S)-isothis compound B | >32 | [1] |
| Enterococcus faecalis | Gram-Positive | All 9 tested this compound analogs | >32 | [1] |
| Escherichia coli | Gram-Negative | All 9 tested this compound analogs | >32 | [1] |
| Pseudomonas aeruginosa | Gram-Negative | All 9 tested this compound analogs | >32 | [1] |
| Stenotrophomonas maltophilia | Gram-Negative | (+/-)-solenopsin A | >32 | [1] |
| Stenotrophomonas maltophilia | Gram-Negative | (2R, 6R)-solenopsin A | 32 | [1] |
| Stenotrophomonas maltophilia | Gram-Negative | (2S, 6S)-solenopsin B | >32 | [1] |
| Stenotrophomonas maltophilia | Gram-Negative | (+/-)-isothis compound A | 32 | [1] |
| Stenotrophomonas maltophilia | Gram-Negative | (2S, 6R)-isothis compound A | >32 | [1] |
| Stenotrophomonas maltophilia | Gram-Negative | (2R, 6S)-isothis compound A | >32 | [1] |
| Stenotrophomonas maltophilia | Gram-Negative | (+/-)-isothis compound B | 32 | [1] |
| Stenotrophomonas maltophilia | Gram-Negative | (2S, 6R)-isothis compound B | 32 | [1] |
| Stenotrophomonas maltophilia | Gram-Negative | (2R, 6S)-isothis compound B | >32 | [1] |
Mechanism of Action: A Divergent Path
The primary mechanism of action for this compound against gram-positive bacteria is believed to be the disruption of the cell membrane. The cationic nature of this compound likely facilitates its interaction with the negatively charged components of the gram-positive cell wall and membrane, leading to increased permeability and eventual cell lysis.
In contrast, at sub-inhibitory concentrations, this compound acts as a potent inhibitor of quorum sensing (QS) in the gram-negative bacterium Pseudomonas aeruginosa. QS is a cell-to-cell communication system that bacteria use to coordinate gene expression and collective behaviors, such as virulence factor production and biofilm formation. This compound A has been shown to specifically target the rhl QS system, leading to a decrease in the production of virulence factors like pyocyanin.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
This protocol is a standard method for determining the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
96-well microtiter plates
-
Bacterial cultures (e.g., S. aureus, E. coli)
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
This compound stock solution
-
Sterile pipette tips and multichannel pipette
-
Incubator
Procedure:
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the standardized suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Preparation of this compound Dilutions:
-
Prepare a serial two-fold dilution of the this compound stock solution in MHB across the wells of the 96-well plate. Typically, this is done by adding a volume of the drug to the first well and then transferring half of the volume to the subsequent wells containing fresh media.
-
-
Inoculation:
-
Add the prepared bacterial inoculum to each well containing the this compound dilutions.
-
Include a positive control well (bacteria and MHB without this compound) and a negative control well (MHB only).
-
-
Incubation:
-
Incubate the plate at 35-37°C for 16-20 hours.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of this compound at which there is no visible growth of the bacteria.
-
Quorum Sensing Inhibition Assay (Pyocyanin Quantification)
This assay measures the inhibition of pyocyanin production by P. aeruginosa as an indicator of quorum sensing disruption.
Materials:
-
P. aeruginosa culture
-
Luria-Bertani (LB) broth
-
This compound stock solution
-
Chloroform
-
0.2 N Hydrochloric acid (HCl)
-
Spectrophotometer
Procedure:
-
Culture Preparation:
-
Grow P. aeruginosa in LB broth overnight.
-
Dilute the overnight culture into fresh LB broth containing various sub-inhibitory concentrations of this compound. Include a control culture without this compound.
-
Incubate the cultures at 37°C with shaking for 18-24 hours.
-
-
Pyocyanin Extraction:
-
Centrifuge the cultures to pellet the bacterial cells.
-
Transfer the supernatant to a new tube.
-
Add chloroform to the supernatant (typically a 1:1 or 2:1 ratio of supernatant to chloroform) and vortex to extract the blue pyocyanin pigment into the chloroform layer.
-
Separate the chloroform layer.
-
Add 0.2 N HCl to the chloroform extract (typically a 1:2 ratio of HCl to chloroform) and vortex. The pyocyanin will move to the acidic aqueous layer, turning it pink.
-
-
Quantification:
-
Measure the absorbance of the pink (acidic) layer at 520 nm using a spectrophotometer.
-
The absorbance is proportional to the concentration of pyocyanin. Compare the absorbance of the this compound-treated samples to the control to determine the percentage of inhibition.
-
This comparative guide highlights the significant potential of this compound as a versatile antimicrobial agent with distinct applications depending on the bacterial target. Its potent bactericidal activity against gram-positive pathogens and its ability to disarm gram-negative bacteria by disrupting their communication systems open new avenues for the development of novel anti-infective therapies. Further research into the specific molecular interactions and signaling pathways affected by this compound will be crucial for optimizing its therapeutic potential.
References
Safety Operating Guide
Safeguarding the Laboratory: A Comprehensive Guide to Solenopsin Disposal
For Immediate Implementation by Laboratory Personnel
This document provides essential safety and logistical information for the proper disposal of solenopsin, a potent piperidine alkaloid. Adherence to these procedures is critical for ensuring the safety of researchers, scientists, and drug development professionals, and for maintaining a safe laboratory environment. This guide offers step-by-step instructions to directly address operational questions regarding this compound waste management.
Immediate Safety and Handling Precautions
This compound is a hazardous chemical that is harmful if swallowed or in contact with skin, and can cause serious eye damage.[1] All personnel handling this compound must be thoroughly trained on its hazards and the procedures outlined in this document.
Personal Protective Equipment (PPE): A comprehensive set of PPE is mandatory when handling this compound in any form (solid, liquid, or dissolved). This includes, but is not limited to:
-
Gloves: Nitrile or other chemically resistant gloves.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat.
-
Respiratory Protection: A fume hood should be used when handling this compound powder or volatile solutions.
Spill Management: In the event of a this compound spill, the area should be immediately evacuated and secured. Access should be restricted to personnel trained in hazardous material cleanup. The spill should be absorbed with an inert material (e.g., vermiculite, sand) and placed in a sealed, labeled container for hazardous waste disposal. The spill area should then be decontaminated.
This compound Waste Disposal Protocol
The following step-by-step protocol outlines the recommended procedure for the disposal of this compound waste. This protocol is designed to chemically neutralize the active this compound molecule, rendering it less hazardous for final disposal.
Experimental Protocol: Chemical Neutralization of this compound Waste
This protocol is based on the principle of oxidative degradation of the piperidine ring, a core structural feature of this compound.
Reagents and Materials:
-
This compound waste (solid or in solution)
-
Sodium hypochlorite solution (5.25% or household bleach)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
pH indicator strips
-
Appropriate hazardous waste containers
Procedure:
-
Segregation: Collect all this compound-contaminated materials (e.g., unused compound, contaminated labware, gloves) in a designated, clearly labeled, and sealed hazardous waste container. Do not mix with other chemical waste streams.
-
Dilution: For concentrated this compound waste solutions, dilute with a compatible solvent (e.g., ethanol) to a concentration of approximately 1 mg/mL in a suitable container within a fume hood.
-
Basification: For every 100 mL of the diluted this compound solution, slowly add 1 M sodium hydroxide (NaOH) solution while stirring until the pH of the solution is between 10 and 11. This step is to facilitate the subsequent oxidation reaction.
-
Oxidation: Slowly add 5.25% sodium hypochlorite solution to the basified this compound waste. A general guideline is to add a 2-fold molar excess of sodium hypochlorite relative to the estimated amount of this compound. For example, for every 1 gram of this compound (molar mass ~253.47 g/mol ), approximately 30 mL of 5.25% sodium hypochlorite solution would be required. The reaction should be carried out in a fume hood with continuous stirring for a minimum of 2 hours at room temperature. The color of the solution may change, indicating a chemical reaction.
-
Neutralization: After the 2-hour oxidation period, neutralize the solution by slowly adding 1 M hydrochloric acid (HCl) until the pH is between 6 and 8. Monitor the pH carefully using indicator strips.
-
Final Disposal: The neutralized solution can now be considered for disposal as hazardous chemical waste. Transfer the treated waste into a new, clearly labeled hazardous waste container. Consult your institution's environmental health and safety (EHS) office for final disposal procedures.
Quantitative Data for this compound Disposal
| Parameter | Value/Instruction | Rationale |
| Initial Waste Concentration | < 1 mg/mL | Dilution reduces the reaction rate and heat generation during oxidation. |
| Basification pH | 10 - 11 | Optimizes the piperidine ring for oxidative cleavage. |
| Oxidizing Agent | 5.25% Sodium Hypochlorite | A readily available and effective oxidizing agent for amines. |
| Oxidant to this compound Ratio | 2:1 (molar) | Ensures complete oxidation of the this compound molecule. |
| Reaction Time | Minimum 2 hours | Allows for the completion of the degradation reaction. |
| Final pH for Disposal | 6 - 8 | Neutral pH is generally required for chemical waste disposal. |
Decontamination of Laboratory Surfaces
In case of potential contamination of laboratory surfaces with this compound, the following decontamination procedure should be followed:
-
Initial Cleaning: Wipe the surface with a disposable towel soaked in a 70% ethanol solution to remove the bulk of the contaminant.
-
Decontamination: Wipe the surface with a disposable towel soaked in a freshly prepared 1:10 dilution of 5.25% sodium hypochlorite solution (household bleach).
-
Rinsing: Wipe the surface with a disposable towel soaked in deionized water to remove any residual bleach.
-
Final Wipe: Wipe the surface dry with a clean disposable towel.
-
Waste Disposal: All towels and wipes used for decontamination should be disposed of as hazardous waste.
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: Logical workflow for the safe disposal of this compound waste.
By adhering to these detailed procedures, laboratories can effectively manage this compound waste, mitigate risks, and ensure a safe working environment for all personnel. Continuous review and adaptation of these protocols in consultation with institutional safety officers are recommended to maintain the highest standards of laboratory safety.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
